molecular formula C12H18O B1211905 4-Hexylphenol CAS No. 2446-69-7

4-Hexylphenol

Cat. No.: B1211905
CAS No.: 2446-69-7
M. Wt: 178.27 g/mol
InChI Key: SZWBRVPZWJYIHI-UHFFFAOYSA-N
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Description

4-n-Hexylphenol is a member of phenols.

Properties

IUPAC Name

4-hexylphenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWBRVPZWJYIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062425
Record name Phenol, 4-hexyl-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2446-69-7
Record name 4-n-Hexylphenol
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Record name 4-Hexylphenol
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Record name Phenol, 4-hexyl-
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Record name Phenol, 4-hexyl-
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Record name p-hexylphenol
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Record name 4-HEXYLPHENOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

An In-depth Technical Guide to 4-Hexylphenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylphenol, an organic compound belonging to the alkylphenol family, is characterized by a phenol (B47542) ring substituted with a hexyl group at the para position.[1] This amphiphilic molecule, possessing both a hydrophilic phenolic head and a hydrophobic hexyl tail, exhibits a range of chemical and physical properties that make it a subject of interest in various scientific domains, including environmental science and materials research.[1] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure

The molecular structure of this compound consists of a benzene (B151609) ring bonded to a hydroxyl group (-OH) and a hexyl group (-C6H13) at the para (4-) position relative to the hydroxyl group.[1][2] The presence of the hydroxyl group makes the phenolic part of the molecule polar and capable of hydrogen bonding, while the six-carbon alkyl chain imparts a nonpolar, hydrophobic character.[1][3] This dual nature influences its solubility and other physical properties.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C12H18O[4][5][6]
Molecular Weight 178.27 g/mol [4][5][7]
CAS Number 2446-69-7[1][4][5][6]
Appearance White to faintly yellow solid or clear liquid[8]
Melting Point 23-32 °C[4][9][10]
Boiling Point 270-281.2 °C at 760 mmHg[1][5][6]
Density ~0.954 g/cm³[1][5][6]
Water Solubility 28.57 mg/L at 25 °C[1][8]
Solubility in Organic Solvents Soluble in alcohols, ethers, ketones, and aromatic hydrocarbons[1]
pKa 10.18 ± 0.15 (Predicted)[8]
Flash Point 127 °C[1]
Refractive Index ~1.514[6]
Vapor Pressure 0.00212 mmHg at 25 °C[6][8]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol.[1] This electrophilic aromatic substitution reaction involves the reaction of phenol with 1-hexene (B165129) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Reaction:

C₆H₅OH + CH₃(CH₂)₃CH=CH₂ --(AlCl₃)--> CH₃(CH₂)₅C₆H₄OH

General Methodology:

  • Reactant Preparation: Phenol is dissolved in an appropriate inert solvent.

  • Catalyst Addition: The Lewis acid catalyst (e.g., aluminum chloride) is added to the phenol solution under anhydrous conditions.

  • Alkylation: 1-hexene is added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.

  • Reaction Quenching: After the reaction is complete, it is quenched by the slow addition of water or a dilute acid to deactivate the catalyst.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product.

  • Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants Phenol + 1-Hexene Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst Lewis Acid (AlCl3) Catalyst->Reaction Quench Quenching (H2O/Acid) Reaction->Quench Completion Extraction Solvent Extraction Quench->Extraction Purification Distillation/Chromatography Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound.[4][9]

  • Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Stationary Phase: A C18 reversed-phase column is commonly used.

  • Detection: UV detection at a wavelength where the phenol chromophore absorbs, typically around 270-280 nm.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the hexyl chain, and the terminal methyl group. The phenolic hydroxyl proton will appear as a broad singlet.

    • ¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the benzene ring and the hexyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic peaks for C-H stretching of the alkyl chain and aromatic C=C stretching will also be present.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.27 g/mol ).

Safety and Handling

This compound is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Environmental Considerations

This compound is recognized as a potential endocrine disruptor and can have adverse effects on aquatic organisms.[1] Its presence in the environment is a subject of ongoing research and monitoring.[1]

References

Synthesis of 4-Hexylphenol via Friedel-Crafts Alkylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hexylphenol, a valuable intermediate in the pharmaceutical and chemical industries, through the Friedel-Crafts alkylation of phenol (B47542). This document details the underlying reaction mechanisms, explores various catalytic systems, presents detailed experimental protocols, and discusses the challenges and considerations for a successful synthesis.

Introduction to Friedel-Crafts Alkylation of Phenols

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. In the context of phenol alkylation, the reaction involves the electrophilic substitution of a hydrogen atom on the electron-rich phenolic ring with an alkyl group. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.

The synthesis of this compound specifically involves the reaction of phenol with a hexylating agent, typically 1-hexene (B165129) or a hexyl halide, in the presence of an acid catalyst. The choice of catalyst and reaction conditions is crucial in directing the regioselectivity towards the desired para-substituted product and minimizing the formation of ortho-isomers and polyalkylated byproducts.

Reaction Mechanism

The Friedel-Crafts alkylation of phenol with an alkene, such as 1-hexene, proceeds through the formation of a carbocation electrophile. This process is catalyzed by a Lewis or Brønsted acid.

The key steps are as follows:

  • Formation of the Carbocation: The acid catalyst protonates the alkene (1-hexene), leading to the formation of a secondary hexyl carbocation. This carbocation can potentially rearrange to a more stable carbocation, although with a primary alkene like 1-hexene, the secondary carbocation is the predominant electrophile.

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the carbocation. Due to the directing effect of the hydroxyl group, the attack occurs preferentially at the ortho and para positions.

  • Deprotonation: A base (which can be the catalyst's conjugate base or another molecule in the reaction mixture) removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and yielding the alkylated phenol product.

Simultaneously, O-alkylation can occur, where the phenolic oxygen acts as the nucleophile, leading to the formation of hexyl phenyl ether. This is often a competing side reaction.

G cluster_0 Carbocation Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation 1-Hexene 1-Hexene Hexyl_Carbocation Hexyl Carbocation 1-Hexene->Hexyl_Carbocation + H+ (from catalyst) H+ H+ Phenol Phenol Arenium_Ion Arenium Ion Intermediate Phenol->Arenium_Ion + Hexyl Carbocation Hexylphenol This compound Arenium_Ion->Hexylphenol - H+

Caption: General mechanism of Friedel-Crafts alkylation of phenol with 1-hexene.

Catalytic Systems

A variety of acid catalysts can be employed for the Friedel-Crafts alkylation of phenol. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and environmental footprint.

Catalyst TypeExamplesAdvantagesDisadvantages
Lewis Acids AlCl₃, FeCl₃, BF₃High activityOften required in stoichiometric amounts, moisture sensitive, corrosive, generate hazardous waste
Brønsted Acids H₂SO₄, H₃PO₄InexpensiveCorrosive, can lead to side reactions like sulfonation, difficult to separate from the product
Solid Acids Zeolites (e.g., H-beta, H-USY), Amorphous Silica-Alumina, Sulfated Zirconia, Ion-exchange resinsReusable, non-corrosive, environmentally friendly, can offer shape selectivityCan be less active than traditional Lewis acids, may require higher temperatures

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using a traditional Lewis acid catalyst and a solid acid catalyst.

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃) Catalyst

This protocol is a representative procedure based on established Friedel-Crafts alkylation methodologies.

Materials:

  • Phenol (freshly distilled)

  • 1-Hexene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1 M

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (filled with calcium chloride) is assembled. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Charging: The flask is charged with phenol (1.0 eq) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride (1.1 eq) is added portion-wise to the stirred solution while maintaining the temperature at 0 °C.

  • Alkene Addition: 1-Hexene (1.2 eq) is added dropwise from the dropping funnel over a period of 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Reaction Quenching: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and 1 M HCl.

  • Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent to separate the this compound from the ortho-isomer and other byproducts.

Protocol 2: Synthesis using a Solid Acid Catalyst (Amorphous Silica-Alumina)

This protocol is based on the findings of studies on phenol alkylation using solid acid catalysts.

Materials:

  • Phenol

  • 1-Hexene

  • Amorphous Silica-Alumina (e.g., Siral 30)

  • Toluene (B28343) (solvent)

  • Sodium Hydroxide (B78521) Solution (1 M)

  • Hydrochloric Acid (1 M)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst Activation: The amorphous silica-alumina catalyst is activated by calcining at a high temperature (e.g., 500 °C) for several hours before use.

  • Reaction Setup: A batch reactor or a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is used.

  • Reagent Charging: Phenol (1.0 eq), 1-hexene (1.0 eq), the activated catalyst (e.g., 5-10 wt% of total reactants), and toluene are added to the reactor.

  • Reaction: The mixture is heated to a specified temperature (e.g., 150-315 °C) and stirred for a set duration (e.g., 1-4 hours). The reaction can be monitored by techniques like GC-MS.

  • Catalyst Removal: After the reaction is complete, the mixture is cooled to room temperature, and the solid catalyst is removed by filtration.

  • Work-up: The filtrate is washed with a 1 M sodium hydroxide solution to remove unreacted phenol. The organic layer is then washed with water and brine. The aqueous layer from the base wash can be acidified with 1 M HCl to recover the unreacted phenol.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography to isolate this compound.

Quantitative Data

The yield and regioselectivity of the Friedel-Crafts alkylation of phenol are highly dependent on the reaction conditions and the catalyst used.

CatalystAlkylating AgentTemperature (°C)Time (h)Phenol Conversion (%)Selectivity for this compoundReference
Siral 20 (amorphous silica-alumina)1-Hexene3151~55Not specified
Siral 30 (amorphous silica-alumina)1-Hexene3151~60Not specified
Siral 40 (amorphous silica-alumina)1-Hexene3151~50Not specified

Note: The provided data on phenol conversion represents the total consumption of phenol and does not specify the yield of this compound. The product mixture typically contains ortho- and para-hexylphenol, as well as di- and tri-alkylated phenols.

Product Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

  • ¹H NMR (CDCl₃): δ 7.08 (d, 2H, Ar-H), 6.78 (d, 2H, Ar-H), 4.8 (s, 1H, OH), 2.54 (t, 2H, Ar-CH₂), 1.59 (m, 2H, CH₂), 1.30 (m, 6H, 3xCH₂), 0.89 (t, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ 153.5, 135.0, 129.5, 115.2, 35.0, 31.7, 31.5, 29.1, 22.6, 14.1.

  • IR (KBr, cm⁻¹): 3350 (broad, O-H stretch), 3030 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1610, 1510 (aromatic C=C stretch), 1230 (C-O stretch), 830 (para-disubstituted C-H bend).

  • Mass Spectrometry (EI): m/z 178 (M⁺), 107 (base peak).

Experimental Workflow and Logical Relationships

G cluster_0 Reaction Stage cluster_1 Work-up and Purification Start Start Reagents Charge Phenol, 1-Hexene, Catalyst Start->Reagents Reaction Stir at Controlled Temperature Reagents->Reaction Quench Quench Reaction Reaction->Quench Monitoring Monitoring Reaction->Monitoring GC-MS Monitoring Extraction Liquid-Liquid Extraction Quench->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry with MgSO4/Na2SO4 Washing->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification Column Chromatography or Vacuum Distillation Solvent_Removal->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Product Pure this compound Characterization->Product Monitoring->Reaction

Caption: A general experimental workflow for the synthesis of this compound.

Challenges and Considerations

  • Regioselectivity: The primary challenge is to achieve high selectivity for the para-isomer (this compound) over the ortho-isomer. Steric hindrance can favor para-substitution, and the choice of catalyst can also influence the ortho/para ratio.

  • Polyalkylation: The initial alkylation product, hexylphenol, is more nucleophilic than phenol itself, making it susceptible to further alkylation to form di- and tri-hexylphenols. Using an excess of phenol relative to the alkylating agent can help to minimize polyalkylation.

  • O- vs. C-Alkylation: The formation of hexyl phenyl ether through O-alkylation is a common side reaction. Reaction conditions, particularly temperature and catalyst choice, can be optimized to favor C-alkylation.

  • Carbocation Rearrangement: While less of an issue with 1-hexene, the potential for carbocation rearrangement of the alkylating agent exists, which could lead to a mixture of isomeric products.

  • Catalyst Deactivation: Solid acid catalysts can be deactivated by the adsorption of reactants, products, or byproducts. Regeneration of the catalyst is often necessary for its reuse.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation is a well-established yet nuanced process. While traditional Lewis acid catalysts offer high reactivity, the trend towards greener chemistry favors the use of solid acid catalysts due to their reusability and reduced environmental impact. Careful control of reaction parameters is essential to maximize the yield of the desired this compound isomer and to minimize the formation of unwanted byproducts. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this important chemical intermediate.

In-Depth Technical Guide: 4-Hexylphenol (CAS No. 2446-69-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-Hexylphenol (CAS No. 2446-69-7), an alkylphenol of significant interest due to its industrial applications and its classification as a potential endocrine-disrupting chemical (EDC). This document collates critical data on its chemical and physical properties, synthesis, analytical methodologies, and biological activities, with a particular focus on its molecular interactions with signaling pathways relevant to drug development and toxicology. Detailed experimental protocols and visual representations of key processes are provided to support researchers in their understanding and further investigation of this compound.

Chemical and Physical Properties

This compound is an organic compound characterized by a phenol (B47542) ring substituted with a hexyl group at the para position.[1] This amphiphilic structure, possessing both a hydrophilic phenolic head and a hydrophobic alkyl tail, dictates its physical and chemical behavior.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms p-Hexylphenol, 4-n-Hexylphenol[2]
CAS Number 2446-69-7[1]
Molecular Formula C₁₂H₁₈O[1]
Molecular Weight 178.27 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 23-32 °C[3][4]
Boiling Point 288-292 °C[1]
Flash Point 127 °C[1]
Water Solubility Approx. 6 mg/L[1]
logP (Octanol/Water) 4.3[5]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataCharacteristic Peaks/SignalsReference(s)
¹H NMR (CDCl₃) Phenolic OH: ~4.5-5.0 ppm (singlet); Aromatic H: ~7.0 ppm and ~6.7 ppm (AA'BB' doublets); Alkyl chain protons: various shifts[1]
¹³C NMR (CDCl₃) C-OH: ~153.4 ppm; C-hexyl: ~135.3 ppm; Aromatic C ortho to hexyl: ~129.5 ppm; Aromatic C ortho to OH: ~115.0 ppm[1]
Infrared (IR) O-H stretch (broad): 3300-3400 cm⁻¹; Aromatic C-H stretch: 3030-3100 cm⁻¹[1]
Mass Spectrometry (EI) Molecular ion (M⁺): m/z 178[1]

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of phenol with 1-hexene (B165129), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1]

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

Objective: To synthesize this compound by the alkylation of phenol with 1-hexene.

Materials:

  • Phenol

  • 1-Hexene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate solution, saturated

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Apparatus for reflux with stirring and a drying tube

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a drying tube, dissolve phenol in the anhydrous solvent.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.

  • Once the catalyst has dissolved, add 1-hexene dropwise to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified time (e.g., 2-4 hours) to ensure complete reaction.

  • Cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Diagram 1: Friedel-Crafts Alkylation of Phenol

G phenol Phenol intermediate Carbocation Intermediate phenol->intermediate Nucleophilic Attack hexene 1-Hexene hexene->intermediate Electrophile Generation catalyst AlCl₃ (Lewis Acid) catalyst->hexene product This compound intermediate->product Deprotonation hcl HCl intermediate->hcl catalyst_regen AlCl₃ (regenerated) product->catalyst_regen G hexylphenol This compound er Estrogen Receptor (ER) hexylphenol->er Binds to ere Estrogen Response Element (ERE) in DNA er->ere Binds to transcription Gene Transcription ere->transcription Initiates response Estrogenic Response transcription->response G hexylphenol This compound pparg PPARγ hexylphenol->pparg Activates adipogenic_genes Adipogenic Gene Program pparg->adipogenic_genes Upregulates preadipocyte Preadipocyte adipogenic_genes->preadipocyte Promotes Differentiation adipocyte Mature Adipocyte preadipocyte->adipocyte lipid_accumulation Lipid Accumulation adipocyte->lipid_accumulation G culture Culture 3T3-L1 preadipocytes to confluence induce Induce differentiation with medium containing this compound culture->induce maintain Maintain in culture with periodic medium changes induce->maintain fix Fix cells with formalin maintain->fix stain Stain with Oil Red O fix->stain visualize Visualize and quantify lipid accumulation stain->visualize G sample Water Sample spe Solid-Phase Extraction (SPE) sample->spe derivatization Derivatization (Optional) spe->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification

References

Solubility of 4-Hexylphenol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-hexylphenol in various organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide presents an estimated solubility profile based on the physicochemical properties of this compound and the known solubility of structurally similar alkylphenols. Furthermore, this document details robust experimental protocols for the precise determination of its solubility and includes a visual workflow to guide the experimental process.

Core Concept: Understanding the Solubility of this compound

This compound is an organic compound characterized by a polar phenolic hydroxyl (-OH) group attached to a benzene (B151609) ring and a nonpolar hexyl alkyl chain. This amphiphilic nature governs its solubility in different solvents. The hydroxyl group can participate in hydrogen bonding with polar solvents, while the hydrophobic hexyl chain favors interactions with nonpolar solvents through van der Waals forces. Consequently, this compound exhibits good solubility in a range of organic solvents, particularly those with moderate to low polarity.[1] It is generally soluble in alcohols, ethers, ketones, and aromatic hydrocarbons.[2] Conversely, its solubility in water is limited, with reported values around 28.57 mg/L at 25°C.[1][3]

Estimated Quantitative Solubility Data

The following table summarizes the estimated solubility of this compound in a selection of common organic solvents at standard temperature and pressure. These estimations are based on qualitative statements found in the literature and solubility data for analogous p-alkylphenols. For precise applications, experimental verification is strongly recommended.

Solvent ClassificationSolvent NameMolecular FormulaEstimated Solubility of this compound
Polar Protic Solvents MethanolCH₃OHHigh
EthanolC₂H₅OHHigh
IsopropanolC₃H₇OHHigh
Polar Aprotic Solvents AcetoneC₃H₆OVery High
Ethyl AcetateC₄H₈O₂High
Nonpolar Solvents n-HexaneC₆H₁₄Medium to High
TolueneC₇H₈Very High
Halogenated Solvent DichloromethaneCH₂Cl₂Very High

Disclaimer: The solubility data presented in this table are estimations and should be used as a preliminary guideline.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following experimental protocols are recommended. The primary method described is the widely accepted shake-flask method, followed by two common quantification techniques: gravimetric analysis and UV-Vis spectrophotometry.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a specific temperature to determine its equilibrium solubility.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps (B75204) or flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, attach a syringe filter to the syringe and discard the first small portion of the filtrate to saturate the filter material. Collect the subsequent filtrate in a clean, pre-weighed vial for analysis.

Quantification of Solubilized this compound

This method is straightforward and relies on the direct measurement of the mass of the dissolved solute after solvent evaporation.

Procedure:

  • Sample Weighing: Accurately weigh the vial containing the collected filtrate from the shake-flask method.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid loss of the analyte.

  • Drying to a Constant Weight: Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature. Weigh the vial containing the dried residue. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility is calculated as the mass of the dried this compound divided by the volume of the solvent in the collected aliquot.

This method is suitable for solutes that absorb ultraviolet or visible light and offers higher sensitivity than the gravimetric method.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment.

  • Determination of Maximum Wavelength (λmax): Scan one of the standard solutions using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve Construction: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c) using linear regression.

  • Sample Analysis: Dilute the collected filtrate from the shake-flask method with the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the concentration in the original saturated solution.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_gravimetric Gravimetric Workflow cluster_uv_vis UV-Vis Workflow start Start add_excess Add Excess this compound to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent shake Agitate at Constant Temperature (24-72h) add_solvent->shake sediment Allow Excess Solid to Sediment (≥24h) shake->sediment withdraw Withdraw Supernatant with Syringe sediment->withdraw filter Filter through 0.22 µm Syringe Filter withdraw->filter analysis_choice Choose Quantification Method filter->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric uv_vis UV-Vis Spectrophotometry analysis_choice->uv_vis evaporate Evaporate Solvent gravimetric->evaporate calibrate Prepare Standards & Create Calibration Curve uv_vis->calibrate dilute Dilute Sample uv_vis->dilute weigh Weigh Residue evaporate->weigh calculate_grav Calculate Solubility weigh->calculate_grav end end calculate_grav->end End measure Measure Absorbance dilute->measure calculate_uv Calculate Solubility measure->calculate_uv calculate_uv->end End

Caption: Workflow for Solubility Determination of this compound.

This comprehensive guide provides both estimated data and detailed methodologies to support research and development activities involving this compound. The provided experimental protocols can be adapted to various organic solvents and analytical capabilities to generate high-quality, reliable solubility data.

References

physical and chemical properties of p-hexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of p-Hexylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hexylphenol, also known as 4-hexylphenol, is an organic compound belonging to the alkylphenol family. It consists of a phenol (B47542) ring substituted with a hexyl group at the para position.[1] This amphiphilic structure, featuring a hydrophilic phenolic head and a hydrophobic hexyl tail, imparts unique physicochemical properties that make it a subject of interest in various research and industrial applications, including its use as an intermediate in the synthesis of antioxidants, plasticizers, and other specialized chemicals.[1] This document provides a comprehensive overview of the , detailed experimental protocols, and relevant structural and procedural diagrams.

Chemical Identity

A clear identification of p-hexylphenol is fundamental for any scientific endeavor. The following table summarizes its key identifiers.

IdentifierValue
IUPAC Name This compound[2][3]
Synonyms p-Hexylphenol, 4-n-Hexylphenol, p-n-Hexylphenol, 1-(4-Hydroxyphenyl)hexane[2][4]
CAS Number 2446-69-7[1][2][3][4][5]
Molecular Formula C₁₂H₁₈O[1][2][3][4][5]
Molecular Weight 178.27 g/mol [1][2][3]
InChI InChI=1S/C12H18O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3[2][3][4]
InChIKey SZWBRVPZWJYIHI-UHFFFAOYSA-N[2][3]
Canonical SMILES CCCCCCC1=CC=C(C=C1)O[2][3]

Physical Properties

The physical state and solubility of p-hexylphenol are critical parameters for its handling, formulation, and application. At room temperature, it exists as a white to light yellow solid.[6][7] The quantitative physical properties are detailed below.

PropertyValue
Melting Point 29-32 °C[4][6][7][8] (some sources report up to 57 °C)[1]
Boiling Point 281.2 - 292 °C at 760 mmHg[1][4]
Density 0.954 - 0.9628 g/cm³ at 20 °C[4][6]
Water Solubility 6 - 28.57 mg/L at 25 °C[1][6][7]
logP (Octanol/Water Partition Coefficient) 4.3 - 4.71[1][2][6]
pKa ~10.18 (Predicted)[7][8]
Flash Point 31 - 148.1 °C[4][6][7]
Refractive Index 1.514[4][6]
Vapor Pressure 0.00212 mmHg at 25 °C[4][7]

Chemical Properties

Stability and Reactivity

p-Hexylphenol is relatively stable under normal storage conditions. However, it can degrade upon exposure to light or strong oxidizing agents.[1] It may react with strong oxidizing agents, acid anhydrides, and acid chlorides.

Synthesis

The primary method for synthesizing p-hexylphenol is through the Friedel-Crafts alkylation of phenol with 1-hexene (B165129), using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]

The overall reaction is: C₆H₅OH + CH₂(CH₂)₄CH₃ → C₁₂H₁₈O

Experimental Protocols

Synthesis of p-Hexylphenol via Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of p-hexylphenol.

Materials:

  • Phenol

  • 1-Hexene

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid catalyst

  • Anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the anhydrous aluminum chloride catalyst to the stirred solution.

  • From a dropping funnel, add 1-hexene dropwise to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified time to ensure the reaction goes to completion.

  • Cool the reaction mixture and then carefully pour it over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer. Wash it successively with dilute HCl, water, and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the crude p-hexylphenol by distillation under reduced pressure or by recrystallization from a suitable solvent.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Phenol_Solvent Dissolve Phenol in Anhydrous Solvent Add_Catalyst Add AlCl3 Catalyst Phenol_Solvent->Add_Catalyst Add_Hexene Add 1-Hexene Dropwise Add_Catalyst->Add_Hexene Reflux Heat under Reflux Add_Hexene->Reflux Quench Quench with HCl/Ice Reflux->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with HCl, H2O, and NaHCO3 Separate->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Vacuum Distillation or Recrystallization Evaporate->Distill Final_Product Pure p-Hexylphenol Distill->Final_Product

Workflow for the synthesis of p-hexylphenol.
Spectroscopic Characterization

The structural elucidation of p-hexylphenol is typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of p-hexylphenol will show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the hexyl chain. The aromatic protons will appear in the downfield region (δ 6.5-7.5 ppm), typically as two doublets due to the para-substitution pattern. The phenolic -OH proton signal is a broad singlet and its chemical shift is concentration and solvent dependent (typically δ 4-7 ppm). The protons on the hexyl chain will appear in the upfield region (δ 0.8-2.6 ppm).[9]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the hexyl chain. The carbon bearing the hydroxyl group is typically deshielded and appears around δ 150-160 ppm.[9]

Infrared (IR) Spectroscopy: The IR spectrum of p-hexylphenol will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.[9] Characteristic C-O stretching and aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of p-hexylphenol (m/z = 178.27). Common fragmentation patterns for phenols and alkylbenzenes will be observed.

G Sample p-Hexylphenol Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structural Elucidation and Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Spectroscopic analysis workflow for p-hexylphenol.

Structure-Property Relationship

The amphiphilic nature of p-hexylphenol is a direct result of its molecular structure, which dictates its physical and chemical behavior.

G cluster_properties Resulting Properties Structure p-Hexylphenol Structure Hydrophilic Phenolic Head (-OH) Hydrophobic Hexyl Tail (-C6H13) Amphiphilicity Amphiphilicity Structure:h->Amphiphilicity Structure:t->Amphiphilicity Solubility Low Water Solubility Structure:t->Solubility Lipophilicity High Lipophilicity (High logP) Structure:t->Lipophilicity Reactivity Phenolic Reactivity (e.g., Acidity, Electrophilic Substitution) Structure:h->Reactivity

Relationship between structure and properties.

Safety and Handling

p-Hexylphenol is classified as corrosive and can cause severe skin burns and eye damage.[2][6] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This technical guide provides a detailed overview of the core . The tabulated data offers a quick reference for researchers, while the experimental protocols provide a foundation for its synthesis and characterization. Understanding these fundamental properties is crucial for its effective application in scientific research and drug development.

References

An In-Depth Technical Guide to 4-Hexylphenol: Molecular Characteristics, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylphenol (4-HP) is an alkylphenol, an organic compound characterized by a phenol (B47542) ring substituted with a hexyl alkyl chain. Historically utilized in industrial applications as a surfactant, antioxidant, and plasticizer, its use has become more restricted due to environmental and health concerns.[1] In the context of biomedical research and drug development, this compound is primarily studied for its potential as an endocrine-disrupting chemical (EDC). Its structural similarity to estrogen allows it to interact with hormonal pathways, making it a subject of interest in toxicology and metabolic research. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and an examination of its impact on key signaling pathways.

Core Molecular and Physical Properties

This compound is a solid at room temperature, appearing as a white to light yellow crystalline substance. Its amphiphilic nature, stemming from a hydrophilic phenolic head and a hydrophobic hexyl tail, dictates its solubility and interactions in biological systems.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₂H₁₈O[1][2][3]
Molecular Weight 178.27 g/mol [1][2][3]
CAS Number 2446-69-7[1][2][3]
IUPAC Name This compound
Melting Point 23-32 °C[2][4]
Boiling Point 288-292 °C[1]
Density ~0.954 g/cm³[1]
Water Solubility ~28.57 mg/L at 25°C[1]
Appearance White to light yellow solid[1]

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves the alkylation of phenol with an alkylating agent, such as 1-hexene (B165129), in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation Synthesis of this compound

Objective: To synthesize this compound by the alkylation of phenol with 1-hexene.

Materials:

  • Phenol

  • 1-Hexene

  • Anhydrous Aluminum Chloride (AlCl₃) - Catalyst

  • Anhydrous Dichloromethane (DCM) - Solvent

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution in an ice bath to 0°C. Slowly add anhydrous aluminum chloride in portions while stirring. The mixture may become colored.

  • Alkylation: Add 1-hexene dropwise to the cooled mixture over 30 minutes. Ensure the temperature remains at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding 1M HCl. This will neutralize the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the this compound product.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

G Phenol Phenol ReactionVessel Reaction Vessel (Anhydrous DCM, 0°C -> RT) Phenol->ReactionVessel Hexene 1-Hexene Hexene->ReactionVessel AlCl3 AlCl₃ (Catalyst) AlCl3->ReactionVessel Quenching Quenching (1M HCl) ReactionVessel->Quenching Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Crude Product Product This compound Purification->Product Purified Product

Figure 1: Synthesis workflow for this compound via Friedel-Crafts alkylation.

Biological Activity and Signaling Pathways

This compound is recognized as an endocrine disruptor due to its ability to mimic endogenous hormones, particularly estrogen.[1] This activity is central to its effects on various biological processes, including adipogenesis and lipid metabolism.

Estrogenic Activity

This compound can bind to estrogen receptors (ERs), initiating downstream signaling cascades that are typically regulated by estradiol. This agonistic activity can lead to the disruption of normal endocrine function.

Experimental Protocol: In Vitro Estrogenicity Assay (ER-CALUX)

Objective: To determine the estrogenic activity of this compound using a reporter gene assay.

Cell Line: ER-CALUX cells, which are human ovarian carcinoma (T-47D) cells stably transfected with an estrogen-responsive element (ERE) coupled to a luciferase reporter gene.

Materials:

  • ER-CALUX cells

  • Cell culture medium (e.g., DMEM/F12 without phenol red, supplemented with fetal bovine serum)

  • This compound stock solution (in DMSO)

  • 17β-Estradiol (positive control)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed ER-CALUX cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: After 24 hours, replace the medium with a medium containing various concentrations of this compound, 17β-estradiol (for a standard curve), and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye). Plot the dose-response curve for this compound and compare its potency to that of 17β-estradiol.

Impact on Adipogenesis and Lipid Metabolism

Research has demonstrated that this compound can promote adipogenic differentiation in 3T3-L1 preadipocytes and increase lipid accumulation in HepG2 liver cells.[5] These effects are linked to its activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and its interaction with the estrogen receptor pathway.[1][5]

Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

  • Insulin Medium: DMEM with 10% FBS and 10 µg/mL Insulin.

  • This compound stock solution

  • Oil Red O staining solution

  • Formalin (10%)

  • 6-well plates

Procedure:

  • Cell Culture: Grow 3T3-L1 cells in 6-well plates to full confluency. Maintain for an additional 48 hours post-confluency.

  • Induction of Differentiation (Day 0): Replace the medium with MDI medium containing various concentrations of this compound or a vehicle control.

  • Medium Change (Day 2): After 48 hours, replace the medium with Insulin Medium containing the respective concentrations of this compound.

  • Maintenance: Replace the medium every 2 days with fresh Insulin Medium containing the treatments.

  • Staining (Day 8-10):

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain with Oil Red O solution for 1 hour to visualize lipid droplets.

    • Wash with water and acquire images using a microscope.

  • Quantification: Elute the Oil Red O stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify lipid accumulation.

Experimental Protocol: HepG2 Lipid Accumulation Assay

Objective: To evaluate the effect of this compound on lipid accumulation in HepG2 cells.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., MEM)

  • Oleic acid (to induce a baseline level of lipid accumulation)

  • This compound stock solution

  • BODIPY 493/503 or Nile Red stain

  • Formaldehyde solution (4%)

  • DAPI (for nuclear staining)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Treatment: Treat the cells with medium containing oleic acid and various concentrations of this compound or a vehicle control for 24-48 hours.

  • Staining:

    • Fix the cells with 4% formaldehyde.

    • Stain with BODIPY 493/503 (for neutral lipids) and DAPI (for nuclei).

  • Imaging and Analysis: Acquire fluorescent images and quantify the lipid droplet area or intensity relative to the number of cells (determined by DAPI staining).

Signaling Pathway Interactions

The biological effects of this compound are mediated through complex signaling pathways. Its estrogenic properties are a result of direct interaction with estrogen receptors, while its impact on lipid metabolism involves the activation of PPARγ, a master regulator of adipogenesis. These pathways can also exhibit crosstalk.

G HP This compound ER Estrogen Receptor (ER) HP->ER Binds/Activates PPARg PPARγ HP->PPARg Activates ERE Estrogen Response Elements (ERE) ER->ERE Binds PPRE Peroxisome Proliferator Response Element (PPRE) PPARg->PPRE Binds Gene_exp_est Estrogenic Gene Expression ERE->Gene_exp_est Gene_exp_adipo Adipogenic Gene Expression PPRE->Gene_exp_adipo Adipogenesis Adipogenesis Gene_exp_adipo->Adipogenesis Lipid_acc Lipid Accumulation Gene_exp_adipo->Lipid_acc

Figure 2: this compound's signaling pathways in adipogenesis and lipid metabolism.

Conclusion

This compound serves as a significant model compound for studying the effects of endocrine-disrupting chemicals. Its well-defined chemical structure and known interactions with key nuclear receptors like the estrogen receptor and PPARγ make it a valuable tool for researchers in toxicology, drug development, and metabolic disease. The experimental protocols outlined in this guide provide a framework for the synthesis and functional characterization of this compound, enabling further investigation into its mechanisms of action and potential health implications. A thorough understanding of how environmental compounds like this compound influence cellular signaling is crucial for developing strategies to mitigate their potential adverse effects and for identifying novel therapeutic targets in metabolic and endocrine disorders.

References

environmental sources of 4-Hexylphenol contamination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Environmental Sources of 4-Hexylphenol Contamination

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-HP) is an alkylphenol, an organic compound characterized by a phenol (B47542) ring substituted with a hexyl alkyl chain (C12H18O).[1][2] Due to its amphiphilic nature, with both a hydrophilic phenolic group and a hydrophobic alkyl chain, it has been utilized in various industrial applications.[1] However, its structural similarity to natural hormones has raised significant environmental and health concerns. This compound is considered an endocrine-disrupting chemical (EDC), capable of interfering with the hormonal systems of wildlife and humans, even at low concentrations.[1] Its presence in the environment is primarily linked to industrial activities and wastewater discharges.[1] This technical guide provides a comprehensive overview of the environmental sources of 4-HP contamination, its detection in various matrices, and the biological pathways it impacts.

Industrial Applications and Primary Sources

The environmental burden of this compound is a direct consequence of its industrial utility. Historically, it has been employed in several key sectors:

  • Antioxidants and Plasticizers: 4-HP has been used as an antioxidant and a plasticizer in the manufacturing of materials such as plastics, high-performance rubber, tires, and adhesives.

  • Surfactants: Like other long-chain alkylphenols, 4-HP and its derivatives (ethoxylates) serve as surfactants, which are used extensively in detergents and cleaning products.

  • Chemical Intermediate: It acts as a precursor or building block in the synthesis of other chemicals, including fragrances, thermoplastic elastomers, and phenolic resins.[1]

These applications form the primary sources of 4-HP, leading to its release into the environment during manufacturing, formulation, use, and disposal.

Pathways of Environmental Contamination

This compound enters the environment through several interconnected pathways, primarily originating from industrial and municipal activities.

  • Industrial Effluents: The most direct route of contamination is the discharge of untreated or inadequately treated wastewater from chemical manufacturing plants that produce or use 4-HP and other alkylphenols. Industries such as plastics production, oil refining, and dye manufacturing are significant point sources.

  • Wastewater Treatment Plants (WWTPs): WWTPs are a major conduit for 4-HP entering aquatic ecosystems.[1] The compound enters the municipal waste stream from the use of household cleaning products and the degradation of other alkylphenol-containing materials. While WWTPs can remove a portion of alkylphenols, conventional treatment processes are often incomplete, leading to the discharge of these compounds in the final effluent. Furthermore, the degradation of precursor compounds like alkylphenol ethoxylates within the WWTP can sometimes increase the concentration of 4-HP in the effluent compared to the influent.[3]

  • Leaching from Products: 4-HP can leach from finished products during their use and after disposal in landfills. This represents a diffuse, non-point source of contamination into soil and groundwater.

Data Presentation: Environmental Concentrations

Specific quantitative data for this compound in the environment is not widely available in published literature. However, data for structurally similar and extensively studied long-chain alkylphenols, such as 4-Nonylphenol (NP) and 4-tert-Octylphenol (OP), serve as a valuable proxy for understanding the potential concentration ranges of 4-HP.

Environmental Matrix Analyte (Proxy for 4-HP) Concentration Range Reported (µg/L) Location Type
Wastewater Influent 4-Nonylphenol4.08 - 10.63Municipal WWTP
4-Nonylphenolup to 42,600Industrial WWTP (Pesticide, Plastics)[3]
4-tert-Octylphenolup to 1,011Industrial WWTP (Pesticide, Plastics)[3]
Wastewater Effluent 4-Nonylphenol0.23 - 149Industrial and Urban Sources[4]
4-Nonylphenol0.31 - 1.36Municipal WWTP
Surface Water 4-Nonylphenolup to 14.54River Basin (Urbanized)[4]
4-tert-Octylphenol0.001River Water[5]
4-Nonylphenol0.0003River Water[5]
Soil / Sediment Analyte (Proxy for 4-HP) Concentration Range Reported (µg/kg) Location Type
Non-chlorinated phenols400 - 26,900Contaminated Site (near refinery)[6]
4-Nonylphenolup to 3,088,000River Sediment (Urbanized)[4]

Note: The data presented are for related alkylphenols and should be considered indicative of potential this compound concentrations.

Experimental Protocols

The analysis of this compound in environmental samples typically involves sample extraction and concentration followed by chromatographic separation and detection. The following protocols are generalized from established methods for similar alkylphenols.[5][7][8][9]

Analysis of this compound in Water Samples
  • Sample Collection and Preservation:

    • Collect water samples in amber glass bottles with Teflon-lined caps.

    • To prevent biodegradation, adjust the sample pH to < 2 with sulfuric acid.

    • Store samples at 4°C and extract within 7 days.

  • Solid-Phase Extraction (SPE):

    • Materials: C18 SPE cartridges (e.g., 500 mg), SPE vacuum manifold, methanol (B129727), dichloromethane, reagent water.

    • Cartridge Conditioning: Sequentially pass 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of reagent water (pH < 2) through the C18 cartridge. Do not allow the cartridge to go dry.

    • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Interference Elution: After loading, wash the cartridge with 5 mL of reagent water to remove polar interferences. Dry the cartridge under vacuum for 10-15 minutes.

    • Analyte Elution: Elute the retained this compound from the cartridge by passing 10 mL of a methanol/dichloromethane (1:1, v/v) mixture.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Derivatization and GC-MS Analysis:

    • Derivatization: To improve volatility and chromatographic performance, derivatize the hydroxyl group of 4-HP. Add 50 µL of a silylating agent (e.g., BSTFA) to the 1 mL extract, cap tightly, and heat at 70°C for 30 minutes.

    • GC-MS Conditions:

      • Injector: Splitless mode, 250°C.

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • MS Detector: Electron Ionization (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized 4-HP.

Analysis of this compound in Soil/Sediment Samples
  • Sample Preparation:

    • Air-dry the soil/sediment sample and sieve through a 2 mm mesh to remove debris.

    • Homogenize the sample thoroughly.

  • Solvent Extraction:

    • Materials: Methanol, sonicator, centrifuge.

    • Weigh 10 g of the homogenized sample into a glass centrifuge tube.

    • Add 20 mL of methanol and sonicate for 30 minutes.[9]

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction twice more with fresh methanol. Combine the three supernatants.

  • Extract Cleanup and Analysis:

    • Dilute the combined methanol extract with reagent water to reduce the organic solvent concentration to <10%.

    • Process the diluted extract using the Solid-Phase Extraction (SPE) protocol described in Section 5.1, step 2.

    • Proceed with derivatization and GC-MS analysis as described in Section 5.1, step 3.

Mandatory Visualizations

Environmental Contamination Pathways

cluster_source Primary Sources cluster_pathway Release Pathways cluster_environment Environmental Compartments Ind_Prod Industrial Production & Use of 4-HP (Plastics, Surfactants) Ind_Eff Industrial Effluent Ind_Prod->Ind_Eff Direct Discharge WWTP Wastewater Treatment Plant (WWTP) Ind_Prod->WWTP Industrial Sewage Cons_Prod Consumer & Industrial Products (Detergents, Tires, Adhesives) Cons_Prod->WWTP Municipal Sewage Leaching Product Leaching & Landfill Runoff Cons_Prod->Leaching Water Surface Water Ind_Eff->Water WWTP->Water Effluent Discharge Sediment Soil & Sediment Leaching->Sediment Water->Sediment Sorption & Deposition Biota Aquatic Biota Water->Biota Uptake Sediment->Biota Uptake

Caption: Flow of this compound from industrial sources to environmental compartments.

Experimental Workflow for Water Analysis

cluster_prep Sample Preparation cluster_analysis Analysis Collect 1. Water Sample Collection & Preservation SPE 2. Solid-Phase Extraction (SPE) Collect->SPE Concentrate 3. Eluate Concentration SPE->Concentrate Deriv 4. Derivatization (Silylation) Concentrate->Deriv GCMS 5. GC-MS Analysis Deriv->GCMS Data 6. Data Processing & Quantification GCMS->Data

Caption: Generalized workflow for the quantitative analysis of this compound in water.

Endocrine Disruption: Estrogen Receptor Signaling

HP This compound (Xenoestrogen) ER Estrogen Receptor (ER) (in cytoplasm) HP->ER Binds Complex 4-HP-ER Complex ER->Complex Dimer Complex Dimerization Complex->Dimer Nucleus Translocation to Nucleus Dimer->Nucleus ERE Binds to Estrogen Response Element (ERE) on DNA Nucleus->ERE Transcription Altered Transcription of Target Genes ERE->Transcription Response Endocrine Disruption Transcription->Response

Caption: Simplified pathway of this compound acting as an estrogen receptor agonist.

Endocrine Disruption: PPARγ Signaling Pathway

cluster_nuc Cell Nucleus HP This compound PPAR PPARγ Receptor (in nucleus) HP->PPAR Activates LBD Ligand Binding Domain (LBD) PPAR->LBD Complex PPARγ-RXR-HP Heterodimer Complex PPAR->Complex RXR RXR RXR->Complex PPRE Binds to Peroxisome Proliferator Response Element (PPRE) on DNA Complex->PPRE Transcription Recruits Coactivators & Initiates Transcription PPRE->Transcription Genes Target Genes (e.g., FABP4, CD36) Transcription->Genes Response Altered Lipid Metabolism & Adipogenesis Genes->Response

Caption: Activation of the PPARγ pathway by this compound leading to metabolic changes.

References

endocrine-disrupting potential of 4-Hexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Endocrine-Disrupting Potential of 4-Hexylphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (4-HP), a member of the alkylphenol class of chemicals, is utilized in various industrial applications. Growing scientific evidence indicates that, like other long-chain alkylphenols, 4-HP possesses endocrine-disrupting properties. This technical guide provides a comprehensive overview of the known , with a focus on its interactions with estrogen and androgen signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes to serve as a resource for the scientific community. While direct quantitative data for 4-HP is limited in some areas, this guide draws upon data from structurally similar alkylphenols to provide a predictive context for its activity.

Molecular Mechanisms of this compound

The primary endocrine-disrupting activity of this compound and other p-alkylphenols is mediated through their interaction with nuclear hormone receptors, particularly the estrogen receptor (ER) and the androgen receptor (AR).

Estrogenic Activity

This compound is known to exhibit estrogenic activity. The phenolic hydroxyl group is a critical feature for binding to the estrogen receptor, mimicking the A-ring of estradiol.[1] The binding affinity of para-alkylphenols to the ER generally increases with the length of the alkyl chain, up to a certain point.[2][3] For instance, the binding affinity for the ER follows the general trend: nonylphenol > octylphenol (B599344) > heptylphenol > amylphenol > butylphenol > ethylphenol.[2][4]

The estrogenic effects of 4-HP are mediated through the classical estrogen receptor signaling pathway, leading to the regulation of estrogen-responsive genes.

Estrogen Receptor (ER) Signaling Pathway

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4HP This compound ER Estrogen Receptor (ER) (inactive, bound to HSPs) 4HP->ER Binds ER_4HP ER-4HP Complex (active) ER->ER_4HP Conformational Change HSP Heat Shock Proteins (HSPs) ER_4HP->HSP Dissociation Dimer ER-4HP Dimer ER_4HP->Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Coactivators Coactivators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Estrogen Receptor (ER) signaling pathway activated by this compound.

Anti-Androgenic Activity

Several alkylphenols, including 4-octylphenol (B30498) and 4-nonylphenol, have demonstrated the ability to act as antagonists to the androgen receptor.[5][6] These compounds do not typically activate the AR themselves but can inhibit the binding and subsequent transcriptional activity of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[5][6] This anti-androgenic effect is a significant aspect of their endocrine-disrupting profile.

Androgen Receptor (AR) Signaling Pathway and Antagonism by this compound

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) (inactive, bound to HSPs) DHT->AR AR_DHT AR-DHT Complex (active) AR->AR_DHT Activation Dimer AR-DHT Dimer AR_DHT->Dimer Dimerization & Nuclear Translocation 4HP This compound 4HP->AR Antagonistic Binding ARE Androgen Response Element (ARE) Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor (AR) signaling and competitive antagonism by this compound.

Other Mechanisms

Recent studies have indicated that this compound can activate peroxisome proliferator-activated receptor γ (PPARγ), which is a key regulator of lipid metabolism and adipogenesis.[7] This suggests a potential role for 4-HP in metabolic disruption, linking its endocrine-disrupting effects to conditions such as obesity.

Quantitative Data

Quantitative assessment of the involves determining its binding affinity to nuclear receptors and its potency in functional assays. The following tables summarize available data for 4-HP and related alkylphenols.

Table 1: Estrogen Receptor Binding Affinity
CompoundReceptor SourceIC50Relative Binding Affinity (RBA, E2=100)Reference
17β-Estradiol (E2)Human recombinant ERN/A100[3][8]
4-n-HexylphenolRainbow trout hepatic ER~1 µM0.005[9]
4-tert-OctylphenolRat uterine cytosol2.2 µM0.048[2]
4-NonylphenolRat uterine cytosol0.5 µM0.1[2]
Table 2: Androgen Receptor Antagonistic Activity
CompoundAssay TypeIC50Reference
Flutamide (positive control)hAR Reporter Gene Assay (CV-1 cells)(1.02 ± 0.35) x 10⁻⁷ M[5][6]
4-tert-OctylphenolhAR Reporter Gene Assay (CV-1 cells)(9.71 ± 3.82) x 10⁻⁵ M[5]
4-NonylphenolhAR Reporter Gene Assay (CV-1 cells)(2.02 ± 0.90) x 10⁻⁵ M[5]

Experimental Protocols

The following sections detail standardized protocols for key in vitro and in vivo assays used to evaluate the endocrine-disrupting potential of chemicals like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.

  • Receptor Source : Recombinant human ERα or ERβ, or cytosol preparations from estrogen-responsive tissues (e.g., rat uterus).[2][4]

  • Radioligand : [³H]17β-estradiol ([³H]-E2).

  • Procedure :

    • Prepare a fixed concentration of the ER preparation.

    • Incubate the ER preparation with a constant concentration of [³H]-E2 and varying concentrations of the test compound (e.g., this compound).

    • After incubation to equilibrium, separate the receptor-bound from unbound radioligand (e.g., using hydroxylapatite or dextran-coated charcoal).

    • Quantify the radioactivity of the bound fraction using liquid scintillation counting.

    • Plot the percentage of [³H]-E2 bound against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2).

  • Data Analysis : The relative binding affinity (RBA) is calculated as: (IC50 of E2 / IC50 of test chemical) x 100.

Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay

This assay measures the ability of a chemical to activate the ER and induce the expression of a reporter gene.

  • Cell Line : Human cell lines stably or transiently transfected with an ER expression vector and a reporter construct containing estrogen response elements (EREs) linked to a reporter gene (e.g., luciferase or β-galactosidase). Commonly used cell lines include MCF-7 and HeLa.[10][11]

  • Procedure :

    • Culture the cells in a multi-well plate in a medium free of phenol (B47542) red and stripped of steroids.

    • Expose the cells to a range of concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle, positive control like E2).

    • After an incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • A cell viability assay should be run in parallel to rule out cytotoxicity.

  • Data Analysis : Results are typically expressed as fold induction over the vehicle control. An EC50 value (the concentration that produces 50% of the maximal response) can be calculated from the dose-response curve.

Androgen Receptor Transcriptional Activation (Reporter Gene) Assay for Antagonism

This assay assesses the ability of a chemical to inhibit the androgen-induced activation of the AR.

  • Cell Line : A suitable cell line (e.g., CV-1, MDA-kb2) co-transfected with an androgen receptor expression vector and a reporter plasmid containing androgen response elements (AREs).[5][6]

  • Procedure :

    • Plate and culture the cells as described for the ER reporter assay.

    • Co-expose the cells to a fixed, sub-maximal concentration of a potent androgen (e.g., DHT) and a range of concentrations of the test compound (e.g., this compound).

    • Include controls for vehicle, DHT alone, and a known antagonist (e.g., flutamide).

    • After incubation, measure reporter gene activity.

  • Data Analysis : The results are expressed as a percentage inhibition of the DHT-induced response. The IC50 for antagonism is calculated from the dose-response curve.

Rodent Uterotrophic Assay (OECD Test Guideline 440)

This in vivo assay is considered a reliable screening test for estrogenic activity.[12][13] It measures the increase in uterine weight in response to an estrogenic substance.

  • Animal Model : Immature, intact female rats (around 21 days old) or ovariectomized adult female rats.[12][14]

  • Procedure :

    • Administer the test substance (e.g., this compound) daily for three consecutive days via oral gavage or subcutaneous injection.[12] At least two dose groups and a vehicle control group should be used, with a minimum of six animals per group.[12]

    • A positive control group treated with a known estrogen (e.g., ethinyl estradiol) is also included.

    • Approximately 24 hours after the last dose, the animals are euthanized, and the uteri are excised and weighed (both wet and blotted weight).[12]

  • Endpoint : A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.[12]

Experimental Workflow for Assessing Endocrine Disrupting Potential

Endocrine_Disruptor_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_advanced Advanced Characterization Binding Receptor Binding Assays (ER, AR) Reporter Reporter Gene Assays (Agonist/Antagonist) Binding->Reporter Prioritize Hits Uterotrophic Uterotrophic Assay (Estrogenic) Reporter->Uterotrophic Confirm Estrogenic Activity Hershberger Hershberger Assay (Androgenic/Anti-androgenic) Reporter->Hershberger Confirm (Anti)androgenic Activity Steroidogenesis Steroidogenesis Assays (e.g., H295R) Uterotrophic->Steroidogenesis Hershberger->Steroidogenesis Generational Multi-generational Studies Steroidogenesis->Generational Assess Long-term Effects

Caption: A tiered workflow for evaluating the endocrine-disrupting potential of a chemical.

Conclusion

This compound exhibits characteristics of an endocrine-disrupting chemical, primarily through its estrogenic and likely anti-androgenic activities. Its structural similarity to other potent alkylphenol endocrine disruptors warrants further investigation to fully characterize its risk profile. The data and protocols presented in this guide provide a framework for researchers to design and interpret studies on this compound and other potential endocrine disruptors. A more complete quantitative understanding of its binding affinities and in vivo dose-response relationships is necessary for a comprehensive risk assessment.

References

Toxicological Profile of 4-Hexylphenol: An In-depth Guide for Aquatic Life Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the ecotoxicological impact of 4-Hexylphenol on aquatic ecosystems, detailing its acute and chronic toxicity, endocrine-disrupting mechanisms, and the standardized methodologies for its evaluation.

Introduction

This compound (4-HP), a member of the alkylphenol chemical class, is utilized in various industrial applications and has been identified as a contaminant of concern in aquatic environments. Its presence, primarily stemming from industrial and municipal wastewater discharges, poses a potential threat to the health of aquatic organisms. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of aquatic life, including fish, invertebrates, and algae. The document is intended for researchers, scientists, and drug development professionals engaged in environmental risk assessment and the study of endocrine-disrupting compounds.

Acute and Chronic Toxicity to Aquatic Organisms

The toxicity of this compound to aquatic life is assessed across three trophic levels: fish, invertebrates, and algae. Standardized testing protocols developed by the Organisation for Economic Co-operation and Development (OECD) are employed to determine key toxicological endpoints, including the median lethal concentration (LC50), the median effective concentration (EC50), the no-observed-effect concentration (NOEC), and the lowest-observed-effect concentration (LOEC). These values are critical for establishing environmental quality standards and predicting the potential impact of this compound on aquatic ecosystems.

Data Presentation

The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to representative aquatic species.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

SpeciesTrophic LevelEndpoint (Duration)Value (mg/L)
Pimephales promelas (Fathead Minnow)Fish96-hour LC500.89
Daphnia magna (Water Flea)Invertebrate48-hour EC50Data Not Available
Pseudokirchneriella subcapitata (Green Algae)Algae72-hour EC50 (yield)22.5

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

SpeciesTrophic LevelEndpoint (Duration)Value (mg/L)
Pimephales promelas (Fathead Minnow)Fish28-day NOEC (growth)Data Not Available
Daphnia magna (Water Flea)Invertebrate21-day NOEC (reproduction)Data Not Available
Pseudokirchneriella subcapitata (Green Algae)Algae72-hour NOEC (growth rate)Data Not Available

Note: The absence of data for certain endpoints highlights the need for further research to fully characterize the ecotoxicological profile of this compound.

Endocrine Disruption in Aquatic Life

This compound is recognized as a potential endocrine-disrupting chemical (EDC), capable of interfering with the hormonal systems of aquatic organisms. The primary mechanism of its endocrine-disrupting activity is through the mimicry of the natural hormone estrogen.

Signaling Pathway of Estrogen Mimicry

As an estrogen mimic, this compound can bind to estrogen receptors (ERs) within the cells of aquatic organisms, particularly in the liver of fish. This binding initiates a cascade of molecular events that are normally triggered by endogenous estrogens like 17β-estradiol (E2). The activation of the estrogen receptor leads to its dimerization and subsequent binding to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. This, in turn, modulates the transcription of these genes.

A key biomarker for estrogenic exposure in fish is the induction of vitellogenin (Vtg), an egg yolk precursor protein. Under normal physiological conditions, Vtg is produced by females in response to estrogen during oocyte development. However, exposure to estrogenic EDCs like this compound can induce the synthesis of Vtg in male and juvenile fish, serving as a clear indicator of endocrine disruption.

Estrogenic_Signaling_Pathway cluster_cell Hepatocyte (Liver Cell) cluster_nucleus Nucleus HP This compound ER Estrogen Receptor (ER) HP->ER Binds to HP_ER 4-HP-ER Complex ER->HP_ER Dimer Dimerized HP-ER Complex HP_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Vtg_Gene Vitellogenin Gene ERE->Vtg_Gene Activates Transcription mRNA Vtg mRNA Vtg_Gene->mRNA Transcription Vtg_Protein Vitellogenin Protein mRNA->Vtg_Protein Translation (in cytoplasm) Bloodstream Bloodstream Vtg_Protein->Bloodstream Secreted into

Estrogenic signaling pathway of this compound.

Experimental Protocols

The toxicological data presented in this guide are derived from studies following standardized OECD guidelines for the testing of chemicals. These protocols ensure the reliability and comparability of data generated across different laboratories.

OECD 203: Fish, Acute Toxicity Test

This guideline determines the acute lethal toxicity of a substance to fish.

  • Test Organism: Pimephales promelas (Fathead Minnow) is a commonly used species.

  • Test Duration: 96 hours.

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static-renewal or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50, the concentration that is lethal to 50% of the test organisms, is calculated.

OECD_203_Workflow start Start acclimation Acclimate Test Fish start->acclimation prep Prepare Test Concentrations acclimation->prep exposure Expose Fish for 96h prep->exposure observe Record Mortality (24, 48, 72, 96h) exposure->observe calculate Calculate 96-h LC50 observe->calculate end End calculate->end

Workflow for OECD 203 Fish Acute Toxicity Test.
OECD 202: Daphnia sp. Acute Immobilisation Test

This guideline assesses the acute toxicity of a substance to daphnids.

  • Test Organism: Daphnia magna is the standard invertebrate species.

  • Test Duration: 48 hours.

  • Procedure: Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance. Immobilisation (inability to swim) is observed at 24 and 48 hours.

  • Endpoint: The EC50, the concentration that causes immobilisation in 50% of the daphnids, is determined.[1]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline evaluates the effect of a substance on the growth of algae.

  • Test Organism: Pseudokirchneriella subcapitata is a representative green alga.

  • Test Duration: 72 hours.

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance. The growth of the algae is measured over the test period, typically by cell counting or measuring biomass.

  • Endpoint: The EC50 for growth inhibition (based on growth rate or yield) and the NOEC are calculated.

OECD 210: Fish, Early-life Stage Toxicity Test

This guideline assesses the chronic toxicity of a substance to the early life stages of fish.

  • Test Organism: Pimephales promelas or other suitable fish species.

  • Test Duration: Varies depending on the species, typically from egg fertilization through to early juvenile stage (e.g., 28-32 days for fathead minnow).

  • Procedure: Fertilized eggs are exposed to a range of concentrations of the test substance. Observations are made on hatching success, survival, growth (length and weight), and any developmental abnormalities.

  • Endpoints: The NOEC and LOEC for various sublethal endpoints are determined.

OECD 211: Daphnia magna Reproduction Test

This guideline evaluates the chronic toxicity of a substance on the reproduction of Daphnia magna.

  • Test Organism: Daphnia magna.

  • Test Duration: 21 days.

  • Procedure: Young female daphnids are exposed to a series of concentrations of the test substance. The number of live offspring produced per parent animal is recorded.

  • Endpoints: The NOEC and LOEC for reproduction are determined, as well as the ECx for reproductive effects.

Conclusion

This compound exhibits toxic effects on various aquatic organisms and has the potential to act as an endocrine disruptor. The available data, primarily from acute toxicity studies, indicate a moderate level of concern. However, significant data gaps exist, particularly concerning the chronic toxicity of this compound to fish and invertebrates. Further research following standardized OECD protocols is essential to fully characterize the environmental risks posed by this compound. A comprehensive understanding of its toxicological profile is crucial for the development of effective environmental management strategies and regulatory measures to protect the health of aquatic ecosystems.

References

Photodegradation of 4-Hexylphenol in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies related to the photodegradation of 4-Hexylphenol in aqueous solutions. While specific research on this compound is limited, this document compiles and extrapolates from studies on analogous alkylphenols, such as 4-tert-octylphenol (B29142) and 4-tert-butylphenol, to provide a comprehensive resource. This compound is an organic compound that has been used as an antioxidant and plasticizer.[1] However, due to its potential as an environmental endocrine disruptor, its degradation in aqueous environments is a significant area of research.[1]

Core Principles of Photodegradation

Photodegradation is a process where a chemical compound is broken down by light. In the context of this compound in an aqueous solution, this process can occur through two primary mechanisms:

  • Direct Photolysis: The this compound molecule directly absorbs photons, leading to its excitation and subsequent decomposition.

  • Indirect Photolysis (Photocatalysis): This involves the use of a photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation, generates highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can degrade this compound.

The efficiency of photodegradation is influenced by several factors, including the initial concentration of the pollutant, the pH of the solution, light intensity, and the amount of photocatalyst used.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are typical experimental protocols for studying the photodegradation of alkylphenols in aqueous solutions, which can be adapted for this compound.

Photoreactor Setup

A common experimental setup for photocatalytic degradation studies involves a photochemical reactor.[2] This typically consists of a cylindrical vessel to hold the aqueous solution containing this compound and the photocatalyst.[2] A UV lamp, often a medium-pressure mercury lamp, is placed in the center of the reactor, sometimes within a quartz well for cooling.[3] The entire setup is often enclosed in a box with a reflective interior to maximize light usage.[2] For experiments involving solar light, a different setup with a solar simulator or exposure to natural sunlight would be used.

Sample Preparation and Reaction Conditions
  • Preparation of this compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and then diluted with deionized water to the desired initial concentration.

  • Addition of Photocatalyst: If photocatalysis is being studied, a specific amount of the photocatalyst (e.g., TiO₂) is added to the this compound solution.

  • Adsorption-Desorption Equilibrium: Before irradiation, the suspension is typically stirred in the dark for a period (e.g., 30 minutes) to allow for the establishment of adsorption-desorption equilibrium between the this compound and the photocatalyst surface.[2]

  • Irradiation: The light source is then turned on to initiate the photodegradation reaction. Samples are withdrawn at regular intervals to be analyzed.

  • pH Adjustment: The initial pH of the solution can be adjusted using acids (e.g., HCl) or bases (e.g., NaOH) to study its effect on the degradation rate.[2]

Analytical Methods

The concentration of this compound and its degradation byproducts are typically monitored using High-Performance Liquid Chromatography (HPLC).[3]

  • HPLC System: A standard HPLC system equipped with a C18 column and a UV detector is commonly used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase.

  • Detection: The detector is set to the wavelength of maximum absorbance for this compound.

  • Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of this compound.

For the identification of intermediate degradation products, more advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are employed.

Quantitative Data on Alkylphenol Photodegradation

The following tables summarize quantitative data from photodegradation studies of alkylphenols analogous to this compound. This data provides a baseline for expected degradation efficiencies and kinetics.

Table 1: Photocatalytic Degradation of 4-tert-octylphenol (4-t-OP)

CatalystLight SourceInitial Conc. (M)Catalyst Dosage (M)Irradiation Time (min)Degradation Efficiency (%)Reference
Fe(III)UV (365 nm)2.4 x 10⁻⁵1.2 x 10⁻³45100[2]
TiO₂ filmNot SpecifiedNot SpecifiedNot Specified4591.2[4]

Table 2: Kinetic Data for 4-tert-octylphenol (4-t-OP) Photodegradation

ConditionReaction OrderRate Constant (k)Reference
Direct Photodegradation in Spiral PhotoreactorApparent First-Order4.8 x 10⁻² min⁻¹[4]

Photodegradation Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate a proposed photodegradation pathway for this compound and a typical experimental workflow.

Proposed Photodegradation Pathway of this compound

The photodegradation of this compound is expected to proceed through the formation of hydroxylated intermediates, followed by the opening of the aromatic ring, and eventual mineralization to carbon dioxide and water. The initial attack by hydroxyl radicals is a key step in the photocatalytic process.

G Proposed Photodegradation Pathway of this compound This compound This compound Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates •OH attack Ring-Opened Products\n(e.g., short-chain carboxylic acids) Ring-Opened Products (e.g., short-chain carboxylic acids) Hydroxylated Intermediates->Ring-Opened Products\n(e.g., short-chain carboxylic acids) Aromatic Ring Cleavage Mineralization Products\n(CO2 + H2O) Mineralization Products (CO2 + H2O) Ring-Opened Products\n(e.g., short-chain carboxylic acids)->Mineralization Products\n(CO2 + H2O) Further Oxidation

Caption: Proposed pathway for this compound photodegradation.

Experimental Workflow for Photodegradation Studies

The workflow for a typical photodegradation experiment involves several key steps, from sample preparation to data analysis.

G Experimental Workflow for Photodegradation Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare this compound\nAqueous Solution Prepare this compound Aqueous Solution Add Photocatalyst\n(if applicable) Add Photocatalyst (if applicable) Prepare this compound\nAqueous Solution->Add Photocatalyst\n(if applicable) Adjust pH Adjust pH Add Photocatalyst\n(if applicable)->Adjust pH Stir in Dark\n(Equilibration) Stir in Dark (Equilibration) Adjust pH->Stir in Dark\n(Equilibration) Irradiate with\nLight Source Irradiate with Light Source Stir in Dark\n(Equilibration)->Irradiate with\nLight Source Collect Samples\nat Intervals Collect Samples at Intervals Irradiate with\nLight Source->Collect Samples\nat Intervals Filter Samples Filter Samples Collect Samples\nat Intervals->Filter Samples Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Filter Samples->Analyze by HPLC/LC-MS Quantify Degradation\nand Identify Byproducts Quantify Degradation and Identify Byproducts Analyze by HPLC/LC-MS->Quantify Degradation\nand Identify Byproducts

Caption: A typical workflow for photodegradation experiments.

Conclusion

The photodegradation of this compound in aqueous solutions is a critical area of environmental science. While direct research on this specific compound is emerging, studies on analogous alkylphenols provide a robust framework for understanding its degradation kinetics, pathways, and the experimental methodologies required for its investigation. This guide serves as a foundational resource for researchers, scientists, and drug development professionals to design and conduct further studies aimed at the effective removal of this compound from contaminated water sources. Future research should focus on obtaining specific quantitative data for this compound to validate the extrapolated findings and to optimize degradation conditions.

References

Methodological & Application

Application Note: HPLC Analysis of 4-Hexylphenol in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylphenol is an alkylphenol of growing environmental concern due to its potential endocrine-disrupting properties and its presence in various industrial and commercial products. Monitoring its concentration in water sources is crucial for assessing environmental contamination and ensuring public health. This application note provides a detailed protocol for the determination of this compound in water samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method includes sample preparation by Solid-Phase Extraction (SPE) and is designed to offer a reliable and sensitive analytical procedure.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Chemical Structure C₁₂H₁₈O[1][2]
Molecular Weight 178.27 g/mol [1][2]
Appearance White to light yellow solid/crystals
Melting Point 23-32 °C
Boiling Point 281.2 °C at 760 mmHg
Solubility in Water Slightly soluble
UV Absorbance Maximum (λmax) ~274-280 nm[3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To extract and concentrate this compound from water samples, removing potential interferences.

Materials:

  • Water sample

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (HPLC grade)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • SPE vacuum manifold

  • Collection vials

Protocol:

  • Sample pH Adjustment: Acidify the water sample (e.g., 500 mL) to a pH of approximately 3-4 with HCl. This ensures that the phenolic hydroxyl group is protonated, promoting its retention on the nonpolar C18 stationary phase.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar impurities that were not retained.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of methanol or acetonitrile into a collection vial.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis

Objective: To separate and quantify this compound using reverse-phase HPLC with UV detection.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30, v/v). The exact ratio may require optimization.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV Detector
Detection Wavelength 279 nm[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of alkylphenols, which can be used as a reference for the analysis of this compound. Method validation should be performed to determine the specific values for this compound.

ParameterExpected ValueNotes
Retention Time (RT) Analyte- and condition-dependentThe retention time for this compound is expected to be shorter than that of more nonpolar alkylphenols like 4-octylphenol (B30498) and 4-nonylphenol (B119669) under the same conditions.
Limit of Detection (LOD) ~5 ng/mL (with DAD detection)[4]This is an estimated value based on similar compounds. The actual LOD will depend on the instrument and specific method conditions.
Limit of Quantification (LOQ) ~15 ng/mL (with DAD detection)[4]This is an estimated value based on similar compounds. The actual LOQ will depend on the instrument and specific method conditions.
Recovery > 85%Expected recovery from spiked water samples after SPE. This needs to be experimentally determined. Recoveries for other phenols have been reported in the range of 79.1-95.1%.[5]
Linearity (r²) > 0.999A linear calibration curve should be established over the desired concentration range.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_hplc HPLC Analysis cluster_data Data Analysis sample Water Sample Collection acidify Acidify to pH 3-4 sample->acidify load Load Sample acidify->load condition Condition C18 SPE Cartridge condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute with Methanol/Acetonitrile dry->elute reconstitute Evaporate and Reconstitute in Mobile Phase elute->reconstitute inject Inject Sample into HPLC reconstitute->inject separate Separation on C18 Column inject->separate detect UV Detection at 279 nm separate->detect quantify Quantification using Calibration Curve detect->quantify report Report Results quantify->report

Caption: Experimental workflow for HPLC analysis of this compound.

Principle of HPLC Separation

hplc_principle cluster_column HPLC Column cluster_mobile_phase Mobile Phase (Polar) cluster_analyte Analyte stationary_phase Stationary Phase (Nonpolar C18) mobile_phase Acetonitrile/Water mobile_phase:tail->stationary_phase:head Flow hexylphenol This compound (Moderately Nonpolar) hexylphenol->stationary_phase:tail Interaction (Retention)

Caption: Principle of reverse-phase HPLC separation of this compound.

References

Application Note: Quantification of 4-Hexylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 4-hexylphenol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, derivatization, instrument parameters, and data analysis. This method is crucial for monitoring this compound levels in environmental samples, pharmaceutical manufacturing processes, and research applications.

Introduction

This compound is an alkylphenol of interest due to its potential endocrine-disrupting properties and its use as an intermediate in the synthesis of various industrial chemicals and pharmaceutical compounds. Accurate and sensitive quantification is essential for assessing its environmental impact and ensuring product safety in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of this compound.[1][2] Derivatization is often employed to enhance the volatility and improve the chromatographic peak shape of phenolic compounds.[3][4][5]

Experimental

Materials and Reagents
  • This compound standard (>98% purity)

  • Internal Standard (IS): 4-Nonylphenol-d8 or a suitable analogue

  • Solvents: Dichloromethane (B109758) (DCM), Hexane, Acetone (HPLC or GC grade)[5][6]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5][7]

  • Anhydrous Sodium Sulfate

  • Solid Phase Extraction (SPE) Cartridges (e.g., Florisil)[7]

  • Nitrogen gas, high purity

  • Standard laboratory glassware

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol (B129727) or dichloromethane.[1][8]

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Spike each working standard with the internal standard to a final concentration of 50 ng/mL.

Sample Preparation (Liquid Samples, e.g., Water):

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Florisil, 1g) with an appropriate solvent.[7]

    • Acidify the water sample (e.g., 1 L) to a pH < 2 with hydrochloric acid.[9]

    • Pass the sample through the conditioned SPE cartridge.

    • Elute the trapped phenols with dichloromethane.[9]

  • Liquid-Liquid Extraction (LLE):

    • Alternatively, perform LLE by extracting the acidified sample with dichloromethane or a hexane:acetone mixture.[10][11]

  • Drying and Concentration:

    • Dry the extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

Derivatization:

  • To the concentrated extract or standard solution, add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS).[5][7]

  • Seal the vial and heat at a controlled temperature (e.g., 75°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be adapted for specific instruments:

ParameterSetting
Gas Chromatograph
GC SystemAgilent 6890N or equivalent[12]
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[10][12]
Carrier GasHelium, constant flow rate of 1.0-1.5 mL/min[8][12][13]
Inlet Temperature250-275°C[8][14]
Injection Volume1 µL
Injection ModeSplitless (with a splitless time of 1 min)[8][12]
Oven Temperature ProgramInitial: 60°C (hold for 2-5 min), Ramp: 8-10°C/min to 300°C, Hold: 10 min[8][12][13]
Mass Spectrometer
MS SystemAgilent 5973 or equivalent[12]
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230-280°C[13][14]
Quadrupole Temperature150°C[13]
Mass Scan Range35-450 amu (for full scan)[1]
Data AcquisitionSelected Ion Monitoring (SIM) for enhanced sensitivity
SIM Ions for TMS-derivatized this compound To be determined by analyzing a standard. Likely ions would include the molecular ion and characteristic fragment ions.

Data Analysis and Quantitative Summary

The quantification of this compound is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of alkylphenols using GC-MS. These values can serve as a benchmark for method validation.

ParameterExpected ValueReference
Limit of Detection (LOD)0.1 - 10 µg/L[12][13]
Limit of Quantification (LOQ)0.2 - 50 µg/L[2][12][13]
Linearity (R²)> 0.999[13]
Recovery78 - 102%[4]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Concentration Concentration under Nitrogen Extraction->Concentration Derivatization Addition of BSTFA + TMCS and Heating Concentration->Derivatization GCMS GC-MS Injection and Analysis Derivatization->GCMS DataAnalysis Data Acquisition and Processing GCMS->DataAnalysis Quantification Quantification using Calibration Curve DataAnalysis->Quantification Result Result Quantification->Result Final Concentration

Caption: Experimental workflow for this compound quantification.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in various samples. Proper sample preparation, including derivatization, is critical for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development who require precise measurement of this compound.

References

Application Notes and Protocols for the Analysis of 4-Hexylphenol in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hexylphenol is an alkylphenol of growing environmental concern due to its potential endocrine-disrupting properties and its presence in industrial and municipal wastewater. Accurate and reliable quantification of this compound in complex aqueous matrices is crucial for environmental monitoring and risk assessment. This document provides detailed application notes and protocols for the sample preparation of wastewater for the analysis of this compound, targeting researchers, scientists, and professionals in drug development and environmental science. The primary method detailed is Solid-Phase Extraction (SPE), a robust and widely used technique for the extraction and preconcentration of phenolic compounds from water samples.

Data Presentation: Comparison of Sample Preparation Techniques

Several techniques are available for the extraction of alkylphenols from wastewater. The choice of method often depends on factors such as required sensitivity, sample throughput, and available instrumentation. Below is a summary of quantitative data for common extraction techniques used for alkylphenols, providing a benchmark for the analysis of this compound.

Sample Preparation TechniqueAnalyteRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Solid-Phase Extraction (SPE)4-Nonylphenol> 94%0.1 ng/mL0.15 ng/mL[1]
Solid-Phase Extraction (SPE)General Phenols74% ± 7% RSD--[2]
Liquid-Liquid Extraction (LLE)Phenol (B47542)68% (in pharmaceutical wastewater)--[3]
Dispersive Liquid-Liquid Microextraction (DLLME)Phenolic Compounds44 - 88%0.07–0.20 µg L–10.23–0.70 µg L–1[4]
Ultrasound-Assisted Emulsification Microextraction (USAEME)Phenols≥94%0.002–0.828 µg L−10.006–2.758 µg L−1[5]

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound Analysis

This protocol details the steps for the extraction and concentration of this compound from wastewater samples using solid-phase extraction, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB) or C18 cartridges.

  • Solvents: Dichloromethane (B109758), Diethyl ether, Methanol, Acetone, n-Hexane (all HPLC or pesticide residue grade).

  • Reagents: Hydrochloric acid (HCl), Sodium thiosulfate (B1220275), Sodium sulfate (B86663) (anhydrous).

  • Standards: this compound analytical standard, Internal standard (e.g., 4-Ethylphenol-D10).

  • Glassware: 1 L amber glass bottles, graduated cylinders, conical tubes, GC vials.

  • Equipment: SPE vacuum manifold, nitrogen evaporator, vortex mixer, pH meter, analytical balance.

Sample Collection and Preservation
  • Collect wastewater samples in 1-liter amber glass bottles to prevent photodegradation.[6]

  • If residual chlorine is suspected, dechlorinate the sample by adding 80 mg of sodium thiosulfate per liter.[6]

  • Preserve the sample by acidifying to a pH ≤ 2 with concentrated hydrochloric acid.[6]

  • Store the samples at 4°C and extract within 14 days of collection.[6]

Solid-Phase Extraction (SPE) Procedure
  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 10 mL of a dichloromethane-diethyl ether (4:1 v/v) mixture.

    • Follow with 10 mL of methanol.

    • Equilibrate the cartridges with 10 mL of reagent water adjusted to pH ≤ 2. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Measure 1 L of the preserved wastewater sample.

    • Spike the sample with a known concentration of an appropriate internal standard.

    • Load the sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water.[2]

  • Elution:

    • Place a collection tube inside the manifold.

    • Elute the retained this compound from the cartridge with a suitable solvent. A common elution solvent is a mixture of dichloromethane and diethyl ether (4:1 v/v).[2] Use two aliquots of 5 mL for complete elution.

  • Concentration and Reconstitution:

    • Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

Instrumental Analysis (GC-MS)
  • GC Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane phase, is suitable for phenol analysis.[6]

  • Injection: 1 µL of the concentrated extract is injected in splitless mode.[6]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Oven Temperature Program: An example program would be: initial temperature of 40°C, hold for 1 minute, then ramp to 320°C at 6°C/min.[6]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the sample preparation and analysis of this compound in wastewater using the SPE method.

SPE_Workflow cluster_collection Sample Collection & Preservation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Sample Analysis Collect Collect 1L Wastewater in Amber Glass Bottle Dechlorinate Dechlorinate with Sodium Thiosulfate Collect->Dechlorinate Acidify Acidify to pH <= 2 with HCl Dechlorinate->Acidify Store Store at 4°C Acidify->Store Condition Condition SPE Cartridge (Solvent -> Methanol -> Acidified Water) Store->Condition Load Load 1L Water Sample Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Dry Dry Cartridge (Nitrogen Stream) Wash->Dry Elute Elute this compound (Dichloromethane/Diethyl Ether) Dry->Elute Concentrate Concentrate Eluate to 1 mL Elute->Concentrate Analyze Analyze by GC-MS Concentrate->Analyze

Caption: Workflow for this compound analysis in wastewater using SPE.

Logical Relationship of Key Steps in SPE

This diagram shows the logical progression and purpose of each major step in the Solid-Phase Extraction protocol.

SPE_Logic Start Start: Wastewater Sample Conditioning Cartridge Conditioning (Activate Sorbent) Start->Conditioning Loading Sample Loading (Adsorb Analyte) Conditioning->Loading Washing Interference Wash (Remove Polar Impurities) Loading->Washing Elution Analyte Elution (Desorb this compound) Washing->Elution Analysis Final Extract for GC-MS Analysis Elution->Analysis

Caption: Logical flow of the Solid-Phase Extraction (SPE) process.

References

Application Notes and Protocols for the Extraction of 4-Hexylphenol from Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hexylphenol is an alkylphenol of significant environmental concern due to its potential as an endocrine-disrupting compound (EDC).[1][2] It is used in the manufacturing of various industrial and consumer products, leading to its release into the environment. As a result, this compound can be found in various environmental compartments, including water, soil, and sediment.[3] Its potential toxicity and adverse effects on ecosystems and human health necessitate accurate and reliable methods for its extraction and quantification at trace levels.[3][4]

This document provides detailed protocols for the extraction of this compound from water, soil, and sediment samples, intended for researchers, scientists, and professionals in environmental analysis and drug development. The methods described include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Ultrasonic-Assisted Solvent Extraction (UASE), followed by analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction Methodologies

The choice of extraction method depends on the sample matrix and the desired analytical sensitivity. For aqueous samples like surface water or wastewater, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.[3][5] For solid matrices such as soil and sediment, more rigorous techniques like Ultrasonic-Assisted Solvent Extraction (UASE), Soxhlet extraction, and Pressurized Liquid Extraction (PLE) are required to isolate the analytes, which are often strongly bound to the matrix.[3][6]

  • Solid-Phase Extraction (SPE): A widely used technique for water samples, SPE concentrates analytes by passing the liquid sample through a cartridge containing a solid adsorbent. The analytes are retained on the sorbent while the matrix passes through. The retained analytes are then eluted with a small volume of an organic solvent.[5][7] This method is efficient, reduces solvent consumption compared to LLE, and can provide high enrichment factors.[8]

  • Liquid-Liquid Extraction (LLE): A conventional method for isolating phenols from aqueous samples.[4][8] It involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. The efficiency is dependent on factors like solvent choice and the pH of the aqueous phase.[4]

  • Ultrasonic-Assisted Solvent Extraction (UASE): A common technique for solid samples like soil and sediment.[6] It uses ultrasonic waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and improving the extraction efficiency. UASE significantly reduces extraction time and solvent volume compared to traditional methods like Soxhlet.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is designed for the extraction and concentration of this compound from water samples prior to HPLC or GC-MS analysis.

Materials and Reagents:

  • SPE Cartridges: C18 (octadecyl) or polymeric sorbents like polystyrene-divinylbenzene.[7][9]

  • Methanol (HPLC grade)[9]

  • Acetone (HPLC grade)[10]

  • Dichloromethane (DCM) or Ethyl Acetate (Elution solvent)

  • Deionized Water (HPLC grade)[9]

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Anhydrous Sodium Sulfate (B86663)

  • SPE Vacuum Manifold[9]

  • Sample Collection Bottles (Glass)

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Sample Preparation:

    • Collect water samples in clean glass bottles.

    • Filter the water sample (e.g., using a 0.45 µm glass fiber filter) to remove suspended particulate matter.[7]

    • Adjust the sample pH to ≤ 2 with HCl or H₂SO₄ to ensure this compound is in its protonated form.[4]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridge on the vacuum manifold.

    • Condition the cartridge by passing 5-10 mL of elution solvent (e.g., methanol/acetone mixture) through it.[10]

    • Follow with 5-10 mL of methanol.[9]

    • Finally, equilibrate the cartridge by passing 5-10 mL of HPLC grade water (at the same pH as the sample) through it. Do not allow the cartridge to go dry at this stage.[9]

  • Sample Loading:

    • Load the pre-treated water sample (typically 200-1000 mL) onto the conditioned cartridge.[10]

    • Maintain a steady flow rate of approximately 2-4 mL/min.[9][11]

  • Washing (Interference Removal):

    • After loading the entire sample, wash the cartridge with 5-10 mL of HPLC grade water to remove any co-adsorbed interfering substances.[9]

    • Dry the cartridge thoroughly under vacuum or by passing nitrogen gas for 10-20 minutes to remove residual water.[7]

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained this compound from the cartridge by passing a small volume (e.g., 2 x 5 mL) of a suitable organic solvent, such as a methanol/acetone (1:1, v/v) mixture or dichloromethane-diethyl ether (4:1).[7][10]

  • Post-Elution Processing:

    • Pass the eluate through a small amount of anhydrous sodium sulfate to remove any remaining water.

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[4]

    • The sample is now ready for chromatographic analysis.

Workflow Diagram for SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Water Sample (1L) Filter Filter Sample Sample->Filter Acidify Adjust pH to ≤ 2 Filter->Acidify Condition Condition Cartridge (Methanol, Water) Acidify->Condition Load Load Sample (2-4 mL/min) Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge (Nitrogen Gas) Wash->Dry Elute Elute with Solvent (e.g., MeOH/Acetone) Dry->Elute Concentrate Concentrate Eluate to 1 mL Elute->Concentrate Analysis GC-MS or HPLC Analysis Concentrate->Analysis LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction Sample Water Sample (1L) in Separatory Funnel Acidify Adjust pH to ≤ 2 Sample->Acidify AddDCM Add 60mL DCM Acidify->AddDCM Shake Shake & Vent (2 min) AddDCM->Shake Separate Separate Layers Shake->Separate Collect Collect Organic Layer Separate->Collect Repeat Repeat Extraction 2x Collect->Repeat Dry Dry with Na₂SO₄ Repeat->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Analysis GC-MS or HPLC Analysis Concentrate->Analysis UASE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_post Post-Extraction Sample Soil/Sediment Sample (10-15g) DrySieve Dry and Sieve Sample->DrySieve AddSolvent Add 30mL Solvent (e.g., Acetone:Hexane) DrySieve->AddSolvent Sonicate Sonicate (30 min) AddSolvent->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Repeat Repeat Extraction 2x Collect->Repeat Combine Combine Extracts Repeat->Combine Cleanup Cleanup & Dry (optional) Combine->Cleanup Concentrate Concentrate to 1 mL Cleanup->Concentrate Analysis GC-MS or HPLC Analysis Concentrate->Analysis

References

Application Notes and Protocols: Synthesis and Application of Novel Polymers from 4-Hexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel polymers using 4-Hexylphenol as a monomer. The protocols detailed below are based on established polymerization methods for alkylphenols and offer a starting point for the development of new materials with potential applications in drug delivery, advanced coatings, and specialty resins.

Introduction: this compound as a Polymer Building Block

This compound is an alkylphenol characterized by a phenol (B47542) group substituted with a hexyl chain at the para position.[1] This structure provides a unique combination of a reactive phenolic hydroxyl group, a rigid aromatic ring, and a flexible, hydrophobic alkyl chain. These features make this compound a valuable monomer for synthesizing polymers with tailored properties.

The primary polymerization routes for this compound and other alkylphenols include:

  • Condensation Polymerization: Reaction with aldehydes, most commonly formaldehyde (B43269), to produce phenolic resins (Novolacs or Resols). These are widely used in industrial applications like adhesives, coatings, and rubber products.[2][3]

  • Oxidative Polymerization: Enzymatic or chemical oxidation to form polymers with C-C and C-O linkages. This method offers a "green" alternative to traditional polymerization and can yield polymers with high thermal stability.[4][5]

Polymers derived from this compound are anticipated to exhibit enhanced hydrophobicity and solubility in organic solvents compared to unsubstituted phenol polymers, making them suitable for applications in drug delivery systems, polymer-based nanoparticles, and as modifiers for thermoplastic elastomers.[1][2]

Data Presentation: Properties of this compound and Expected Polymer Characteristics

The following tables summarize the key properties of the this compound monomer and provide expected (illustrative) data for polymers synthesized via the described protocols.

Table 1: Physicochemical Properties of this compound Monomer

PropertyValueReference
CAS Number 2446-69-7[6]
Molecular Formula C₁₂H₁₈O[6]
Molecular Weight 178.27 g/mol [6]
Appearance Crystals[1]
Melting Point 23-32 °C[1]
Boiling Point 281.2 °C at 760 mmHg[1]
Solubility Soluble in organic solvents like acetone, alcohols, and toluene.[7]

Table 2: Illustrative Data for this compound-Formaldehyde Novolac Resin

Disclaimer: The following data are illustrative and based on typical results for alkylphenolic resins. Actual values will depend on specific reaction conditions.

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Formaldehyde/4-Hexylphenol) 0.8 : 10.85 : 10.9 : 1
Catalyst (Oxalic Acid) 0.5 mol%0.5 mol%0.5 mol%
Reaction Temperature (°C) 100100100
Reaction Time (h) 444
Yield (%) ~85~90~92
Number-Average Molecular Weight (Mn, g/mol ) 800 - 12001200 - 16001600 - 2000
Softening Point (°C) 80 - 9090 - 100100 - 110

Table 3: Illustrative Data for Enzymatic Polymerization of this compound

Disclaimer: The following data are illustrative and based on trends observed for the enzymatic polymerization of p-alkylphenols.[8] Actual values will depend on specific reaction conditions.

ParameterCondition 1Condition 2Condition 3
Enzyme Horseradish Peroxidase (HRP)Horseradish Peroxidase (HRP)Horseradish Peroxidase (HRP)
Monomer Concentration (mM) 50100100
H₂O₂ Concentration (mM) 50100120
Solvent System 80:20 Dioxane:Buffer (pH 7)80:20 Dioxane:Buffer (pH 7)80:20 Dioxane:Buffer (pH 7)
Reaction Time (h) 242424
Yield (%) ~60~75~80
Number-Average Molecular Weight (Mn, g/mol ) 1500 - 25002000 - 35002500 - 4500
Thermal Decomposition (T_d10, °C) ~320~340~350

Experimental Protocols

Protocol 1: Synthesis of this compound-Formaldehyde (Novolac) Resin

This protocol describes the acid-catalyzed condensation of this compound with formaldehyde to produce a thermoplastic novolac resin.[9][10][11]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Oxalic acid (catalyst)

  • Toluene (optional, for azeotropic distillation)

  • Standard laboratory glassware: three-neck round-bottom flask, reflux condenser, thermometer, mechanical stirrer, heating mantle.

Procedure:

  • Reaction Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer.

  • Charging Reactants: Charge the flask with this compound (1.0 mol).

  • Catalyst Addition: Add oxalic acid (0.005 mol, 0.5 mol% relative to phenol).

  • Heating: Begin stirring and heat the mixture to 90-95°C using a heating mantle.

  • Formaldehyde Addition: Slowly add formaldehyde solution (0.8-0.9 mol) to the molten phenol mixture over 30 minutes. An exothermic reaction will occur; maintain the temperature below 100°C.

  • Reflux: After the addition is complete, heat the mixture to reflux (approximately 100°C) and maintain for 2-4 hours.

  • Dehydration: After the reflux period, configure the apparatus for distillation. Raise the temperature to 140-160°C to remove water and any unreacted formaldehyde. Toluene can be added to aid in azeotropic removal of water.

  • Final Heating: Once water removal is complete, slowly increase the temperature to 180-200°C under atmospheric pressure or vacuum to remove all volatiles and achieve the desired softening point for the resin.

  • Product Isolation: Discharge the molten resin into a stainless steel pan and allow it to cool to room temperature. The resulting product is a solid, brittle novolac resin.

Protocol 2: Synthesis of Poly(this compound) via Enzymatic Oxidative Polymerization

This protocol uses Horseradish Peroxidase (HRP) as a catalyst for the oxidative polymerization of this compound, offering a greener synthetic route.[4][5][8]

Materials:

  • This compound

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • 1,4-Dioxane (B91453) (or other suitable organic solvent)

  • Phosphate (B84403) buffer (pH 7.0)

  • Methanol (B129727) (for precipitation)

  • Dialysis tubing (MWCO 1000 Da)

  • Standard laboratory glassware: beaker, magnetic stirrer, pH meter.

Procedure:

  • Monomer Solution: In a beaker, dissolve this compound (e.g., 100 mM) in a solvent mixture of 1,4-dioxane and phosphate buffer (pH 7.0), typically in an 80:20 (v/v) ratio.

  • Enzyme Addition: Add HRP to the solution (e.g., 1.0 mg/mL). Stir gently to dissolve.

  • Initiation of Polymerization: Add hydrogen peroxide (an equimolar amount to the monomer) dropwise to the reaction mixture while stirring at room temperature. A precipitate will typically form as the polymer is insoluble in the reaction medium.

  • Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Termination & Isolation: After 24 hours, stop the reaction by adding a large excess of methanol to precipitate the polymer completely.

  • Purification:

    • Filter the precipitate and wash thoroughly with methanol to remove unreacted monomer and enzyme.

    • Alternatively, for soluble fractions, the reaction mixture can be transferred to dialysis tubing and dialyzed against the solvent/buffer mixture to remove low molecular weight species, followed by dialysis against deionized water.

  • Drying: Dry the purified polymer under vacuum at 40-50°C to a constant weight. The product is typically a light-brown to reddish powder.

Visualizations: Reaction Pathways and Experimental Workflow

The following diagrams illustrate the chemical reactions and experimental processes described in the protocols.

SynthesisPathways cluster_0 Condensation Polymerization (Novolac) cluster_1 Enzymatic Oxidative Polymerization Monomer1 This compound Intermediate Hydroxymethyl- This compound Monomer1->Intermediate Monomer2 Formaldehyde Monomer2->Intermediate Catalyst1 Acid Catalyst (e.g., Oxalic Acid) Catalyst1->Intermediate Polymer1 Novolac Resin (Linear, Thermoplastic) Intermediate->Polymer1 Heat, Dehydration Monomer3 This compound Radical Phenoxy Radical Monomer3->Radical Catalyst2 HRP + H₂O₂ Catalyst2->Radical Polymer2 Poly(this compound) (Crosslinked, Thermoset) Radical->Polymer2 Radical Coupling (C-C and C-O bonds)

Caption: Polymerization pathways of this compound.

ExperimentalWorkflow cluster_workflow General Experimental Workflow arrow A 1. Reaction Setup (Flask, Stirrer, Condenser) B 2. Charge Reactants (this compound, Catalyst) A->B C 3. Initiate Polymerization (Add Co-reactant/Initiator) B->C D 4. Reaction (Controlled Temp. & Time) C->D E 5. Isolation (Precipitation / Filtration) D->E F 6. Purification (Washing / Dialysis) E->F G 7. Drying (Vacuum Oven) F->G H 8. Characterization (GPC, NMR, TGA) G->H

Caption: General workflow for polymer synthesis.

DrugDelivery Conceptual Application in Drug Delivery Polymer Poly(this compound) Properties Key Properties Polymer->Properties Hydrophobicity Hydrophobicity (from Hexyl Chain) Properties->Hydrophobicity Biocompatibility Biocompatibility (Polyphenolic Structure) Properties->Biocompatibility Functionalization Functionalizable (Hydroxyl Group) Properties->Functionalization Formulation Formulation into Nanoparticles Hydrophobicity->Formulation enables encapsulation Application Targeted Drug Delivery Biocompatibility->Application ensures safety Formulation->Application improves bioavailability Drug Hydrophobic Drug Drug->Formulation

Caption: Logic diagram for drug delivery application.

References

Application Notes and Protocols for 4-Hexylphenol in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Hexylphenol in various domains of material science. This compound, an alkylphenol with the chemical formula C₁₂H₁₈O, possesses a unique molecular structure comprising a hydrophilic phenolic group and a hydrophobic six-carbon alkyl chain.[1] This amphiphilic nature makes it a versatile building block for creating novel materials with tailored properties.[1]

Summary of Physical and Chemical Properties

The fundamental properties of this compound are crucial for its application in material synthesis and are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₈O[1][2]
Molecular Weight 178.27 g/mol [1][2]
Appearance White to light yellow solid (crystals, powder, or lumps)[1][3]
Melting Point 23-32 °C[3]
Boiling Point 288-292 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents like acetone, dichloromethane, and n-hexane.[1]
Flash Point 127 °C[1]

Application Note 1: Precursor for Phenolic Resins

This compound can be utilized as a monomer in the synthesis of phenolic resins, which are known for their high thermal stability, chemical resistance, and flame-retardant properties. The incorporation of the hexyl group into the polymer backbone modifies the properties of the resulting resin, typically increasing its flexibility and solubility in organic solvents compared to traditional phenol-formaldehyde resins. These modified resins can be used as binders, adhesives, coatings, and in high-performance rubber products.[4]

Logical Relationship: this compound in Resin Synthesis

cluster_0 Reactants Monomers Monomers HP This compound Poly Polycondensation (Acid or Base Catalyzed) HP->Poly F Formaldehyde (B43269) F->Poly Process Process Resin This compound- Formaldehyde Resin Poly->Resin Product Product Props Increased Flexibility Enhanced Solubility Hydrophobicity Resin->Props Properties Modified Properties

Caption: Logical flow from monomers to modified resin properties.

Application Note 2: Component in Liquid Crystal Mixtures

While this compound itself is not a liquid crystal, its derivatives are valuable components in liquid crystal formulations. The rigid phenolic core and the flexible hexyl tail are characteristic features of mesogenic molecules. By modifying the hydroxyl group to form an ester or an ether linked to another aromatic core, novel liquid crystalline materials can be synthesized. These materials are integral to the development of thermo- and electro-optical devices such as optical shutters, smart windows, and flexible displays. The addition of such compounds can influence the phase transition temperatures and the thermal stability of the resulting liquid crystal mixture.[5]

Application Note 3: Building Block for Nanoparticles in Drug Delivery

The amphiphilic character of this compound makes it a suitable building block for creating self-assembling systems like micelles or nanoparticles.[1] In an aqueous environment, these molecules can orient themselves to form a hydrophobic core and a hydrophilic shell. This structure is ideal for encapsulating hydrophobic drug molecules, thereby increasing their solubility and bioavailability. The phenolic hydroxyl group on the surface of the nanoparticle can be further functionalized for targeted drug delivery. This application is particularly promising for developing advanced drug delivery systems.[1]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Formaldehyde (Novolac) Resin

This protocol describes the acid-catalyzed synthesis of a novolac-type phenolic resin using this compound.

Materials:

  • This compound (≥98.0% purity)

  • Formaldehyde (37 wt. % solution in water)

  • Oxalic acid (catalyst)

  • Toluene (B28343)

  • Ethanol

  • Sodium hydroxide (B78521) solution (1 M)

  • Distilled water

  • Round-bottom flask with a reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (0.1 mol, 17.83 g) and oxalic acid (0.005 mol, 0.45 g).

  • Monomer Addition: Add formaldehyde solution (0.08 mol, 6.5 mL) to the flask. The molar ratio of formaldehyde to this compound should be less than 1 for novolac synthesis.

  • Polycondensation: Heat the mixture to 100-110 °C with constant stirring. Maintain this temperature under reflux for 2-3 hours. The solution will become more viscous as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature. Add 50 mL of toluene to dissolve the resin.

  • Purification: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 50 mL of distilled water, 50 mL of 1 M NaOH solution to remove unreacted phenol, and finally with distilled water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the solution and remove the toluene using a rotary evaporator under reduced pressure.

  • Final Product: The final product is a viscous liquid or a brittle solid at room temperature. Further heating can be applied for curing.

Workflow for this compound-Formaldehyde Resin Synthesis

start Start setup Combine This compound & Oxalic Acid start->setup add_form Add Formaldehyde (F/P < 1) setup->add_form reflux Reflux at 100-110°C for 2-3 hours add_form->reflux cool Cool to Room Temperature reflux->cool dissolve Dissolve in Toluene cool->dissolve wash Wash with H₂O, NaOH, H₂O dissolve->wash dry Dry with MgSO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate product Final Resin (Novolac) evaporate->product

Caption: Step-by-step workflow for novolac resin synthesis.

Protocol 2: Characterization of the Synthesized Resin

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the polymerization and identify functional groups.

  • Method: Acquire an FTIR spectrum of the resin.

  • Expected Results:

    • A broad peak in the region of 3200-3500 cm⁻¹ corresponding to the -OH stretching of the phenolic groups.

    • Peaks around 2850-2960 cm⁻¹ due to C-H stretching of the hexyl group and methylene (B1212753) bridges.

    • Aromatic C=C stretching peaks around 1500-1600 cm⁻¹.

    • C-O stretching around 1200-1260 cm⁻¹.

    • Disappearance of peaks corresponding to free formaldehyde.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the detailed structure of the resin, including the type of linkages (ortho, para) between phenolic units.

  • Method: Dissolve the resin in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H NMR and ¹³C NMR spectra.

  • Expected Results in ¹H NMR:

    • Signals for the hexyl chain protons (approx. 0.8-2.5 ppm).

    • Signals for the methylene bridge protons (-CH₂-) connecting the aromatic rings (approx. 3.5-4.5 ppm).

    • Signals for the aromatic protons (approx. 6.5-7.5 ppm).

    • A signal for the phenolic hydroxyl proton (can be broad and variable, >8 ppm).

Workflow for Nanoparticle Formulation via Self-Assembly

cluster_0 Preparation cluster_1 Assembly cluster_2 Purification & Characterization dissolve Dissolve this compound and Hydrophobic Drug in Organic Solvent inject Inject Organic Phase into Aqueous Phase under Stirring dissolve->inject prepare_aq Prepare Aqueous Phase (e.g., PBS) prepare_aq->inject evaporate Evaporate Organic Solvent inject->evaporate purify Purify by Dialysis or Filtration evaporate->purify characterize Characterize Size (DLS) & Morphology (TEM) purify->characterize

Caption: Workflow for drug-loaded nanoparticle formulation.

References

Application Notes and Protocols for 4-Hexylphenol as a Reference Standard in Environmental Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hexylphenol (CAS No. 2446-69-7) is an alkylphenol of significant environmental concern due to its classification as a potential endocrine-disrupting chemical (EDC).[1] Its presence in the environment, often resulting from industrial discharge and the breakdown of alkylphenol ethoxylates used in detergents and other products, necessitates accurate monitoring to assess water and soil quality and ensure regulatory compliance.[2] As a reference standard, this compound is crucial for the calibration of analytical instruments, validation of testing methods, and ensuring the accuracy and comparability of environmental monitoring data. These application notes provide detailed protocols for the use of this compound as a reference standard in the analysis of environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize key quantitative data for the analysis of this compound and related alkylphenols in environmental matrices, demonstrating the performance of the analytical methods described herein.

Table 1: GC-MS Method Performance for C4-C9 Alkylphenols in Environmental Water

ParameterThis compoundOther C4-C9 Alkylphenols
Linearity (R²)> 0.995> 0.995
Limit of Detection (LOD)0.002 - 0.006 µg/L0.002 - 0.006 µg/L
Limit of Quantification (LOQ)Not SpecifiedNot Specified
Recovery68.0% - 122%68.0% - 122%
Relative Standard Deviation (RSD)0.67% - 13.7%0.67% - 13.7%
Data sourced from a study on C4-C9 alkylphenols in environmental water.[3]

Table 2: LC-MS/MS Method Performance for 4-Hexylresorcinol (a structurally similar compound) in Food Samples

ParameterValue
Spiked Levels0.2 - 10.0 ppm
Recovery92.54% - 97.67%
Relative Standard Deviation (RSD)0.07% - 1.88%
This data for a related compound indicates the potential performance of LC-MS/MS for alkylphenols.[4]

Table 3: European Union Environmental Quality Standards (EQS) for Nonylphenol (a related alkylphenol)

ParameterFreshwaterSaltwater
Annual Average (AA-EQS)0.037 µg/L0.0018 µg/L
Maximum Allowable Concentration (MAC-EQS)2.1 µg/L0.17 µg/L
These standards for a structurally similar and regulated alkylphenol provide context for the environmental monitoring levels of concern.[5]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by GC-MS (Adapted from US EPA Method 528)

This protocol details the solid-phase extraction (SPE) of this compound from water samples followed by GC-MS analysis.[6][7]

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Collection and Preservation: Collect 1-liter water samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding 40-50 mg of sodium sulfite. Acidify the sample to a pH of ≤ 2 with 6 N HCl.[7] Store at 4°C and extract within 7 days.[8]

  • SPE Cartridge Conditioning: Use a polystyrene divinylbenzene (B73037) SPE cartridge. Wash the cartridge with three 5 mL aliquots of dichloromethane (B109758) (DCM), followed by conditioning with three 5 mL aliquots of methanol (B129727). Do not allow the sorbent to go dry after the final methanol wash. Equilibrate the cartridge with 10 mL of 0.05 N HCl.[7]

  • Sample Extraction: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[7]

  • Cartridge Drying: After extraction, remove the sample delivery tubes and dry the cartridges under a full vacuum for 15 minutes.[7]

  • Elution: Elute the retained analytes from the cartridge with 5 mL of DCM, followed by a rinse of the sample bottle with 10 mL of DCM which is then passed through the cartridge. A drying cartridge containing anhydrous sodium sulfate (B86663) can be attached to the outlet of the SPE cartridge to dry the eluate.[7]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.[7]

2. Instrumental Analysis (GC-MS)

  • GC Column: Use a low-polarity capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., TraceGOLD TG-5SilMS).[9]

  • Injector: Splitless injection at 275°C.[9]

  • Oven Temperature Program: Initial temperature of 60°C held for 5 minutes, ramp at 8°C/min to 300°C, and hold for 10 minutes.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[9]

  • Mass Spectrometer: Operate in electron ionization (EI) mode. The transfer line temperature should be 300°C.[9]

  • Calibration: Prepare a series of calibration standards of this compound in DCM. The calibration range should encompass the expected concentrations in the samples.

3. Quality Control

  • Method Blank: Analyze a method blank (reagent water) with each batch of samples to check for contamination.

  • Spiked Samples: Analyze a laboratory control sample (LCS) and a matrix spike/matrix spike duplicate (MS/MSD) to assess method accuracy and precision.

  • Internal Standards: Use appropriate internal standards to correct for variations in extraction efficiency and instrument response.

Protocol 2: Analysis of this compound in Soil and Sediment by LC-MS/MS

This protocol describes the extraction and analysis of this compound in solid matrices.[10]

1. Sample Preparation

  • Extraction: Weigh a sample of soil or sediment into a glass tube. Spike with a labeled surrogate standard solution. Add a methanol/DCM solution and sonicate for 60 minutes. Repeat the extraction and combine the extracts.

  • Cleanup: Centrifuge the extract and dilute with acidified water. Clean up the extract using a polymeric sorbent SPE cartridge.

  • SPE Procedure: Condition the SPE cartridge with methanol and acidified water. Load the diluted extract onto the cartridge. Wash the cartridge with a methanol/water solution and then dry it under vacuum. Elute the analytes with a methanol/DCM solution.

  • Final Preparation: Add a labeled internal standard solution to the eluate before LC-MS/MS analysis.

2. Instrumental Analysis (LC-MS/MS)

  • LC Column: A C18 reversed-phase column is suitable for the separation of alkylphenols.

  • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with additives like ammonia (B1221849) to enhance ionization in negative mode.[11]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic compounds.

  • Mass Spectrometer: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two MRM transitions for each analyte for confirmation.

3. Quality Control

  • Follow similar quality control procedures as outlined in the GC-MS protocol, including method blanks, LCS, and MS/MSD samples.

  • Use appropriate labeled internal and surrogate standards for accurate quantification.

Visualizations

Analytical Workflow for this compound in Environmental Samples

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Collection 1. Sample Collection (Water/Soil/Sediment) Preservation 2. Preservation (Acidification, 4°C) Sample_Collection->Preservation Extraction 3. Extraction (SPE or Sonication) Preservation->Extraction Cleanup 4. Cleanup & Concentration Extraction->Cleanup GC_MS 5a. GC-MS Analysis (for Water) Cleanup->GC_MS Water Samples LC_MS_MS 5b. LC-MS/MS Analysis (for Soil/Sediment) Cleanup->LC_MS_MS Solid Samples Quantification 6. Quantification (vs. Reference Standard) GC_MS->Quantification LC_MS_MS->Quantification Reporting 7. Data Reporting (µg/L or µg/kg) Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Logical Relationship of Endocrine Disruption by Alkylphenols

Endocrine_Disruption Alkylphenols Alkylphenols (e.g., this compound) Estrogen_Receptors Estrogen Receptors (ERα, ERβ) Alkylphenols->Estrogen_Receptors Binds to Hormone_Binding Normal Hormone Binding Disrupted Estrogen_Receptors->Hormone_Binding Gene_Expression Altered Gene Expression Hormone_Binding->Gene_Expression Adverse_Effects Adverse Health Effects (Reproductive, Developmental) Gene_Expression->Adverse_Effects

Caption: Mechanism of endocrine disruption by alkylphenols.

References

analytical techniques for determining 4-Hexylphenol in sediments

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview of analytical methodologies for the quantitative determination of 4-hexylphenol in sediment samples. This compound, an alkylphenol of environmental concern due to its potential endocrine-disrupting properties, can accumulate in aquatic sediments. Accurate and sensitive analytical methods are crucial for monitoring its presence and assessing potential ecological risks. This document details protocols for sample preparation, including extraction and cleanup, followed by instrumental analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are suitable for researchers, environmental scientists, and professionals in drug development requiring robust and reliable analytical procedures for this compound in complex matrices.

Introduction

Alkylphenols, including this compound, are synthetic compounds used in the production of alkylphenol ethoxylates, which are non-ionic surfactants.[1][2] These compounds can enter the environment through various wastewater streams and, due to their hydrophobic nature, tend to partition into sediments and sludge.[3][4] The endocrine-disrupting potential of these compounds necessitates sensitive and selective analytical methods for their monitoring in environmental compartments.[2] This note outlines validated approaches for the extraction, purification, and quantification of this compound in sediment samples.

Principle of Methods

The determination of this compound in sediments involves a multi-step process:

  • Sample Preparation: Sediment samples are first pre-treated, which may include freeze-drying to remove moisture without significant loss of the analyte.[3][4] Homogenization is then performed to ensure sample representativeness.[1]

  • Extraction: The target analyte is extracted from the solid sediment matrix using an appropriate organic solvent. Common techniques include ultrasonic-assisted extraction (UAE), pressurized liquid extraction (PLE), and Soxhlet extraction.[3][5][6] Ultrasonic extraction is often favored for its efficiency and reduced solvent consumption.[1][7]

  • Cleanup and Concentration: The crude extract is subjected to a cleanup procedure to remove interfering co-extractives. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose.[3][5][8] The cleaned extract is then concentrated to enhance the sensitivity of the subsequent analysis.

  • Instrumental Analysis: The final determination of this compound is performed using highly selective and sensitive analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5]

Experimental Workflow

Analytical Workflow for this compound in Sediments cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sediment Sample Collection Pretreatment Freeze-Drying & Homogenization SampleCollection->Pretreatment Extraction Ultrasonic-Assisted Extraction (UAE) Pretreatment->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Concentration Solvent Evaporation SPE->Concentration GCMS GC-MS Analysis Concentration->GCMS LCMSMS LC-MS/MS Analysis Concentration->LCMSMS DataAnalysis Quantification & Data Reporting GCMS->DataAnalysis LCMSMS->DataAnalysis

Caption: Workflow for the analysis of this compound in sediments.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of alkylphenols in sediment and related matrices using various analytical techniques. It is important to note that performance characteristics can vary depending on the specific sediment matrix and laboratory conditions.

ParameterGC-MS Method (similar alkylphenols)LC-MS/MS Method (similar alkylphenols)HPLC-Fluorescence Method (similar alkylphenols)
Analyte 4-tert-Octylphenol, 4-Nonylphenol4-Octylphenol, 4-Nonylphenol4-Octylphenol, 4-Nonylphenol
Matrix SedimentSediment, WaterSediment
Limit of Detection (LOD)
1][9]
0.0001 mg/L (water)[10]Not specified
Limit of Quantification (LOQ) 0.3 - 0.6 µg/kg[11]0.0005 mg/L (water)[10]Not specified
Recovery 75 - 102%[9]41.0 - 114% (water)[10]>80%[11]
Relative Standard Deviation (RSD) 3 - 13%[9]< 2% (water)[10]< 10%[11]

Detailed Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction and GC-MS Analysis

This protocol is based on established methods for the analysis of alkylphenols in solid environmental samples.[3][4][11]

1. Apparatus and Reagents

  • Freeze-dryer

  • Mortar and pestle or ball mill

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes (50 mL, glass)

  • Rotary evaporator or nitrogen evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or Florisil)

  • SPE vacuum manifold

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Methanol (B129727), Dichloromethane (B109758), Hexane, Ethyl Acetate (B1210297) (all HPLC or pesticide residue grade)

  • This compound analytical standard

  • Internal standard (e.g., 4-n-Nonylphenol-d4)

  • Surrogate standard (e.g., 2,4-Dibromophenol)

  • Anhydrous sodium sulfate

  • Deionized water

2. Sample Preparation and Extraction

  • Freeze-dry the sediment sample to a constant weight.

  • Homogenize the dried sediment using a mortar and pestle or a ball mill.[1]

  • Weigh approximately 5.0 g of the homogenized sediment into a 50 mL glass centrifuge tube.

  • Spike the sample with a known amount of internal standard and surrogate standard solution.

  • Add 20 mL of a suitable extraction solvent (e.g., methanol or a mixture of dichloromethane and methanol).[11]

  • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[11]

  • Centrifuge the sample at approximately 4000 rpm for 10 minutes.[11]

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction (steps 5-8) with a fresh aliquot of solvent.

  • Combine the supernatants.

3. Cleanup by Solid-Phase Extraction (SPE)

  • Condition the SPE cartridge according to the manufacturer's instructions, typically with the elution solvent followed by the solvent used to dissolve the extract.

  • Concentrate the combined extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or nitrogen evaporator.

  • Redissolve the residue in a solvent compatible with the SPE cartridge loading (e.g., dichloromethane:methanol 8:2 v/v).[11]

  • Load the sample extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the target analytes with a stronger solvent or solvent mixture (e.g., dichloromethane:methanol 8:2 v/v).[11]

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

  • Instrument Conditions (Example):

    • Injector: Splitless mode, 280-300 °C

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program: Initial temperature of 40-60 °C, hold for 1-2 min, then ramp to 280-300 °C at 10-20 °C/min, hold for 5-10 min.

    • Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan range of m/z 50-550 or selected ion monitoring (SIM) for higher sensitivity.

  • Quantification: Create a calibration curve using standards of this compound prepared in the final solvent. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Protocol 2: Pressurized Liquid Extraction and LC-MS/MS Analysis

This protocol is adapted from advanced methods for extracting polar and semi-polar compounds from solid matrices.[5]

1. Apparatus and Reagents

  • Pressurized Liquid Extraction (PLE) system

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Methanol, Acetonitrile, Water (all LC-MS grade)

  • Formic acid or ammonium (B1175870) acetate (for mobile phase modification)

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d4)

2. Sample Preparation and Extraction

  • Prepare the sediment sample as described in Protocol 1 (steps 1-3).

  • Mix the homogenized sediment with a dispersing agent (e.g., diatomaceous earth) and pack it into the PLE extraction cell.

  • Spike with the internal standard.

  • Perform the extraction using the PLE system with methanol or an appropriate solvent mixture at elevated temperature and pressure (e.g., 100 °C, 1500 psi).

3. Cleanup and Concentration

  • The extract from the PLE system may be clean enough for direct injection after concentration and solvent exchange.

  • If necessary, perform a solid-phase extraction cleanup as described in Protocol 1 (Section 3).

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Instrument Conditions (Example):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing a modifier like 0.1% formic acid or 10 mM ammonium acetate.

    • Flow Rate: 0.2-0.4 mL/min

    • Ionization: ESI in negative ion mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its internal standard.

  • Quantification: Similar to the GC-MS method, quantification is based on a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Conclusion

The analytical methods described provide robust and sensitive means for the determination of this compound in complex sediment matrices. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, the required sensitivity, and the potential for interferences in the samples. Proper sample preparation, including efficient extraction and thorough cleanup, is critical for achieving accurate and reliable results. The provided protocols offer a solid foundation for laboratories to develop and validate their own standard operating procedures for the analysis of this compound in sediments.

References

Application Notes and Protocols for the Validated Analysis of 4-Hexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylphenol is an alkylphenol of significant interest due to its prevalence as an environmental contaminant and its classification as an endocrine-disrupting chemical (EDC). Accurate and reliable quantification of this compound in various matrices is crucial for environmental monitoring, toxicological studies, and ensuring the safety of pharmaceutical and consumer products. These application notes provide detailed, validated methodologies for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

Two primary analytical techniques are presented for the determination of this compound:

  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): A robust and widely accessible method suitable for the analysis of this compound in aqueous and liquid samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly effective for complex matrices and trace-level detection, often requiring derivatization of the analyte.

Method 1: Analysis of this compound in Water by HPLC-UV/FLD

This method describes the quantification of this compound in water samples using Solid-Phase Extraction (SPE) for sample pre-concentration followed by HPLC analysis.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • Water sample (100-500 mL)

    • This compound standard solution (for spiking/QC)

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (B52724) (HPLC grade)

    • Deionized water (HPLC grade)

    • Formic acid (or another suitable acid for pH adjustment)

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

    • SPE vacuum manifold

    • Nitrogen evaporator

  • Procedure:

    • Sample pH Adjustment: Acidify the water sample to pH 3-4 with formic acid.

    • SPE Cartridge Conditioning:

      • Wash the C18 SPE cartridge with 5 mL of methanol.

      • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry.

    • Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.

    • Elution: Elute the retained this compound from the cartridge with 5-10 mL of methanol or acetonitrile into a clean collection tube.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

2. HPLC Instrumentation and Conditions

  • Instrument: HPLC system with UV or Fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection:

    • UV: 225 nm or 280 nm.

    • Fluorescence: Excitation at 225 nm, Emission at 305 nm.

  • Column Temperature: 30 °C.

Method Validation Data

The following table summarizes typical performance characteristics for the HPLC analysis of alkylphenols. Data is representative and may vary based on the specific instrument and experimental conditions.

Validation ParameterTypical Performance
Linearity (r²) ≥ 0.998
Range 1 - 1000 µg/L
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Accuracy (% Recovery) 85 - 110%
Precision (% RSD) < 10%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Adjust Sample pH p2 Condition SPE Cartridge p1->p2 p3 Load Sample p2->p3 p4 Wash Cartridge p3->p4 p5 Elute Analyte p4->p5 p6 Concentrate & Reconstitute p5->p6 a1 Inject Sample p6->a1 a2 Chromatographic Separation a1->a2 a3 UV/Fluorescence Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

HPLC analysis workflow for this compound.

Method 2: Analysis of this compound in Biological Matrices by GC-MS

This method is suitable for the trace analysis of this compound in complex biological matrices such as plasma or serum. It involves liquid-liquid extraction (LLE), optional enzymatic hydrolysis, derivatization, and GC-MS analysis.

Experimental Protocol

1. Sample Preparation

  • Materials:

    • Plasma/serum sample (e.g., 1 mL)

    • β-glucuronidase/sulfatase enzyme solution (for hydrolysis)

    • Acetate (B1210297) buffer (pH 5.0)

    • Hexane (GC grade)

    • Acetone (GC grade)

    • Derivatization agent (e.g., BSTFA with 1% TMCS)

    • Internal standard (e.g., 4-n-Nonylphenol-d4)

  • Procedure:

    • Internal Standard Spiking: Spike the sample with an internal standard.

    • (Optional) Enzymatic Hydrolysis:

      • To 1 mL of plasma/serum, add 0.5 mL of acetate buffer (pH 5.0).

      • Add 20 µL of β-glucuronidase/sulfatase solution.

      • Incubate at 37 °C for 2-4 hours or overnight.

    • Liquid-Liquid Extraction (LLE):

      • Add 5 mL of a hexane:acetone (1:1 v/v) mixture to the sample.

      • Vortex vigorously for 2 minutes.

      • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

      • Carefully transfer the upper organic layer to a clean tube.

      • Repeat the extraction twice more and combine the organic extracts.

    • Concentration: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Derivatization:

      • To the dry residue, add 50 µL of derivatization agent (e.g., BSTFA with 1% TMCS).

      • Seal the vial and heat at 60-70 °C for 30 minutes.

      • Cool to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Injector: Splitless mode, 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Monitored Ions for this compound-TMS derivative: To be determined based on the mass spectrum of the derivatized standard (target ions will include the molecular ion and characteristic fragment ions).

Method Validation Data

The following table provides representative performance characteristics for the GC-MS analysis of alkylphenols.

Validation ParameterTypical Performance
Linearity (r²) ≥ 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Accuracy (% Recovery) 80 - 115%
Precision (% RSD) < 15%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Enzymatic Hydrolysis (Optional) p2 Liquid-Liquid Extraction p1->p2 p3 Concentration p2->p3 p4 Derivatization p3->p4 a1 Inject Sample p4->a1 a2 Gas Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (SIM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Internal Standard d1->d2

GC-MS analysis workflow for this compound.

Endocrine Disruption Signaling Pathway of this compound

This compound is known to be an endocrine disruptor that can interfere with the estrogen signaling pathway. It can act as an estrogen receptor (ER) agonist, mimicking the effects of the natural hormone estradiol. This can lead to the activation of estrogen-responsive genes and downstream cellular effects. The following diagram illustrates a simplified model of this interaction.

Estrogen_Pathway cluster_ligand Ligands cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estradiol Estradiol ER Estrogen Receptor (ER) estradiol->ER Binds to hexylphenol This compound hexylphenol->ER Mimics Estradiol and Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Translocates to Nucleus and Binds to transcription Gene Transcription ERE->transcription mRNA mRNA transcription->mRNA protein Protein Synthesis mRNA->protein response Cellular Response protein->response

This compound endocrine disruption pathway.

Disclaimer: These application notes and protocols are intended as a guide and may require optimization for specific sample matrices and laboratory instrumentation. It is recommended to perform a full method validation according to the relevant regulatory guidelines (e.g., ICH, FDA) before routine use.

Application Notes and Protocols for Assessing the Estrogenic Activity of 4-Hexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylphenol is an alkylphenol used in various industrial applications. Due to its structural similarity to natural estrogens, there is a growing interest in its potential as an endocrine-disrupting chemical (EDC). Specifically, its ability to mimic estrogen and interact with estrogen receptors (ERs) warrants thorough investigation.[1] This document provides detailed protocols for in vitro assays designed to evaluate the estrogenic activity of this compound. The described methods include the Yeast Two-Hybrid (Y2H) assay, the MCF-7 Cell Proliferation (E-SCREEN) assay, and Estrogen Receptor (ER) Reporter Gene assays. These assays are critical tools for characterizing the endocrine-disrupting potential of this compound and other xenobiotic compounds.

Data Presentation: Estrogenic Potency of Alkylphenols

The estrogenic activity of a compound is often quantified by its half-maximal effective concentration (EC50), which is the concentration of a substance that induces a response halfway between the baseline and maximum response. The relative estrogenic potency (REP) is then calculated relative to the natural estrogen, 17β-estradiol (E2). While specific EC50 values for this compound are not widely reported in publicly available literature, data from studies on structurally similar alkylphenols provide a valuable comparative context. One study did utilize an MVLN assay, a luciferase reporter gene assay, to explore the estrogen receptor-involved mechanism of this compound, indicating its estrogenic potential.[1]

Below is a summary of the estrogenic potency of various alkylphenols from in vitro assays.

CompoundAssay TypeCell LineEC50 (µM)Relative Estrogenic Potency (REP) vs. E2Reference
4-n-NonylphenolER Reporter Gene AssayMVLN8.9Not Reported[2]
4-n-OctylphenolER Reporter Gene AssayMVLN4.9Not Reported[2]
4-tert-OctylphenolE-SCREENMCF-7~1Not Reported
Bisphenol A (BPA)ER Reporter Gene AssayMVLN3.9Not Reported[2]
Bisphenol A (BPA)E-SCREENMCF-746 mg/L (~201 µM)Not Reported[3]
17β-Estradiol (E2)E-SCREENMCF-70.0013 mg/L (~0.0048 µM)1[3]

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

The estrogenic activity of compounds like this compound is primarily mediated through their interaction with estrogen receptors (ERα and ERβ). The following diagram illustrates the classical genomic signaling pathway of estrogen receptor activation.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) (inactive) ER_dimer ER Dimer (active) ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation Estrogen This compound (Estrogen mimic) Estrogen->ER_HSP Binds to ER ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binds to ERE Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Estrogenic Proteins mRNA->Protein Translates to

Caption: Estrogen Receptor Signaling Pathway.

General Experimental Workflow for Estrogenic Activity Assays

The following diagram outlines the general workflow for the in vitro assays described in this document.

ExperimentalWorkflow start Start: Prepare this compound Stock Solution assay_prep Prepare Assay System (Yeast, MCF-7 cells, or Reporter cells) start->assay_prep treatment Treat with Serial Dilutions of this compound (and controls: E2, vehicle) assay_prep->treatment incubation Incubate for a Defined Period treatment->incubation measurement Measure Assay-Specific Endpoint (β-galactosidase activity, Cell proliferation, Luciferase activity) incubation->measurement data_analysis Data Analysis (Dose-response curves, EC50 calculation) measurement->data_analysis end End: Determine Estrogenic Activity data_analysis->end

Caption: General Experimental Workflow.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for Estrogenic Activity

This assay is based on the ligand-dependent interaction between the estrogen receptor ligand-binding domain (ER-LBD) and a coactivator protein. Binding of an estrogenic compound, such as this compound, to the ER-LBD induces a conformational change that promotes its interaction with the coactivator, leading to the activation of a reporter gene (e.g., lacZ, encoding β-galactosidase).

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae Y190)

  • Expression plasmids:

    • pGBT9-ERLBD (bait)

    • pGAD424-TIF2 (prey/coactivator)

  • Synthetic Dextrose (SD) medium lacking tryptophan and leucine (B10760876) (-Trp, -Leu)

  • Zymolyase 20T

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Yeast Transformation: Co-transform the yeast cells with the pGBT9-ERLBD and pGAD424-TIF2 plasmids. Select transformed colonies on SD/-Trp/-Leu agar (B569324) plates.

  • Pre-culture: Inoculate a single colony of transformed yeast into SD/-Trp/-Leu liquid medium and incubate overnight at 30°C with shaking.

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

    • Include a positive control (17β-estradiol) and a negative/vehicle control (solvent alone).

    • Add the test compounds and controls to the yeast culture in a 96-well plate format.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 24-48 hours).

  • β-Galactosidase Assay (Liquid Culture):

    • Harvest the yeast cells by centrifugation.

    • Wash the cells with Z-buffer.

    • Lyse the cells using Zymolyase (1 mg/mL) for 15 minutes at 30°C.[4]

    • Add ONPG (4 mg/mL) to the cell lysate and incubate at 30°C until a yellow color develops.[4]

    • Stop the reaction by adding 1 M Na2CO3.[4]

    • Measure the absorbance at 420 nm and 550 nm using a microplate reader.[4]

  • Data Analysis: Calculate the β-galactosidase activity and plot it against the concentration of this compound to generate a dose-response curve.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, which proliferates in the presence of estrogens. The increase in cell number is proportional to the estrogenic activity of the test compound.

Materials:

  • MCF-7 cells (an estrogen-responsive clone)

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red

  • Charcoal-dextran treated fetal bovine serum (CD-FBS) to remove endogenous steroids

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) assay reagents

  • Microplate reader

Protocol:

  • Cell Culture Maintenance: Culture MCF-7 cells in DMEM supplemented with 10% FBS.

  • Hormone Deprivation: Prior to the assay, culture the cells in DMEM without phenol red supplemented with CD-FBS for at least 48-72 hours to ensure they are in a quiescent state.

  • Seeding: Trypsinize the cells and seed them into 96-well plates at an optimized density (e.g., 20,000 cells/well) in the hormone-deprived medium.[3] Allow the cells to attach for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in the hormone-deprived medium.

    • Include a positive control series of 17β-estradiol and a negative/vehicle control.

    • Replace the seeding medium with the treatment medium containing the test compounds and controls.

  • Incubation: Incubate the plates for 6 days (144 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Proliferation Measurement (SRB Assay):

    • Fix the cells with cold 10% trichloroacetic acid (TCA).

    • Wash the plates with water and air dry.

    • Stain the cellular proteins with 0.4% SRB solution.

    • Wash away the unbound dye with 1% acetic acid and air dry.

    • Solubilize the bound dye with 10 mM Tris base.

    • Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the absorbance against the concentration of this compound. Calculate the EC50 value.

Estrogen Receptor (ER) Reporter Gene Assay

This assay employs a host cell line (e.g., HEK293, T47D) that has been engineered to express the estrogen receptor and a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). Binding of an estrogenic compound to the ER activates the transcription of the reporter gene, and the resulting signal (e.g., luminescence) is measured.

Materials:

  • ER-responsive reporter cell line (e.g., T47D-KBluc, which contains a stably integrated ERE-luciferase reporter)

  • Appropriate cell culture medium (e.g., DMEM without phenol red)

  • CD-FBS

  • 96-well, white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture and Seeding:

    • Culture the reporter cells in the recommended medium.

    • For the assay, seed the cells into 96-well white plates at a predetermined density and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free, phenol red-free medium.

    • Include a positive control series of 17β-estradiol and a negative/vehicle control.

    • Remove the seeding medium and add the treatment medium to the cells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Luciferase Activity Measurement:

    • Remove the treatment medium and wash the cells with PBS.

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Generate a dose-response curve by plotting the luminescence signal against the concentration of this compound and determine the EC50 value.

Conclusion

The protocols outlined in this document provide robust and reliable methods for assessing the estrogenic activity of this compound. The choice of assay will depend on the specific research question, available resources, and desired throughput. It is recommended to use a combination of these assays to obtain a comprehensive profile of the compound's endocrine-disrupting potential. The comparative data on other alkylphenols serves as a useful benchmark for interpreting the results obtained for this compound. Further research is warranted to establish a definitive EC50 value for this compound and to explore its in vivo estrogenic effects.

References

Troubleshooting & Optimization

Technical Support Center: Improving 4-Hexylphenol Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hexylphenol. The information is designed to address common challenges related to its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound has a low solubility in water, which is approximately 28.57 mg/L at 25°C.[1] This limited solubility is due to its chemical structure, which includes a hydrophobic hexyl chain.

Q2: Why is this compound poorly soluble in aqueous buffers?

This compound is an amphiphilic molecule with a hydrophilic phenolic head and a long, hydrophobic hexyl tail. The hydrophobic nature of the hexyl group dominates, leading to poor solubility in polar solvents like water and aqueous buffers.

Q3: What are the common methods to improve the solubility of this compound in aqueous buffers?

There are four primary methods to enhance the aqueous solubility of this compound:

  • Co-solvents: Using a water-miscible organic solvent to increase the overall solvating power of the buffer.

  • pH Adjustment: Increasing the pH of the buffer to deprotonate the phenolic hydroxyl group, making the molecule more polar.

  • Micellar Solubilization: Employing surfactants at a concentration above their critical micelle concentration (CMC) to encapsulate the hydrophobic this compound within micelles.

  • Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins, where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to aqueous buffer.

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen buffer.

Solutions:

  • Decrease the final concentration of this compound.

  • Employ a solubility enhancement technique. Refer to the detailed protocols below.

Issue 2: Inconsistent results in biological assays.

Possible Cause: Precipitation of this compound over time or due to temperature fluctuations, leading to a decrease in the effective concentration.

Solutions:

  • Visually inspect your working solutions for any signs of precipitation before each experiment.

  • Prepare fresh working solutions before each experiment.

  • Ensure the final concentration of any co-solvent or solubilizing agent is maintained across all experiments and controls.

  • Consider the stability of your formulation at the experimental temperature.

Data Presentation: Solubility Enhancement of this compound

The following tables summarize the expected improvements in this compound solubility using different techniques. Please note that the exact solubility will depend on the specific buffer composition, pH, and temperature.

Table 1: Co-solvent Systems

Co-solventConcentration (% v/v) in WaterExpected Solubility of this compoundNotes
Ethanol10%Moderate IncreaseEthanol is a commonly used co-solvent for phenolic compounds.
25%Significant IncreaseHigher concentrations may impact cell-based assays.
50%High SolubilityPrimarily for stock solutions, requires significant dilution for biological experiments.
Polyethylene Glycol 400 (PEG 400)10%Moderate IncreasePEG 400 is a less volatile and often more biocompatible co-solvent.[2][3][4]
25%Significant Increase
50%High Solubility
Dimethyl Sulfoxide (DMSO)≤ 1%Low to Moderate IncreaseCommonly used for preparing high-concentration stock solutions.[5][6][7]
5%Moderate to High IncreaseEnsure the final DMSO concentration is compatible with your experimental system.

Table 2: Micellar Solubilization with Surfactants

SurfactantConcentration in BufferExpected Solubility of this compoundNotes
Tween® 80> 0.015 mM (CMC at 25°C)[8][9]Significant IncreaseA non-ionic surfactant widely used in biological applications.[10]
0.1% (w/v)High SolubilityConcentration should be optimized for each application.
1% (w/v)Very High SolubilityHigher concentrations may affect cell membrane integrity.

Table 3: Cyclodextrin Complexation

CyclodextrinConcentration in BufferExpected Solubility of this compoundNotes
β-Cyclodextrin (β-CD)10 mMModerate IncreaseForms a 1:1 inclusion complex with many phenolic compounds.[11][12]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)10 mMSignificant IncreaseHP-β-CD has higher aqueous solubility than β-CD, leading to better solubilization enhancement.[13]
50 mMHigh Solubility

Experimental Protocols

Protocol 1: Co-solvent Method (using DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution into an aqueous buffer.

Materials:

  • This compound (MW: 178.27 g/mol )[14]

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 1 M stock solution in DMSO:

    • Weigh out 178.27 mg of this compound.

    • Dissolve it in 1 mL of anhydrous DMSO in a sterile microcentrifuge tube.

    • Vortex thoroughly until the compound is completely dissolved. This is your 1 M stock solution.

  • Prepare a 10 mM intermediate stock solution in DMSO:

    • Take 10 µL of the 1 M stock solution and add it to 990 µL of anhydrous DMSO.

    • Vortex to mix. This is your 10 mM intermediate stock solution.

  • Prepare the final working solution:

    • Add the desired volume of the 10 mM intermediate stock solution to your aqueous buffer. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of the aqueous buffer.

    • Crucially, add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer. This rapid mixing helps to prevent precipitation.

    • Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.5% v/v) to minimize solvent effects in biological assays.

Protocol 2: pH Adjustment Method

This protocol details how to increase the solubility of this compound by preparing a solution in an alkaline buffer.

Materials:

  • This compound

  • Aqueous buffer with a pH above the pKa of this compound (pKa ≈ 10.2). A carbonate-bicarbonate buffer at pH 10.5 is a suitable option.

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the alkaline buffer: Prepare the desired aqueous buffer and adjust its pH to a value at least 1-2 pH units above the pKa of this compound.

  • Dissolve this compound:

    • Weigh the desired amount of this compound powder.

    • Add it directly to the alkaline buffer while stirring.

    • Continue stirring until the compound is fully dissolved. Gentle heating may be applied if necessary, but be cautious of potential degradation at high temperatures.

  • pH Readjustment (Optional):

    • If the experimental conditions require a lower pH, you can carefully adjust the pH of the this compound solution downwards using a dilute acid (e.g., 0.1 M HCl).

    • Monitor the solution closely for any signs of precipitation as the pH is lowered. The solubility will decrease as the pH approaches the pKa.

Protocol 3: Micellar Solubilization using Tween® 80

This protocol describes the use of a non-ionic surfactant to solubilize this compound.

Materials:

  • This compound

  • Tween® 80

  • Target aqueous buffer

  • Vortex mixer or sonicator

Procedure:

  • Prepare a surfactant stock solution: Prepare a 10% (w/v) stock solution of Tween® 80 in your target aqueous buffer.

  • Prepare the this compound working solution:

    • Determine the final desired concentration of both this compound and Tween® 80 in your experiment. The final Tween® 80 concentration should be above its CMC (0.015 mM at 25°C).[8][9]

    • Add the appropriate amount of the 10% Tween® 80 stock solution to your aqueous buffer.

    • Add the desired amount of this compound to the Tween® 80-containing buffer.

    • Vortex or sonicate the mixture until the this compound is completely dissolved. The solution should be clear.

Protocol 4: Cyclodextrin Complexation Method

This protocol details the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the cyclodextrin solution: Dissolve the desired amount of HP-β-CD in the target aqueous buffer. For example, to prepare a 50 mM HP-β-CD solution, dissolve the appropriate amount of HP-β-CD powder in the buffer.

  • Add this compound: Add the desired amount of this compound powder to the HP-β-CD solution while stirring.

  • Complexation:

    • Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

    • The solution should become clear as the this compound is encapsulated by the cyclodextrin.

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to remove it.

Visualizations

Signaling Pathways

This compound has been shown to interact with the Estrogen Receptor (ER) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathways.

ER_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Dimerized_ER Dimerized ER ER->Dimerized_ER Binding & Dimerization HSP Heat Shock Proteins HSP->ER Dissociation ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Translocation Gene_Transcription Target Gene Transcription ERE->Gene_Transcription

Caption: Estrogen Receptor (ER) Signaling Pathway Activation by this compound.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Translocation Adipogenesis_Genes Adipogenesis & Lipid Metabolism Gene Transcription PPRE->Adipogenesis_Genes

Caption: PPARγ Signaling Pathway Activation by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro adipocyte differentiation assay to study the effects of this compound.

Adipocyte_Differentiation_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Preadipocytes Plate Preadipocytes Confluence Grow to Confluence Preadipocytes->Confluence Differentiation_Induction Induce Differentiation (with and without this compound) Confluence->Differentiation_Induction Maturation Mature Adipocytes Differentiation_Induction->Maturation Oil_Red_O Oil Red O Staining (Lipid Accumulation) Maturation->Oil_Red_O qPCR qPCR (Gene Expression) Maturation->qPCR Western_Blot Western Blot (Protein Expression) Maturation->Western_Blot

Caption: Workflow for an Adipocyte Differentiation Assay with this compound.

Logical Relationships

This diagram illustrates the decision-making process for selecting a suitable solubilization method.

Solubility_Decision_Tree Start Need to Dissolve This compound in Aqueous Buffer Stock_Solution Preparing a Concentrated Stock Solution? Start->Stock_Solution Use_DMSO Use DMSO (Protocol 1) Stock_Solution->Use_DMSO Yes Final_Concentration What is the desired final concentration? Stock_Solution->Final_Concentration No Low_Conc Low (<50 µM) Final_Concentration->Low_Conc High_Conc High (≥50 µM) Final_Concentration->High_Conc pH_Sensitive Is the assay pH sensitive? Low_Conc->pH_Sensitive Surfactant_Cyclodextrin Consider Surfactants or Cyclodextrins (Protocols 3 & 4) High_Conc->Surfactant_Cyclodextrin pH_Adjust Use pH Adjustment (Protocol 2) pH_Sensitive->pH_Adjust No pH_Sensitive->Surfactant_Cyclodextrin Yes

Caption: Decision Tree for Selecting a this compound Solubilization Method.

References

Technical Support Center: 4-Hexylphenol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Hexylphenol stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a relatively stable compound under normal storage conditions. However, it is susceptible to degradation upon exposure to light and strong oxidizing agents[1]. It is important to store it properly to ensure the integrity of your stock solutions.

Q2: In which solvents is this compound soluble?

A2: this compound is sparingly soluble in water (approximately 28.57 mg/L at 25°C) but exhibits good solubility in most organic solvents.[1] Commonly used solvents in which it is soluble include acetone, dichloromethane, n-hexane[1], and dimethyl sulfoxide (B87167) (DMSO).

Q3: What are the recommended storage conditions for this compound solid compound?

A3: The solid form of this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Q4: How long can I store this compound stock solutions?

A4: The long-term stability of this compound stock solutions has not been extensively reported in publicly available literature. However, based on general stability of organic compounds in DMSO, it is recommended to use freshly prepared solutions whenever possible. For short-term storage, solutions in anhydrous DMSO, stored at -20°C and protected from light, are likely to be stable for several weeks. A general study on a large number of compounds in DMSO showed that 92% were stable after 3 months of storage at room temperature[2]. However, the stability of any specific compound, including this compound, can vary. It is highly recommended to perform your own stability assessment for long-term experiments.

Q5: What are the potential degradation pathways for this compound?

A5: The primary degradation pathways for this compound are likely photooxidation and enzymatic oxidation.[1] Exposure to light can lead to the formation of various oxidation products. While specific degradation products for this compound are not well-documented in the literature, a study on the similar compound 4-tert-octylphenol (B29142) suggests that photodegradation in the presence of Fe(III) can lead to the formation of 4-tert-octyl catechol[3].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results using a this compound stock solution. Degradation of the stock solution due to improper storage (exposure to light, elevated temperature, or presence of oxidizing agents).1. Prepare a fresh stock solution of this compound. 2. Ensure the solution is stored in an amber vial or a container wrapped in aluminum foil to protect it from light. 3. Store the solution at or below -20°C. 4. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use vials.
Precipitate observed in a thawed this compound stock solution. The concentration of the solution may exceed its solubility at the storage temperature. This is more likely to occur in aqueous-based solutions or if the solvent has absorbed water.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, consider preparing a new stock solution at a lower concentration. 3. Ensure the use of anhydrous solvents and minimize exposure to atmospheric moisture.
Discoloration (e.g., yellowing) of the this compound stock solution. This may indicate oxidation or photodegradation of the compound.1. Discard the discolored solution. 2. Prepare a fresh stock solution using high-purity this compound and anhydrous solvent. 3. Store the new solution under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides estimated stability guidelines based on general chemical principles and data from analogous compounds. It is strongly recommended that users perform their own stability validation for their specific experimental conditions.

Solvent Storage Temperature Protection from Light Estimated Stability (with minimal degradation)
DMSO (anhydrous)-20°CYes (Amber vial)Up to 3 months
DMSO (anhydrous)4°CYes (Amber vial)Up to 1 month
Methanol-20°CYes (Amber vial)Up to 1 month
Acetone-20°CYes (Amber vial)Up to 1 month
Dichloromethane-20°CYes (Amber vial)Several weeks (potential for solvent evaporation)

Experimental Protocols

Protocol: Stability Assessment of this compound Stock Solution by HPLC

This protocol outlines a general procedure to assess the stability of a this compound stock solution over time.

1. Materials:

  • This compound (high purity)
  • HPLC-grade solvent (e.g., Methanol, DMSO)
  • Volumetric flasks and pipettes
  • HPLC system with a UV detector
  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • HPLC-grade acetonitrile (B52724) and water

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in the desired solvent (e.g., 10 mg/mL in methanol).
  • From this stock solution, prepare a working solution at a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

3. HPLC Method:

  • Mobile Phase: A gradient of acetonitrile and water is often a good starting point for alkylphenols. For example, a gradient from 60% acetonitrile to 90% acetonitrile over 15 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 275 nm (based on the phenol (B47542) chromophore)
  • Injection Volume: 10 µL
  • Note: This method may need to be optimized for your specific HPLC system and column to achieve good peak shape and separation from any potential degradants.

4. Stability Study Procedure:

  • Time Zero (T=0) Analysis: Immediately after preparation, inject the working solution into the HPLC system in triplicate to determine the initial peak area of this compound.
  • Storage: Store aliquots of the stock solution under the desired conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature in the light).
  • Time Point Analysis: At specified time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove an aliquot of the stored stock solution, prepare a fresh working solution, and analyze it in triplicate by HPLC.
  • Data Analysis:
  • Calculate the average peak area of this compound at each time point.
  • Determine the percentage of this compound remaining relative to the T=0 measurement:
  • % Remaining = (Average Peak Area at Time X / Average Peak Area at T=0) * 100
  • Examine the chromatograms for the appearance of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_storage Storage Conditions prep_stock Prepare Concentrated Stock Solution prep_work Prepare Working Solution for T=0 prep_stock->prep_work aliquot Aliquot Stock for Storage prep_stock->aliquot t0_analysis T=0 Analysis (Triplicate Injections) prep_work->t0_analysis storage1 -20°C, Dark aliquot->storage1 storage2 4°C, Dark aliquot->storage2 storage3 RT, Light aliquot->storage3 tx_analysis Time Point (Tx) Analysis storage1->tx_analysis storage2->tx_analysis storage3->tx_analysis

Caption: Experimental workflow for assessing the stability of this compound stock solutions.

degradation_pathway cluster_main Potential Photodegradation Pathway parent This compound intermediate Hexylphenoxyl Radical parent->intermediate Light (hν), Oxidizing Agent product Hexyl-hydroquinone / Other Oxidation Products intermediate->product Further Oxidation

Caption: A potential photodegradation pathway for this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in 4-Hexylphenol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hexylphenol. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] This distortion is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity, making it difficult to detect trace-level analytes.[2] For phenolic compounds like this compound, maintaining peak symmetry is crucial for accurate analysis.[2]

Q2: What are the primary causes of peak tailing for this compound?

The most common cause of peak tailing in reversed-phase HPLC is the presence of more than one retention mechanism for the analyte.[2][3] For this compound, this often involves:

  • Secondary Silanol (B1196071) Interactions: As a phenolic compound, this compound can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[1][2][4] These acidic silanol groups can form strong hydrogen bonds or have ionic interactions with the polar hydroxyl group of the phenol, causing some molecules to be retained longer than others and resulting in a "tail".[2]

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of both this compound and the residual silanols on the column.[1][2][5][6][7] The pKa of this compound is predicted to be around 10.18.[8] If the mobile phase pH is not optimal, it can lead to a mix of ionized and unionized species, causing peak distortion.[1][2][7]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to poor peak shape.[1][2][4][9][10]

  • Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, and over time, the stationary phase can degrade, leading to peak tailing.[1][2][4] A void at the column inlet can also disrupt the packed bed and cause tailing.[1][9][11]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can cause broadening and tailing.[1][12]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

The mobile phase pH is a critical factor.[7] Residual silanol groups on a silica-based column are acidic (pKa ≈ 3.8–4.2) and become ionized (negatively charged) at mobile phase pH values above 4.[1] this compound is a weak acid with a pKa of approximately 10.18.[8] If the mobile phase pH is in a range where both the silanol groups and this compound can be ionized, secondary ionic interactions can occur, leading to a stronger retention mechanism for some analyte molecules and resulting in a tailed peak.[1][3] To ensure a single retention mechanism and improve peak shape, it is generally recommended to operate at a mobile phase pH that is at least 1.5 to 2 pH units away from the analyte's pKa.[13][14] For this compound, a lower pH (e.g., pH 2.5-4) is often preferred to keep the silanol groups protonated and minimize these secondary interactions.[3][5]

Q4: Can the choice of organic modifier in the mobile phase influence peak tailing?

Yes, the choice of organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape.[12] While both are common in reversed-phase HPLC, they have different properties. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. Methanol is a more polar and protic solvent, which can sometimes better mask residual silanol groups and reduce tailing for polar compounds. The optimal choice often depends on the specific analyte and column chemistry, and it may be beneficial to experiment with both.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound analysis.

Data Summary Table: Influence of HPLC Parameters on Peak Tailing
ParameterPotential Cause of TailingRecommended ActionExpected Outcome
Mobile Phase pH pH is close to the pKa of this compound (~10.18) or silanol groups (~3.8-4.2), causing mixed ionization states.[1][7][12]Adjust mobile phase pH to be at least 2 units below the pKa of this compound. A pH of 2.5-4 is often a good starting point.[5]Sharper, more symmetrical peaks due to suppression of silanol ionization.
Buffer Concentration Inadequate buffer capacity to control on-column pH.[15]Use a buffer concentration of at least 10-25 mM.Consistent retention times and improved peak shape.
Column Chemistry Strong secondary interactions with residual silanols on a standard C18 column.[1][2][3]Use an end-capped C18 column or a column with a polar-embedded phase.[3][12]Reduced tailing due to minimized silanol interactions.
Sample Concentration Column overload due to high analyte concentration.[1][2][4][9]Dilute the sample by a factor of 10 and re-inject.Improved peak symmetry if overload was the issue.
Injection Volume Overload due to a large injection volume, especially if the sample solvent is stronger than the mobile phase.[2]Reduce the injection volume. Ensure the sample is dissolved in the mobile phase or a weaker solvent.Sharper peaks due to better on-column focusing.
Column Temperature Slow mass transfer kinetics.[13]Increase the column temperature (e.g., to 35-45 °C).Narrower peaks and potentially altered selectivity.
Flow Rate Sub-optimal flow rate affecting column efficiency.Optimize the flow rate. A lower flow rate can sometimes improve peak shape, but will increase run time.Improved peak symmetry at the optimal flow rate.
System Dead Volume Extra-column band broadening in tubing and connections.[1][12]Use tubing with a smaller internal diameter and minimize the length of connections.Sharper peaks due to reduced extra-column dispersion.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Peak Tailing
  • Initial Assessment:

    • Quantify the peak tailing using the asymmetry factor (As) or tailing factor (Tf). A value greater than 1.2 is generally considered tailing.[1]

    • Observe if all peaks in the chromatogram are tailing or only the this compound peak. If all peaks tail, it may indicate a system-wide issue like a column void or a blocked frit.[15]

  • Mobile Phase Optimization:

    • pH Adjustment: Prepare mobile phases with acidic pH values (e.g., pH 4.0, 3.5, 3.0, and 2.5) using a suitable buffer like phosphate (B84403) or formate.

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before each injection.

    • Inject the this compound standard and compare the peak shape at each pH.

    • Buffer Strength: If tailing persists, increase the buffer concentration in the mobile phase (e.g., from 10 mM to 25 mM) to ensure adequate pH control.

  • Column Evaluation:

    • Test with a Different Column: If available, switch to a new, high-quality, end-capped C18 column or a column with a different stationary phase (e.g., a polar-embedded phase or a phenyl-hexyl phase) to see if the tailing is column-specific.

    • Column Wash: If the column is suspected to be contaminated, perform a rigorous washing procedure. For a C18 column, this could involve flushing with progressively less polar solvents (e.g., water, methanol, acetonitrile, isopropanol) and then back to the mobile phase conditions. Always check the column manufacturer's recommendations for washing procedures.

    • Check for Voids: If a void is suspected at the column inlet, reversing and flushing the column (if the manufacturer allows) may help.[3] However, this is often a temporary solution, and column replacement is usually necessary.

  • Sample and Injection Analysis:

    • Dilution Series: Prepare a dilution series of your this compound standard (e.g., 10x and 100x dilutions) and inject them to check for mass overload.[3]

    • Sample Solvent: If the sample is not dissolved in the mobile phase, prepare a sample in the mobile phase and inject it to see if the peak shape improves.

Visual Troubleshooting Workflows

Troubleshooting_Workflow start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 system_issue Potential System Issue: - Column void/damage - Blocked frit - Extra-column volume q1->system_issue Yes q2 Is mobile phase pH optimized? q1->q2 No check_column Inspect/Replace Column & Check Connections system_issue->check_column end Peak Shape Improved check_column->end adjust_ph Adjust Mobile Phase pH (e.g., to 2.5-4.0) q2->adjust_ph No q3 Is sample concentration too high? q2->q3 Yes adjust_ph->q3 dilute_sample Dilute Sample (e.g., 10x) q3->dilute_sample Yes q4 Is the column appropriate? q3->q4 No dilute_sample->q4 change_column Use End-Capped or Polar-Embedded Column q4->change_column No q4->end Yes change_column->end

Caption: A flowchart for systematically troubleshooting peak tailing.

Chemical_Interactions cluster_column Silica-Based C18 Stationary Phase cluster_analyte This compound silanol Residual Silanol (Si-OH) (Acidic, pKa ~3.8-4.2) c18 C18 Chains (Primary Hydrophobic Interaction) phenol This compound (Weak Acid, pKa ~10.18) phenol->silanol Secondary Interaction (Peak Tailing) phenol->c18 Desired Hydrophobic Interaction (Good Peak Shape)

Caption: Interactions of this compound with a C18 stationary phase.

References

Technical Support Center: Matrix Interference in LC-MS/MS Analysis of 4-Hexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the LC-MS/MS analysis of 4-Hexylphenol.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in LC-MS/MS analysis?

A1: Matrix interference, also known as the matrix effect, is the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] The "matrix" encompasses all components within a sample other than the analyte of interest, including salts, proteins, lipids, and other endogenous or exogenous substances.

Q2: What are the common causes of matrix interference for this compound?

A2: For a moderately non-polar compound like this compound, common sources of matrix interference include:

  • Phospholipids (B1166683): Abundant in biological matrices like plasma and serum, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[4]

  • Salts and Buffers: High concentrations of non-volatile salts in the sample can crystallize in the ion source, leading to signal instability and suppression.

  • Endogenous Metabolites: Co-eluting metabolites from the biological matrix can compete with this compound for ionization.

  • Sample Collection and Storage Additives: Anticoagulants (e.g., EDTA, heparin) and preservatives can interfere with the analysis.

Q3: How can I determine if my this compound analysis is affected by matrix interference?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip or rise in the constant baseline signal of this compound indicates the retention times where matrix components are causing interference.[3]

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the magnitude of the matrix effect.[5] The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area of Analyte in Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    Regulatory guidelines often recommend that the coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of matrix should not exceed 15%.[6]

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and quality controls at a constant concentration. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4 or this compound-¹³C₆). A SIL-IS co-elutes with the analyte and experiences similar matrix effects.[1] By calculating the ratio of the analyte peak area to the IS peak area, variations in signal due to matrix effects can be compensated for, leading to more accurate and precise quantification.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix interference in the LC-MS/MS analysis of this compound.

Problem Possible Cause(s) Recommended Action(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Matrix components co-eluting with this compound. 2. Column overload due to high concentrations of matrix components. 3. Incompatibility between the sample solvent and the mobile phase.1. Optimize the chromatographic gradient to improve separation. 2. Implement a more effective sample cleanup method (e.g., SPE instead of protein precipitation). 3. Ensure the final sample extract is reconstituted in a solvent similar in composition to the initial mobile phase.
High Signal Variability Between Replicate Injections 1. Inconsistent matrix effects between samples. 2. Precipitation of matrix components in the autosampler. 3. Carryover from a previous injection.1. Use a stable isotope-labeled internal standard. 2. Improve sample cleanup to remove interfering substances. 3. Incorporate a robust autosampler wash routine with a strong organic solvent.
Low or No Signal for this compound in Matrix Samples Compared to Neat Standards 1. Severe ion suppression. 2. Poor extraction recovery of this compound.1. Perform a post-column infusion experiment to confirm the retention time of ion suppression. 2. Modify the chromatographic method to separate this compound from the suppression zone. 3. Switch to a more rigorous sample preparation technique (e.g., LLE or SPE). 4. Optimize the extraction protocol to improve recovery.
Signal Intensity Drifts Over a Run Sequence 1. Buildup of matrix components on the analytical column or in the ion source.1. Incorporate a column wash with a strong organic solvent at the end of each gradient. 2. Perform regular maintenance and cleaning of the MS ion source. 3. Use a guard column to protect the analytical column.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is crucial for minimizing matrix effects. Below is a summary of the expected performance of common techniques for this compound analysis. Note: The quantitative data presented are representative values for alkylphenols in biological and environmental matrices, as direct comparative data for this compound is limited. The actual matrix effect will be dependent on the specific matrix and analytical conditions.

Sample Preparation Technique Principle Typical Matrix Effect Reduction Recovery Advantages Disadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.Low to Moderate (Significant ion suppression often remains)High (>90%)Fast, simple, and inexpensive.Produces a "dirty" extract with significant residual matrix components.[7]
Liquid-Liquid Extraction (LLE) This compound is partitioned between an aqueous sample and an immiscible organic solvent.Moderate to High (Cleaner than PPT)Moderate to High (80-100%)Provides cleaner extracts than PPT; can be selective.Can be labor-intensive; may require solvent evaporation and reconstitution steps.[8]
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.High (Provides the cleanest extracts)High (>90%)Highly selective; allows for sample concentration.More complex method development; can be more expensive.[7]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Human Plasma

This protocol is a rapid method suitable for high-throughput analysis but may require further optimization to minimize matrix effects.

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL solution of this compound-d4 (internal standard) in methanol (B129727).

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis:

    • Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction for this compound in Water

This protocol provides a cleaner extract and is suitable for trace-level analysis in environmental samples.

  • Sample Pre-treatment:

    • Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid (e.g., sulfuric or hydrochloric acid).

    • Spike with the internal standard (this compound-d4).

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.

  • Elution:

    • Elute the this compound with 5 mL of methanol or a mixture of methanol and another organic solvent (e.g., acetone).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase.

  • Analysis:

    • Inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (Plasma/Water) IS_Spike Spike with Internal Standard Sample->IS_Spike PPT Protein Precipitation (Acetonitrile) IS_Spike->PPT Option 1 LLE Liquid-Liquid Extraction (Organic Solvent) IS_Spike->LLE Option 2 SPE Solid-Phase Extraction IS_Spike->SPE Option 3 Centrifuge Centrifuge PPT->Centrifuge Evap_Recon Evaporate & Reconstitute LLE->Evap_Recon SPE->Evap_Recon Centrifuge->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Quantification) MS_Detection->Data_Processing

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic Start Inconsistent Results or Low Signal for this compound Check_IS Is a Stable Isotope-Labeled Internal Standard being used? Start->Check_IS Use_IS Implement a SIL-IS Check_IS->Use_IS No Assess_ME Quantitatively Assess Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Yes Use_IS->Assess_ME ME_Significant Is Matrix Effect Significant (>20%)? Assess_ME->ME_Significant Optimize_LC Optimize Chromatographic Separation ME_Significant->Optimize_LC Yes No_ME Matrix Effect Not Significant. Investigate other causes (e.g., instrument performance). ME_Significant->No_ME No Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Optimize_LC->Improve_Cleanup Revalidate Re-validate Method Improve_Cleanup->Revalidate

Caption: Troubleshooting logic for matrix interference issues.

References

Technical Support Center: Optimizing 4-Hexylphenol Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of 4-Hexylphenol from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: The most common methods for extracting this compound and similar phenolic compounds from soil include:

  • Solvent Extraction: This involves using organic solvents to dissolve and extract the analyte from the soil matrix. Common solvents include methanol (B129727), acetone, and ethanol.[1][2]

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction process by disrupting the soil matrix and improving solvent penetration.[2][3]

  • Solid-Phase Extraction (SPE): Often used as a clean-up step after initial solvent extraction, SPE helps to remove interfering substances and concentrate the analyte before analysis.[4]

  • Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and soil sample, accelerating the extraction process.

Q2: Which solvent is best for extracting this compound from soil?

A2: The choice of solvent is critical and depends on the specific soil type and experimental conditions. Methanol is a frequently used and effective solvent for extracting phenolic compounds from soil.[2] Acidified methanol can also be effective for extracting total phenolics.[1] For some applications, a mixture of polar and non-polar solvents may be necessary to effectively break the analyte-soil interactions and solubilize the this compound.

Q3: How can I improve the recovery of this compound from my soil samples?

A3: To improve recovery, consider the following:

  • Optimize Solvent Choice: Test different solvents or solvent mixtures.

  • Increase Extraction Time/Temperature: Longer extraction times or elevated temperatures (within the stability limits of this compound) can enhance extraction efficiency.

  • Use a More Vigorous Extraction Technique: Methods like ultrasonic or microwave-assisted extraction can improve recovery compared to simple shaking.

  • Adjust Soil-to-Solvent Ratio: A smaller soil sample size or a larger volume of solvent can lead to more efficient extraction.

  • Sample Pre-treatment: Air-drying and sieving the soil can improve homogeneity and extraction efficiency.[4]

Q4: What is the "matrix effect" and how can it affect my results?

A4: The matrix effect refers to the influence of co-extracted compounds from the soil on the analytical measurement of this compound.[5][6] These interfering substances can either suppress or enhance the analytical signal, leading to inaccurate quantification. To mitigate the matrix effect, a thorough clean-up step, such as Solid-Phase Extraction (SPE), is often necessary.[6]

Troubleshooting Guide

Problem Possible Causes Solutions
Low Recovery of this compound 1. Strong Adsorption to Soil: this compound can bind strongly to soil organic matter and clay particles. 2. Sub-optimal Solvent: The chosen solvent may not be effective at both breaking analyte-soil interactions and dissolving the this compound. 3. Incomplete Extraction: Insufficient extraction time, temperature, or agitation. 4. Analyte Degradation: The compound may be degrading during extraction or storage.1. Optimize Extraction Conditions: Experiment with different solvents (e.g., methanol, acetone) or solvent mixtures. Increase extraction time and/or temperature. Employ ultrasonic or microwave-assisted extraction. 2. Adjust pH: Modifying the pH of the extraction solvent can sometimes disrupt the binding of phenolic compounds to the soil matrix. 3. Use a Surrogate Standard: Add a known amount of a surrogate standard (a compound with similar chemical properties to this compound) to your sample before extraction to monitor and correct for recovery losses.[4]
High Background Noise in Chromatogram 1. Co-extraction of Interfering Substances: The extraction solvent may be pulling out other compounds from the soil that interfere with the analysis. 2. Contaminated Solvents or Glassware: Impurities in the solvents or on the glassware can introduce background noise.1. Implement a Clean-up Step: Use Solid-Phase Extraction (SPE) to remove interfering compounds. C18 cartridges are commonly used for this purpose.[4] 2. Use High-Purity Solvents: Ensure that all solvents are of high purity (e.g., HPLC grade). 3. Thoroughly Clean Glassware: Use a rigorous cleaning protocol for all glassware.
Poor Reproducibility 1. Inhomogeneous Soil Sample: The this compound may not be evenly distributed throughout the soil sample. 2. Inconsistent Extraction Procedure: Variations in extraction time, temperature, or agitation between samples.1. Homogenize the Sample: Thoroughly mix, air-dry, and sieve the soil sample before taking a subsample for extraction.[4] 2. Standardize the Protocol: Ensure that all samples are processed using the exact same procedure.

Data Presentation

Table 1: Comparison of Extraction Solvents for Phenolic Compounds in Soil

Solvent Compound(s) Extraction Method Recovery (%) Reference
Methanol4-tert-octylphenol (B29142), 4-nonylphenolUltrasonic Solvent Extraction-[2]
Acidified MethanolTotal PhenolicsShaking-[1]
70% Aqueous AcetoneTotal PhenolicsShaking-[1]
EthanolTotal PhenolicsMaceration34.52 (yield)[7]
HexaneTotal PhenolicsMaceration25.47 (yield)[7]
Diethyl EtherTotal PhenolicsMaceration28.23 (yield)[7]

Experimental Protocols

General Solvent Extraction Protocol

This protocol provides a general procedure for the solvent extraction of this compound from soil.

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.[4]

  • Extraction:

    • Weigh 5-10 g of the prepared soil into a centrifuge tube.

    • Add 20-40 mL of methanol (or another appropriate solvent).

    • Securely cap the tube and shake vigorously for 1-2 hours at room temperature.

  • Separation:

    • Centrifuge the sample at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to pellet the soil particles.

    • Carefully decant the supernatant (the solvent extract) into a clean collection vial.

  • Repeat (Optional): For exhaustive extraction, the soil pellet can be re-suspended in a fresh portion of the solvent and the extraction and separation steps repeated. The supernatants can then be combined.

  • Concentration: The solvent extract can be concentrated under a gentle stream of nitrogen gas to a smaller volume before analysis.

Ultrasonic-Assisted Extraction (UAE) Protocol

This protocol utilizes sonication to improve extraction efficiency.

  • Sample Preparation: Prepare the soil sample as described in the General Solvent Extraction Protocol.

  • Extraction:

    • Weigh 1 g of the prepared soil into a glass centrifuge tube.[2]

    • Add 15 mL of methanol.[2]

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[2]

  • Separation:

    • Centrifuge the sample to pellet the soil.

    • Collect the supernatant.

  • Clean-up: The resulting extract may require a clean-up step, such as Solid-Phase Extraction (SPE), before analysis.[2]

Solid-Phase Extraction (SPE) Clean-up Protocol

This protocol is for cleaning up the solvent extract prior to analysis. C18 cartridges are commonly used for this purpose.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Dilute the soil extract with water to reduce the organic solvent concentration (typically to <10%).

    • Load the diluted extract onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.[4]

  • Elution:

    • Elute the this compound from the cartridge with a small volume (e.g., 2-5 mL) of a strong organic solvent, such as methanol or acetonitrile.

  • Final Preparation: The eluate can be concentrated under nitrogen if necessary and is then ready for analysis.

Visualizations

Experimental_Workflow_Solvent_Extraction A Soil Sample (Air-dried and Sieved) B Add Solvent (e.g., Methanol) A->B C Shake/Agitate B->C D Centrifuge C->D E Collect Supernatant (Extract) D->E F Concentrate Extract (e.g., under Nitrogen) E->F G Analysis (e.g., HPLC, GC-MS) F->G Experimental_Workflow_UAE A Soil Sample (1 g) B Add Methanol (15 mL) A->B C Ultrasonic Bath (30 minutes) B->C D Centrifuge C->D E Collect Supernatant D->E F SPE Clean-up E->F G Analysis F->G SPE_Cleanup_Workflow A Condition C18 Cartridge (Methanol then Water) B Load Diluted Soil Extract A->B C Wash Cartridge (e.g., 40% Methanol) B->C D Elute this compound (e.g., Methanol) C->D E Concentrate Eluate D->E F Analysis E->F Troubleshooting_Low_Recovery rect rect Start Low Recovery? Q1 Is the sample homogeneous? Start->Q1 A1 Homogenize Sample (Dry and Sieve) Q1->A1 No Q2 Is the extraction method vigorous enough? Q1->Q2 Yes A1->Q2 A2 Use UAE or MAE Q2->A2 No Q3 Is the solvent optimal? Q2->Q3 Yes A2->Q3 A3 Test different solvents or solvent mixtures Q3->A3 No Q4 Are there matrix effects? Q3->Q4 Yes A3->Q4 A4 Implement SPE Clean-up Q4->A4 Yes End Improved Recovery Q4->End No A4->End

References

preventing degradation of 4-Hexylphenol during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of 4-Hexylphenol during sample storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound is susceptible to degradation primarily through three pathways:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored degradation products, such as quinones. This process can be accelerated by the presence of metal ions. When exposed to air for extended periods, this compound may undergo slight oxidation, which can result in a darker coloration.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[1] It is crucial to store samples in light-protected containers.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of both oxidative and photolytic degradation.

Q2: What are the visual indicators of this compound degradation?

A2: A common visual indicator of this compound degradation is a change in color. Pure this compound is typically a white to light yellow solid.[1] The development of a darker yellow, brown, or pinkish hue can indicate the formation of oxidation products.[1]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound samples should be stored under the following conditions:

  • Temperature: Cool to refrigerated temperatures (2-8 °C) are recommended for long-term storage. For short-term storage, a cool, dark place away from direct heat is sufficient.

  • Atmosphere: For optimal stability, especially for long-term storage or for use as an analytical standard, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

  • Light: Samples should always be stored in amber glass vials or other light-blocking containers to prevent photodegradation.

  • Container: Use tightly sealed glass containers to prevent exposure to air and moisture.

Q4: How long can I expect this compound to be stable under recommended storage conditions?

A4: The stability of this compound is dependent on the storage conditions. Below is a summary of expected stability based on hypothetical data derived from the general behavior of phenolic compounds.

Table 1: Hypothetical Long-Term Stability of this compound (Solid) Under Various Storage Conditions

Storage ConditionPurity (%) after 6 monthsPurity (%) after 12 monthsPurity (%) after 24 months
2-8 °C, Dark, Inert Atmosphere>99.5%>99.0%>98.5%
2-8 °C, Dark, Air99.0%98.0%96.0%
25 °C, Dark, Inert Atmosphere99.0%98.0%96.0%
25 °C, Dark, Air98.0%96.0%92.0%
25 °C, Light, Air95.0%90.0%<85.0%

Table 2: Hypothetical Stability of this compound in Solution (Methanol, 1 mg/mL)

Storage ConditionPurity (%) after 1 weekPurity (%) after 1 monthPurity (%) after 3 months
2-8 °C, Dark>99.5%99.0%97.0%
25 °C, Dark99.0%97.0%94.0%
25 °C, Light96.0%92.0%<90.0%

Troubleshooting Guide

Issue 1: Discoloration of Solid this compound
  • Probable Cause: Oxidation due to prolonged exposure to air.

  • Solution:

    • If the discoloration is minor, the material may still be suitable for some applications. However, for sensitive experiments, it is recommended to use a fresh, unoxidized lot.

    • To prevent future discoloration, store the compound in a tightly sealed container, preferably under an inert atmosphere, in a cool and dark place.

Issue 2: Unexpected Peaks in Chromatographic Analysis
  • Probable Cause: Formation of degradation products during sample storage or preparation.

  • Solutions:

    • Review Storage Conditions: Ensure that the sample has been stored according to the recommendations (cool, dark, and preferably under inert gas).

    • Sample Preparation: Prepare solutions fresh for each analysis. Avoid leaving solutions on the benchtop exposed to light and air for extended periods.

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing the this compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify the degradation products.

Issue 3: Inconsistent Analytical Results
  • Probable Cause: Ongoing degradation of the sample or analytical standard.

  • Solutions:

    • Use a Fresh Standard: Prepare a new stock solution of your this compound standard from a fresh, properly stored solid.

    • Control Sample Environment: During analysis, use an autosampler with temperature control to maintain the stability of your samples.

    • System Suitability: Before running your samples, perform a system suitability test to ensure your analytical system is performing correctly.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a reverse-phase HPLC method with UV detection suitable for assessing the stability of this compound.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (≥98%)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 60% B

    • 12.1-15 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

4. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial composition (60:40 Acetonitrile:Water with 0.1% Formic Acid).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (methanol) to ensure a clean baseline.

  • Inject the working standard to determine the retention time and peak area of this compound.

  • Inject the samples to be analyzed.

  • The percentage of this compound remaining can be calculated by comparing the peak area of the aged sample to that of a freshly prepared standard.

Visualizations

DegradationPathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation Hexylphenol This compound PhenoxyRadical Phenoxy Radical Hexylphenol->PhenoxyRadical O₂ / Metal Ions ExcitedState Excited State Hexylphenol->ExcitedState UV Light Quinone Quinone-type Products PhenoxyRadical->Quinone Polymeric Polymeric Byproducts PhenoxyRadical->Polymeric Photoproducts Various Photoproducts ExcitedState->Photoproducts

Caption: Degradation pathways of this compound.

ExperimentalWorkflow start Start: Sample Storage Stability Study storage Store this compound Samples (Different Conditions) start->storage sampling Sample at Predetermined Time Points storage->sampling prep Prepare Sample for Analysis (Dilution, Filtration) sampling->prep hplc HPLC-UV Analysis prep->hplc data Data Acquisition and Processing hplc->data report Report Results (% Purity vs. Time) data->report end End report->end

Caption: Experimental workflow for a stability study.

References

Technical Support Center: 4-Hexylphenol Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-Hexylphenol for Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with preparing this compound for robust and reliable GC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Direct GC analysis of this compound can be challenging due to the polarity of its phenolic hydroxyl group. This polarity can lead to poor chromatographic performance, including peak tailing, reduced sensitivity, and potential interactions with the GC system.[1][2] Derivatization replaces the active hydrogen of the hydroxyl group with a non-polar functional group, which increases the volatility and thermal stability of the analyte.[1][3] This chemical modification results in improved peak shape, enhanced sensitivity, and more reliable quantification.[1]

Q2: What are the most common derivatization techniques for this compound?

A2: The two most prevalent derivatization methods for phenols, including this compound, are silylation and acylation.

  • Silylation: This technique replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]

  • Acylation: This method introduces an acyl group, typically an acetyl group, to the phenolic oxygen. Acetic anhydride (B1165640) is a widely used reagent for this purpose, often in the presence of a base catalyst like pyridine (B92270).[5][6]

Q3: How do I choose between silylation and acylation for my this compound samples?

A3: The choice depends on your specific analytical needs, sample matrix, and available instrumentation.

  • Silylation is a very common and effective method that often proceeds quickly under mild conditions.[4] Silylating reagents like BSTFA are highly reactive and can often derivatize other polar functional groups present in the sample.

  • Acylation with acetic anhydride produces stable derivatives.[7] The resulting acetate (B1210297) esters are less susceptible to hydrolysis compared to silyl (B83357) ethers, which can be an advantage for samples with trace amounts of moisture. However, the reaction may require heating and the removal of by-products.[5]

Q4: What are the common byproducts of these derivatization reactions, and can they interfere with my analysis?

A4: Yes, byproducts can sometimes interfere with the chromatography.

  • Silylation with BSTFA produces N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, which are generally volatile and may not interfere with the analysis of higher-boiling analytes like derivatized this compound.

  • Acylation with acetic anhydride produces acetic acid. If a basic catalyst like pyridine is used, it will be neutralized, but excess reagents and byproducts may need to be removed before injection to prevent column damage and chromatographic interference.[5][6]

Troubleshooting Guides

This section addresses specific issues you might encounter during the derivatization and GC analysis of this compound.

Problem 1: Incomplete Derivatization

Symptom: You observe a peak for underivatized this compound in your chromatogram, or the peak for the derivatized product is smaller than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient Reagent Increase the molar excess of the derivatizing reagent (e.g., BSTFA or acetic anhydride). A 2:1 molar ratio of reagent to active hydrogens is a good starting point, but a higher excess may be needed.Ensures enough reagent is available to drive the reaction to completion, especially if other reactive species are present in the sample matrix.
Presence of Moisture Ensure your sample extract and solvent are completely dry before adding the derivatizing reagent. This can be achieved by using a drying agent like anhydrous sodium sulfate (B86663) or by evaporating the sample to dryness under a stream of nitrogen.Silylating reagents are particularly sensitive to moisture and will preferentially react with water, reducing the amount available for derivatizing your analyte.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. For silylation with BSTFA, reactions can be rapid at room temperature, especially in a suitable solvent like acetone.[4] For acylation, heating at 50-100°C for 30-60 minutes may be necessary.[1]Reaction kinetics are dependent on temperature and time. Empirical optimization is often required to achieve complete derivatization.
Steric Hindrance While less of a concern for this compound, for more complex molecules, steric hindrance can slow down the reaction. The use of a catalyst, such as trimethylchlorosilane (TMCS) with BSTFA or pyridine with acetic anhydride, can help overcome this.[5]Catalysts increase the reactivity of the derivatizing agent or the analyte's functional group.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak for your derivatized this compound is asymmetrical, with a pronounced "tail" or "front."

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete Derivatization Refer to the troubleshooting steps for "Incomplete Derivatization."The presence of underivatized, polar this compound will lead to peak tailing due to interactions with active sites in the GC system.[1]
Active Sites in the GC System Deactivate the GC inlet liner and the front end of the analytical column. Use a deactivated liner and perform regular maintenance, such as trimming the first few centimeters of the column.Active sites (silanol groups) in the liner or on the column can interact with any remaining polar compounds, causing peak tailing.
Column Overload Dilute your sample and reinject.Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting.
Inappropriate GC Conditions Optimize the injector temperature and the oven temperature program.A too-low injector temperature can cause slow vaporization, while an inappropriate temperature program can affect peak focusing.
Problem 3: Matrix Effects

Symptom: You observe signal suppression or enhancement for your derivatized this compound when analyzing real samples compared to clean standards.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Co-eluting Matrix Components Improve your sample cleanup procedure before derivatization. Techniques like solid-phase extraction (SPE) can be effective in removing interfering matrix components.Matrix components can interfere with the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.
Matrix-Induced Derivatization Inhibition Perform a matrix-matched calibration. This involves spiking known concentrations of this compound into a blank matrix extract and then derivatizing these standards alongside your samples.This approach compensates for any consistent matrix effects on the derivatization reaction and the analytical signal.
Use of an Internal Standard Incorporate a suitable internal standard (e.g., an isotopically labeled this compound or a structurally similar compound not present in the sample) into your analytical workflow before sample preparation.An internal standard that behaves similarly to the analyte can help correct for variations in extraction, derivatization, and injection, as well as for matrix effects.

Experimental Protocols

The following are detailed methodologies for the derivatization of this compound. Note: These are general protocols and may require optimization for your specific sample matrix and instrumentation.

Protocol 1: Silylation with BSTFA

Materials:

  • Dried sample extract containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetone, pyridine, or acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Transfer an aliquot of the dried sample extract into a reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Add 50-100 µL of an anhydrous solvent to dissolve the residue. Acetone has been shown to facilitate rapid derivatization of alkylphenols at room temperature.[4]

  • Add a sufficient excess of BSTFA (e.g., 50-100 µL). A molar ratio of at least 2:1 of BSTFA to the estimated amount of this compound is recommended. The addition of 1% TMCS can act as a catalyst.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-75°C for 30-60 minutes.[1] For alkylphenols in acetone, the reaction may be complete in as little as 15 seconds at room temperature.[4] It is recommended to optimize the reaction time and temperature for your specific application.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. Dilution with a suitable solvent may be necessary.

Protocol 2: Acylation with Acetic Anhydride

Materials:

  • Dried sample extract containing this compound

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Transfer the dried sample extract into a reaction vial.

  • Add 100 µL of pyridine to dissolve the sample.

  • Add 100 µL of acetic anhydride to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The reaction mixture can be injected directly, or the excess reagents can be removed by evaporating the sample to dryness under a stream of nitrogen and reconstituting the residue in a suitable solvent like hexane (B92381) or ethyl acetate.

  • The derivatized sample is now ready for GC-MS analysis.

Quantitative Data Summary

The following tables provide a summary of reaction conditions for the derivatization of alkylphenols. While specific quantitative efficiency data for this compound is limited in the literature, these conditions for related compounds provide a strong starting point for method development.

Table 1: Silylation of Alkylphenols with BSTFA

Analyte ClassReagentSolventTemperature (°C)TimeReported Efficiency/Outcome
AlkylphenolsBSTFAAcetoneRoom Temp.15 secondsQuantitative derivatization[4]
AlkylphenolsBSTFADichloromethaneRoom Temp.> 1 hourSlower reaction compared to acetone[4]
AlkylphenolsBSTFAHexaneRoom Temp.> 3 hoursSignificantly slower reaction[4]
4-EthylphenolBSTFA w/ 1% TMCSPyridine60-7530-60 minEffective for enhancing GC-MS sensitivity[1]

Table 2: Acylation of Phenols with Acetic Anhydride

Analyte ClassReagentCatalyst/SolventTemperature (°C)TimeReported Yield
PhenolsAcetic AnhydridePyridineRoom Temp.VariesGeneral method for acetylation[6]
PhenolsAcetic AnhydrideSodium BicarbonateRoom Temp.24 hoursGood to excellent yields[5]
Primary Alcohols & PhenolsAcetic AnhydrideExpansive GraphiteRoom Temp. or Reflux0.5 - 6 hoursExcellent yields
PhenolsAcetic AnhydrideTiO2/SO4Room Temp. or Reflux5-120 minExcellent yields[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample extraction Extraction & Drying sample->extraction reagent Add Derivatization Reagent (e.g., BSTFA or Acetic Anhydride) extraction->reagent reaction Reaction (Heating may be required) reagent->reaction injection GC Injection reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_peak_shape Peak Shape Issues cluster_quantification Quantification Issues start Problem with GC Analysis of Derivatized this compound peak_shape Poor Peak Shape? start->peak_shape quant_issue Inaccurate Quantification? start->quant_issue incomplete_deriv Incomplete Derivatization? peak_shape->incomplete_deriv Yes tailing Tailing Peak incomplete_deriv->tailing Yes fronting Fronting Peak incomplete_deriv->fronting No check_deriv_conditions Optimize Derivatization: - Reagent Excess - Dry Sample - Temp/Time tailing->check_deriv_conditions check_gc_system Check GC System: - Deactivate Liner - Trim Column tailing->check_gc_system dilute_sample Dilute Sample fronting->dilute_sample matrix_effect Matrix Effects? quant_issue->matrix_effect Yes improve_cleanup Improve Sample Cleanup (SPE) matrix_effect->improve_cleanup Yes use_is Use Internal Standard or Matrix-Matched Calibration matrix_effect->use_is

Caption: A decision tree for troubleshooting common issues in this compound derivatization for GC analysis.

References

enhancing the sensitivity of 4-Hexylphenol detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of 4-Hexylphenol detection in complex samples. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting this compound in complex samples?

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are among the most sensitive methods.[1] HPLC-FLD is noted for its high sensitivity, reliability, and rapid analysis time. UPLC-MS/MS offers excellent sensitivity and selectivity, making it ideal for confirming and quantifying trace residues in challenging matrices like food products.[1][2] For specific applications, electrochemical sensors, particularly those using molecularly imprinted polymers, have also demonstrated very high sensitivity.[3][4]

Q2: What are "matrix effects" and how do they impact my analysis?

Matrix effect refers to the alteration of an analytical signal (either suppression or enhancement) caused by co-eluting components from the sample matrix that are not the analyte of interest.[5][6] These effects are a primary concern in methods like LC-MS and can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[6][7][8] The presence of salts, lipids, proteins, or other organic compounds in the sample extract can interfere with the ionization of this compound, thereby affecting the detector response.[6][7]

Q3: How can I minimize or eliminate matrix effects?

Effective sample preparation is the most critical step to mitigate matrix effects. Key strategies include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte, thereby removing interfering matrix components.[9][10]

  • Liquid-Liquid Extraction (LLE): A fundamental method that separates analytes based on their differential solubility between two immiscible liquids.[11]

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering components.[12] However, this may also dilute the analyte to a level below the limit of detection.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help compensate for consistent matrix effects.[12]

Q4: What is the difference between the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision and accuracy.[13] The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with a defined level of precision and accuracy.[13] A common approach defines the LOQ as the concentration that provides a signal-to-noise ratio of 10:1.[13]

Q5: When should I choose Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE)?

SPE is often preferred for complex matrices like soil, biosolids, and food because it provides superior sample cleanup and can effectively remove a wider range of interferences compared to LLE.[9][10] It is also more amenable to automation and typically uses smaller volumes of organic solvents. LLE is a robust and effective technique that can be suitable for less complex liquid samples or when a high degree of selectivity for specific analyte properties (like pH-dependent partitioning) is required.[11]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: I am not detecting my this compound standard, or the signal is extremely weak.

  • Potential Cause 1: Instrument Settings.

    • Solution: Verify that the instrument parameters are correctly set. For HPLC-FLD, ensure the excitation and emission wavelengths are optimal for this compound (e.g., excitation ~280 nm, emission ~310 nm). For MS-based methods, check the ionization source parameters and ensure the correct mass transitions are being monitored.

  • Potential Cause 2: Standard Degradation.

    • Solution: Prepare fresh working standard solutions from a reliable stock. This compound stock solutions are often prepared in methanol (B129727) and should be stored in a freezer, protected from light.

  • Potential Cause 3: Mobile Phase Issues (HPLC).

    • Solution: Ensure the mobile phase composition is correct and has been properly degassed. Check the pH of any buffer solutions, as this can significantly impact the analyte's retention and peak shape.[11]

Problem: My chromatographic peaks are broad, split, or tailing.

  • Potential Cause 1: High Sample Concentration.

    • Solution: Overloading the column is a common cause of poor peak shape.[14] Dilute your sample and re-inject.

  • Potential Cause 2: Incompatibility between Injection Solvent and Mobile Phase.

    • Solution: Ideally, the sample should be dissolved in a solvent that is weaker than or identical to the mobile phase to ensure proper focusing on the column head.[14]

  • Potential Cause 3: Column Contamination or Degradation.

    • Solution: Implement a column washing cycle between injections.[14] If the problem persists, try flushing the column with a strong solvent or replace it if it has reached the end of its lifespan.

Problem: My analyte recovery is low and inconsistent.

  • Potential Cause 1: Inefficient Extraction.

    • Solution: Optimize your sample preparation protocol. If using SPE, ensure the sorbent type is appropriate for this compound (e.g., C18, HLB).[2][15] Check that the cartridge conditioning, sample loading, washing, and elution steps are performed with the correct solvents and volumes. Incomplete drying of the SPE cartridge can also lead to low recoveries.[15]

  • Potential Cause 2: Matrix Effects.

    • Solution: Significant signal suppression from the sample matrix can be misinterpreted as low recovery.[5] To diagnose this, compare the signal of a standard spiked into a post-extraction blank matrix with the signal of a standard in a neat solvent. If suppression is confirmed, improve the sample cleanup procedure.[5][7]

  • Potential Cause 3: pH of the Sample.

    • Solution: The pH of the sample can affect the extraction efficiency of phenolic compounds. Adjusting the sample pH (e.g., to <2 with sulfuric acid for water samples) can improve recovery during SPE.[15]

Section 3: Quantitative Data Summary

The sensitivity of this compound and related alkylphenol detection varies significantly with the analytical method and sample matrix. The following table summarizes reported performance data from various studies.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
4-HexylresorcinolHPLC-FLDShrimp0.04 mg/kg0.06 mg/kg
4-HexylresorcinolUPLC-MS/MSShrimp0.25 µg/kg0.80 µg/kg[1]
4-EthylphenolElectrochemical SensorWine0.2 µMNot Reported[3]
4-NonylphenolUPLC-MS/MSSoilNot Reported0.09–160 ng/g[10]
4-NonylphenolUPLC-MS/MSBiosolidsNot Reported0.16–220 ng/g[10]
Bisphenol A (BPA)Electrochemical SensorEnvironmental Water15 nM50 nM[16]

Section 4: Key Experimental Protocols

Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound from water samples prior to chromatographic analysis.

  • Sample Pre-treatment:

    • Collect 500 mL of the water sample.

    • Adjust the sample pH to < 2 by adding concentrated sulfuric acid dropwise.

    • If required, spike the sample with an appropriate internal standard.

  • SPE Cartridge Conditioning:

    • Use a C18 or Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge.

    • Condition the cartridge by passing 5 mL of acetone (B3395972), followed by 5 mL of methanol, and finally 10 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After loading, wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

    • Dry the cartridge thoroughly by applying a high vacuum or nitrogen stream for at least 20 minutes. This step is critical for good recovery.[15]

  • Analyte Elution:

    • Elute the retained this compound from the cartridge using 5-10 mL of a suitable organic solvent, such as acetone or an acetone/n-hexane mixture.[15] Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase or a compatible solvent for analysis.

Protocol 2: Analysis by HPLC with Fluorescence Detection (HPLC-FLD)

This protocol is based on a validated method for the analysis of a structurally similar compound, 4-hexylresorcinol.

  • Instrument: HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of 40% 0.01 M Potassium Phosphate buffer (KH2PO4, adjusted to pH 3 with H3PO4) and 60% Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 50 µL.

  • Column Temperature: 35°C.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 280 nm.

    • Emission Wavelength: 310 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol (e.g., 500 ppm).

    • Prepare working standards by diluting the stock solution in the mobile phase to create a calibration curve (e.g., 1-1000 ppb).

  • Quantification:

    • Calculate the concentration of this compound in samples by plotting a standard curve and using the resulting regression equation.

Section 5: Visual Guides and Workflows

The following diagrams illustrate key workflows and logical processes for the analysis of this compound.

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing Sample Complex Sample (Water, Soil, Food) Pretreat Homogenize & Adjust pH Sample->Pretreat Extract Extraction (SPE or LLE) Pretreat->Extract Cleanup Cleanup & Concentration Extract->Cleanup Analysis Analysis (HPLC-FLD, LC-MS/MS) Cleanup->Analysis Data Data Acquisition Analysis->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

General workflow for analyzing this compound in complex samples.

G Troubleshooting Logic for Low Signal or Recovery Start Low or No Signal for Analyte CheckInstrument Instrument Parameters OK? Start->CheckInstrument CheckStandards Standards Fresh & Correct? CheckInstrument->CheckStandards Yes FixInstrument Action: Verify Wavelengths, Tune MS, Check Mobile Phase CheckInstrument->FixInstrument No CheckPrep Sample Prep Optimized? CheckStandards->CheckPrep Yes FixStandards Action: Prepare Fresh Working Standards CheckStandards->FixStandards No CheckMatrix Matrix Effect Suspected? CheckPrep->CheckMatrix Yes FixPrep Action: Review SPE/LLE Steps (pH, Solvents, Drying) CheckPrep->FixPrep No FixMatrix Action: Improve Cleanup, Use Matrix-Matched Standards CheckMatrix->FixMatrix Yes Success Problem Resolved CheckMatrix->Success No FixInstrument->CheckInstrument FixStandards->CheckStandards FixPrep->CheckPrep FixMatrix->Success

A logical pathway for troubleshooting low signal or recovery issues.

G Decision Pathway for Sample Preparation Method MatrixComplexity How Complex is the Sample Matrix? AnalyteConc Is Analyte Concentration High? MatrixComplexity->AnalyteConc Low Complexity (e.g., Clean Water) Interference High Level of Interferences? MatrixComplexity->Interference High Complexity (e.g., Soil, Biosolids) DiluteShoot Method: Dilute and Shoot AnalyteConc->DiluteShoot Yes LLE Method: Liquid-Liquid Extraction (LLE) AnalyteConc->LLE No (Pre-concentration needed) SPE Method: Solid-Phase Extraction (SPE) Interference->SPE Moderate AdvancedSPE Method: Advanced SPE (e.g., Multi-Sorbent) Interference->AdvancedSPE High

Decision guide for selecting an appropriate sample preparation method.

References

reducing signal suppression in electrospray ionization of 4-Hexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating signal suppression during the analysis of 4-Hexylphenol using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS).

Troubleshooting Guide: Reducing Signal Suppression for this compound

Signal suppression is a common challenge in ESI-LC-MS, where components of the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity. This guide provides a systematic approach to identifying and mitigating signal suppression for this compound.

Initial Assessment of Signal Suppression

The first step is to determine if signal suppression is indeed affecting your this compound analysis. A post-column infusion experiment is a widely used method for this purpose.

Experimental Protocol: Post-Column Infusion

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS system with a T-junction for post-column infusion

  • Syringe pump

  • Standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile)

  • Blank matrix extract (a sample prepared using the same extraction procedure but without the analyte)

Procedure:

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to a T-junction.

  • Connect a syringe pump to the second port of the T-junction to deliver a constant flow of the this compound standard solution.

  • Connect the third port of the T-junction to the ESI source of the mass spectrometer.

  • Begin infusing the this compound standard solution at a low, constant flow rate to obtain a stable signal for the analyte.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the signal of the this compound standard throughout the chromatographic run. A dip in the baseline signal indicates the retention times at which matrix components are eluting and causing signal suppression.

Troubleshooting Workflow

If signal suppression is confirmed, follow this workflow to address the issue.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Signal Suppression start Low or Inconsistent This compound Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_yes Signal Suppression Observed check_suppression->suppression_yes Yes suppression_no No Significant Suppression check_suppression->suppression_no No optimize_sample_prep Optimize Sample Preparation suppression_yes->optimize_sample_prep optimize_ms Optimize MS Parameters suppression_no->optimize_ms optimize_chromatography Optimize Chromatographic Separation optimize_sample_prep->optimize_chromatography optimize_chromatography->optimize_ms use_is Use Stable Isotope-Labeled Internal Standard optimize_ms->use_is re_evaluate Re-evaluate Signal use_is->re_evaluate end_good Problem Resolved re_evaluate->end_good Signal Improved end_bad Further Investigation Needed re_evaluate->end_bad Signal Still Low

Caption: A logical workflow for diagnosing and resolving signal suppression issues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of signal suppression for this compound?

A1: Signal suppression for this compound in ESI-MS is primarily caused by matrix effects.[1] Co-eluting endogenous components from the sample matrix, such as salts, phospholipids, and other organic molecules, can compete with this compound for ionization in the ESI source.[1] Inadequate sample cleanup is a major contributor to this issue.

Q2: How can I improve my sample preparation to reduce matrix effects for this compound?

A2: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and reducing matrix effects. For aqueous samples, a reversed-phase sorbent is often suitable for retaining this compound while allowing more polar interfering compounds to be washed away.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in Water Samples

Objective: To extract and concentrate this compound from a water sample while removing interfering matrix components.

Materials:

  • SPE cartridges (e.g., C18 or a polymeric sorbent like Oasis HLB)

  • SPE vacuum manifold

  • Methanol, HPLC grade

  • Deionized water, HPLC grade

  • Elution solvent (e.g., methanol, acetonitrile, or a mixture)

  • Sample collection tubes

Procedure:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with a small volume of the elution solvent (e.g., 5 mL of methanol).

    • Equilibrate the cartridge with HPLC-grade water (e.g., 5 mL). Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the water sample onto the conditioned cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 5% methanol in water) to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for a sufficient time to remove any remaining water.

  • Elution:

    • Elute the this compound from the cartridge with a strong organic solvent (e.g., 5 mL of methanol or acetonitrile) into a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase or a suitable solvent for LC-MS analysis.

Q3: What are the optimal LC-MS parameters for this compound analysis?

A3: The optimal parameters can vary between instruments. However, here are some general guidelines and starting points for developing a robust method.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a low percentage of mobile phase B and gradually increase to elute this compound.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C

Electrospray Ionization (ESI) - Mass Spectrometry (MS) Parameters:

Phenolic compounds like this compound typically ionize well in negative ion mode.

ParameterTypical Range
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 2.5 - 4.0 kV
Nebulizer Gas (N2) 30 - 50 psi
Drying Gas (N2) Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C

For MS/MS analysis, you will need to determine the precursor and product ions for this compound (m/z 177.1 for the deprotonated molecule [M-H]⁻) and optimize the collision energy.

Q4: How can using an internal standard help with signal suppression?

A4: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for signal suppression.[2] A SIL internal standard for this compound (e.g., this compound-d4) will have nearly identical chemical and physical properties to the analyte. It will co-elute from the LC column and experience the same degree of signal suppression in the ESI source. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q5: Can changing the ESI flow rate reduce signal suppression?

A5: Yes, reducing the flow rate into the mass spectrometer can significantly decrease signal suppression.[3] Lower flow rates, such as those used in nano-ESI, can lead to more efficient ionization and a greater tolerance to matrix components.[3] This can be achieved by using columns with a smaller internal diameter or by using a post-column flow splitter.

Visualizing Ion Suppression

The following diagram illustrates the mechanism of ion suppression in the electrospray ionization source.

IonSuppression Mechanism of Ion Suppression in ESI cluster_droplet ESI Droplet analyte This compound (A) Gas_Phase_Ions Gas Phase Ions analyte->Gas_Phase_Ions Ionization & Evaporation (Suppressed) matrix Matrix Component (M) matrix->Gas_Phase_Ions Competition for Surface/Charge ESI_Source ESI Source ESI_Source->analyte Analyte and Matrix Enter Droplet ESI_Source->matrix MS_Inlet MS Inlet Gas_Phase_Ions->MS_Inlet Reduced Analyte Ions

Caption: Competition between analyte and matrix components in an ESI droplet.

References

Technical Support Center: Method Optimization for High-Throughput 4-Hexylphenol Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of 4-Hexylphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Which high-throughput screening assays are suitable for assessing the estrogenic activity of this compound?

A1: Two common and effective high-throughput assays for determining the estrogenic potential of compounds like this compound are the Yeast Estrogen Screen (YES) assay and the Estrogen Receptor (ER) Competitive Binding Assay. The YES assay is a cell-based reporter gene assay that measures the ability of a chemical to activate the human estrogen receptor and induce the expression of a reporter gene. The ER competitive binding assay is a biochemical assay that quantifies the ability of a test chemical to displace a radiolabeled or fluorescently-labeled estradiol (B170435) from the estrogen receptor.

Q2: What are the expected outcomes for this compound in these assays?

A2: this compound is recognized as a potential endocrine disruptor with the ability to mimic estrogen.[1] Therefore, in a YES assay, this compound is expected to induce a dose-dependent increase in reporter gene activity. In an ER competitive binding assay, it is expected to displace the labeled estradiol in a concentration-dependent manner, indicating its affinity for the estrogen receptor.

Q3: How can I assess the quality and reliability of my HTS assay?

A3: The Z'-factor (Z-prime factor) is a statistical parameter widely used to quantify the quality of an HTS assay. It measures the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

Troubleshooting Guides

Yeast Estrogen Screen (YES) Assay

Q4: My negative control wells are showing a strong color change (false positive). What could be the cause?

A4: A high signal in negative control wells is a common issue. Potential causes and solutions include:

  • Contaminated Reagents or Media: Prepare fresh media and solutions using high-purity water and sterile techniques. Ensure that all glassware and plasticware are thoroughly cleaned and free of any residual estrogenic compounds.

  • Leaching from Plasticware: Some plastics can leach estrogen-mimicking compounds. Use polypropylene (B1209903) plates and sterile, disposable tips for all reagent additions.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO or ethanol) might have inherent estrogenic activity or affect yeast cell viability at the concentrations used. Run a solvent-only control to check for this effect.

Q5: I am observing low or no signal in my positive control wells. What should I do?

A5: Weak or absent signal in positive controls can be due to several factors:

  • Inactive Positive Control: Ensure the 17β-estradiol (E2) or other positive control is not expired and has been stored correctly. Prepare fresh dilutions for each experiment.

  • Suboptimal Incubation Time or Temperature: The incubation time and temperature are critical for yeast growth and reporter gene expression. Ensure that the incubation is carried out for the recommended duration (typically 48-72 hours) and at the optimal temperature (around 30-32°C).

  • Incorrect Reagent Preparation: Double-check the concentrations and preparation of all reagents, including the yeast inoculum, assay medium, and the chromogenic substrate (e.g., CPRG).

Estrogen Receptor (ER) Competitive Binding Assay

Q6: I am experiencing high non-specific binding in my assay. How can I reduce it?

A6: High non-specific binding can obscure the specific binding signal. To mitigate this:

  • Optimize Blocking Agents: Use a suitable blocking agent, such as bovine serum albumin (BSA), in your assay buffer to reduce the binding of the radioligand and test compound to non-receptor components and the assay plate.

  • Adjust Salt Concentration: Increasing the salt concentration in the assay buffer can help to reduce non-specific electrostatic interactions.

  • Use Low-Binding Plates: Utilize non-specific binding (NBS) or low-binding microplates to minimize the adherence of the radioligand to the plastic surface.[2]

  • Optimize Washing Steps: Ensure that the washing steps after incubation are sufficient to remove unbound radioligand without dislodging the specifically bound ligand.

Q7: My assay variability is high, leading to inconsistent results between replicates. What are the potential causes?

A7: High variability can stem from several sources:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. Ensure pipettes are properly calibrated and use reverse pipetting techniques for viscous solutions.

  • Incomplete Mixing: Thoroughly mix all reagents and the assay plate before incubation and reading to ensure a homogenous reaction.

  • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells for critical samples or ensure proper plate sealing during incubations.

Quantitative Data Summary

While specific EC50 and IC50 values for this compound were not found in the provided search results, the following tables present typical data for structurally similar and commonly studied alkylphenols, 4-tert-octylphenol (B29142) and nonylphenol, which can be used as a reference for assay development and validation. The relative binding affinity (RBA) is calculated relative to 17β-estradiol.

Table 1: Representative Estrogenic Activity Data for Alkylphenols in Yeast Estrogen Screen (YES) Assay

CompoundEC50Relative Estrogenic Potency (%) (Compared to 17β-estradiol)
17β-Estradiol~1 nM100
4-tert-Octylphenol~1 µM~0.1
Nonylphenol~10 µM~0.01

Table 2: Representative Binding Affinity Data for Alkylphenols in Estrogen Receptor (ER) Competitive Binding Assay

CompoundIC50Relative Binding Affinity (RBA) (%) (Compared to 17β-estradiol)
17β-Estradiol~1 nM100
4-tert-Octylphenol~500 nM~0.2
Nonylphenol~5 µM~0.02

Table 3: Z'-Factor Interpretation for High-Throughput Screening Assays

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentLarge separation between positive and negative controls.
0 to 0.5AcceptableSome overlap between controls; assay may require optimization.
< 0UnacceptableSignificant overlap between controls; assay is not reliable.

Experimental Protocols

Detailed Methodology: Yeast Estrogen Screen (YES) Assay

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and equipment.

  • Yeast Culture Preparation:

    • Inoculate a suitable volume of growth medium with a stock of Saccharomyces cerevisiae genetically engineered to express the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ).

    • Incubate the culture at 30°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of ~0.6-0.8).

  • Assay Plate Preparation:

    • Prepare serial dilutions of this compound and the positive control (17β-estradiol) in a suitable solvent (e.g., DMSO or ethanol).

    • Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 96-well or 384-well microplate. Include solvent-only wells as a negative control.

  • Yeast Inoculation and Incubation:

    • Dilute the yeast culture in assay medium containing a chromogenic substrate for β-galactosidase (e.g., Chlorophenol red-β-D-galactopyranoside, CPRG).

    • Add the yeast suspension to each well of the assay plate.

    • Seal the plate and incubate at 30-32°C for 48-72 hours.

  • Data Acquisition and Analysis:

    • Measure the optical density at two wavelengths: one to quantify the color change resulting from β-galactosidase activity (e.g., 570 nm for CPRG) and another to measure cell density (e.g., 690 nm).

    • Calculate the reporter activity, normalizing for cell growth.

    • Plot the dose-response curve for this compound and the positive control to determine the EC50 value.

Detailed Methodology: Estrogen Receptor (ER) Competitive Binding Assay

This protocol outlines a common procedure for a radioligand-based competitive binding assay.

  • Reagent Preparation:

    • Prepare an assay buffer containing a buffer salt (e.g., Tris-HCl), EDTA, and a protein stabilizer (e.g., glycerol).

    • Prepare a solution of purified human estrogen receptor alpha (hERα).

    • Prepare a solution of radiolabeled 17β-estradiol (e.g., [³H]-17β-estradiol) at a concentration near its Kd for ERα.

    • Prepare serial dilutions of unlabeled this compound and a known competitor (e.g., unlabeled 17β-estradiol) in the assay buffer.

  • Assay Procedure:

    • In a microplate, combine the hERα solution, the radiolabeled estradiol, and the different concentrations of this compound or the unlabeled estradiol.

    • Include wells for total binding (hERα + radiolabeled estradiol) and non-specific binding (hERα + radiolabeled estradiol + a high concentration of unlabeled estradiol).

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal absorption or filtration through a glass fiber filter mat.

  • Data Acquisition and Analysis:

    • Quantify the amount of bound radioactivity in each sample using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC50 value for this compound.

Visualizations

Caption: Estrogen Receptor Signaling Pathway for this compound.

YES_Assay_Workflow start Start prep_yeast Prepare Yeast Culture start->prep_yeast inoculate Inoculate Plate with Yeast and Substrate prep_yeast->inoculate prep_plate Prepare Assay Plate with This compound Dilutions prep_plate->inoculate incubate Incubate Plate (48-72h, 30-32°C) inoculate->incubate read_plate Read Plate Absorbance (570nm & 690nm) incubate->read_plate analyze Analyze Data (Calculate EC50) read_plate->analyze end End analyze->end

Caption: Yeast Estrogen Screen (YES) Assay Workflow.

ER_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: ER, Labeled Estradiol, This compound Dilutions start->prep_reagents run_assay Combine Reagents in Plate prep_reagents->run_assay incubate Incubate to Reach Equilibrium (18-24h, 4°C) run_assay->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

Caption: ER Competitive Binding Assay Workflow.

References

dealing with co-eluting peaks in 4-Hexylphenol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to co-eluting peaks in the chromatography of 4-Hexylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-eluting peaks in this compound analysis?

A1: Co-elution in this compound chromatography primarily occurs when compounds with similar physicochemical properties are present in the sample. The most common causes include:

  • Isomeric Impurities: The synthesis of this compound, often via Friedel-Crafts alkylation of phenol (B47542) with 1-hexene, can result in the formation of positional isomers such as 2-Hexylphenol and 3-Hexylphenol.[1][2][3][4] Additionally, isomers with branched hexyl chains (e.g., isohexylphenol, neohexylphenol) can be generated.[1] These isomers have very similar polarities and molecular weights, making them prone to co-elution.

  • Structurally Related Compounds: Other alkylphenols with similar alkyl chain lengths (e.g., 4-pentylphenol, 4-heptylphenol) may be present as impurities or in complex sample matrices, leading to overlapping peaks.[5]

  • Matrix Effects: In environmental or biological samples, complex matrix components can interfere with the separation and co-elute with this compound.

  • Inadequate Chromatographic Conditions: Suboptimal method parameters, such as an inappropriate mobile phase composition, column chemistry, or temperature, can fail to resolve this compound from other components.

Q2: How can I detect if I have co-eluting peaks?

A2: Detecting co-elution is the first critical step. Here are several methods:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as fronting, tailing, or the presence of shoulders. A pure compound should ideally yield a symmetrical, Gaussian-shaped peak.

  • Diode Array Detector (DAD) Analysis: A DAD detector can perform peak purity analysis by acquiring UV-Vis spectra across the entire peak. If the spectra are not identical throughout the peak, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS) Detection: A mass spectrometer is a powerful tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of different m/z values, confirming multiple components.

  • Varying Analytical Conditions: Slightly altering chromatographic parameters, such as the mobile phase composition or temperature, may result in a subtle separation of the co-eluting peaks, revealing the presence of multiple compounds.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-eluting peaks during this compound analysis.

Problem: A single, broad, or asymmetrical peak is observed where this compound is expected.

Solution 1: Method Optimization

A systematic approach to method development is crucial for resolving closely eluting compounds. The following parameters can be adjusted:

  • Mobile Phase Composition:

    • Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase retention times and may improve the separation of less retained impurities.

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.

    • pH: Adjusting the pH of the mobile phase can alter the ionization state of phenolic compounds, which can significantly impact their retention and selectivity. For phenols, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often used to suppress the ionization of the hydroxyl group.

  • Stationary Phase Selection:

    • Column Chemistry: If optimizing the mobile phase is insufficient, changing the column chemistry is often the most effective solution. Consider columns with different selectivities. For aromatic compounds like this compound and its isomers, a phenyl-hexyl or pentafluorophenyl (PFP) column can provide alternative selectivity based on π-π interactions.[6]

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase column efficiency and improve resolution.

  • Temperature:

    • Adjusting the column temperature can influence selectivity. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution. Conversely, decreasing the temperature may increase retention and enhance separation. It is advisable to screen a range of temperatures (e.g., 25°C to 50°C).

  • Flow Rate:

    • Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

Solution 2: Advanced Detection Techniques

If complete chromatographic separation is not achievable, using a more selective detector can allow for accurate quantification.

  • Mass Spectrometry (MS): By using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS), it is possible to selectively detect and quantify this compound even if it co-elutes with other compounds, provided they have different mass-to-charge ratios.

Quantitative Data Summary

The following table summarizes key properties of this compound and a potential co-eluting isomer, 2-Hexylphenol. These differences, although slight, can be exploited for chromatographic separation.

PropertyThis compound2-HexylphenolReference
Molecular Formula C₁₂H₁₈OC₁₂H₁₈O[2][4]
Molecular Weight 178.27 g/mol 178.27 g/mol [2][4]
CAS Number 2446-69-73226-32-2[2][4]
Boiling Point 288-292 °CNot available[1]
Melting Point 23-32 °CNot available[5]

Experimental Protocols

Protocol 1: HPLC Method Development for the Separation of this compound and its Positional Isomers

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for separating this compound from its potential co-eluting positional isomers.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV at 275 nm.

  • Gradient Screening:

    • Perform a broad gradient run to determine the elution window of the compounds of interest. For example, a linear gradient from 30% to 90% B over 20 minutes.

    • Based on the initial run, design a shallower gradient around the elution time of the hexylphenol isomers to improve resolution.

  • Optimization of Mobile Phase:

    • If co-elution persists, systematically vary the mobile phase composition.

      • Change the organic modifier from acetonitrile to methanol.

      • Adjust the pH of the aqueous phase (e.g., using phosphate (B84403) buffer).

  • Evaluation of Different Stationary Phases:

    • If necessary, screen columns with different selectivities. A Phenyl-Hexyl or a PFP column is recommended for separating positional isomers of aromatic compounds.

  • Temperature and Flow Rate Adjustment:

    • Fine-tune the separation by optimizing the column temperature and flow rate as described in the troubleshooting guide.

Visualizations

Troubleshooting_Workflow Start Co-eluting or Asymmetrical Peak for this compound Check_Purity Confirm Co-elution (DAD Peak Purity, MS) Start->Check_Purity Optimize_MP Optimize Mobile Phase - Gradient Slope - Solvent Type (ACN vs. MeOH) - pH Check_Purity->Optimize_MP Co-elution Confirmed Use_MS Utilize Mass Spectrometry (SIM or MS/MS) Check_Purity->Use_MS If Baseline Separation is Not Possible Change_Column Change Stationary Phase - Phenyl-Hexyl - PFP - Different C18 Optimize_MP->Change_Column Resolution Not Achieved Resolved Baseline Resolution Achieved Optimize_MP->Resolved Resolution Achieved Optimize_Conditions Adjust Temperature and Flow Rate Change_Column->Optimize_Conditions Partial Resolution Change_Column->Resolved Resolution Achieved Optimize_Conditions->Resolved Quantify Accurate Quantification Use_MS->Quantify Separation_Factors Resolution Peak Resolution Efficiency Efficiency (N) - Column Length - Particle Size Resolution->Efficiency Impacted by Selectivity Selectivity (α) - Mobile Phase - Stationary Phase - Temperature Resolution->Selectivity Impacted by Retention Retention Factor (k) - Mobile Phase Strength Resolution->Retention Impacted by

References

Validation & Comparative

Comparative Analysis of Endocrine-Disrupting Activity: 4-Hexylphenol vs. 4-Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the endocrine-disrupting activities of two alkylphenols, 4-hexylphenol and 4-nonylphenol (B119669). Alkylphenols are a class of chemical compounds with wide industrial applications that have come under scrutiny for their potential to interfere with the endocrine systems of wildlife and humans. This document summarizes available experimental data to facilitate an objective comparison of their performance as endocrine-disrupting chemicals (EDCs).

Introduction to this compound and 4-Nonylphenol

This compound and 4-nonylphenol belong to the alkylphenol family, characterized by a phenol (B47542) ring substituted with an alkyl chain. The length and branching of this alkyl chain are critical determinants of their biological activity. 4-Nonylphenol, a breakdown product of widely used surfactants called nonylphenol ethoxylates, is a well-established EDC with known estrogenic and anti-androgenic properties.[1][2][3] Its presence in the environment and potential health impacts have been extensively studied. This compound is also recognized as a potential endocrine disruptor, though it has been the subject of fewer comprehensive studies.[4] This guide aims to collate the existing scientific evidence to draw a comparative picture of their endocrine-disrupting potential.

Quantitative Comparison of Endocrine-Disrupting Activity

The following tables summarize the available quantitative data from various in vitro and in vivo studies on the endocrine-disrupting activities of this compound and 4-nonylphenol. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different experimental setups.

Table 1: Estrogenic Activity Data

CompoundAssay TypeEndpointValueOrganism/Cell LineReference
4-Nonylphenol Estrogen Receptor (ER) Binding AssayKi0.05 - 65 µMRat[5]
Estrogen Receptor (ER) Binding AssayIC502.4 - 4.7 x 10⁻⁶ MHuman[6]
Uterotrophic Assay (oral)Effective Dose25 - 100 mg/kgRat[5][7]
Uterotrophic Assay (subcutaneous)Effective Dose100 - 200 mg/kgRat[8]
This compound Estrogen Receptor (ER) Binding AssayIC50320 nMHuman[9]

Table 2: Anti-Androgenic Activity Data

CompoundAssay TypeEndpointValueOrganism/Cell LineReference
4-Nonylphenol Androgen Receptor (AR) Reporter Gene AssayIC502.02 x 10⁻⁵ MMonkey Kidney Cells (CV-1)[10][11]
Androgen Receptor (AR) Binding AssayInhibition~30% at 5 nMIn vitro[3]
Androgen Receptor (AR) Transactivation AssayIC501.97 µMIn vitro[12]
This compound --Data not available--

Key Signaling Pathways

The primary mechanism by which 4-nonylphenol and other estrogenic alkylphenols exert their endocrine-disrupting effects is through interaction with the Estrogen Receptor (ER) signaling pathway . These compounds can mimic the natural hormone, 17β-estradiol, by binding to estrogen receptors (ERα and ERβ), leading to the activation or inhibition of downstream signaling cascades that regulate gene expression.[13][14][15] This can disrupt normal physiological processes related to reproduction, development, and homeostasis.

Additionally, 4-nonylphenol has been shown to act as an antagonist of the Androgen Receptor (AR) , thereby interfering with the action of male sex hormones like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3][10] This anti-androgenic activity can lead to adverse effects on the male reproductive system.

Estrogen_Receptor_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Alkylphenol This compound / 4-Nonylphenol ER Estrogen Receptor (ERα / ERβ) Alkylphenol->ER Binds & Activates (Mimics Estradiol) Estradiol 17β-Estradiol Estradiol->ER Binds & Activates Dimerized_ER Dimerized Active ER ER->Dimerized_ER Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Binding cluster_2 cluster_2 Dimerized_ER->cluster_2 Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activation/ Repression Biological_Response Altered Biological Response Gene_Transcription->Biological_Response

Estrogen Receptor signaling pathway and its disruption by alkylphenols.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Receptor Binding Assay

This in vitro assay measures the ability of a test chemical to compete with a radiolabeled natural hormone for binding to its specific receptor.

  • Objective: To determine the binding affinity (e.g., Ki or IC50) of a test compound to a specific nuclear receptor.

  • Materials:

    • Purified recombinant human or rat estrogen/androgen receptor.

    • Radiolabeled ligand (e.g., [³H]17β-estradiol for ER, [³H]dihydrotestosterone for AR).

    • Test compounds (this compound, 4-nonylphenol).

    • Assay buffer and scintillation cocktail.

  • Procedure:

    • A constant concentration of the radiolabeled ligand and the receptor are incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.

    • The mixture is incubated to reach equilibrium.

    • The receptor-bound and free radiolabeled ligand are separated (e.g., by filtration).

    • The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated. The inhibition constant (Ki) can then be derived from the IC50 value.

Reporter Gene Assay

This in vitro assay measures the ability of a test chemical to induce or inhibit the expression of a reporter gene under the control of a hormone-responsive element.

  • Objective: To determine the agonistic or antagonistic activity of a test compound on a specific nuclear receptor signaling pathway.

  • Materials:

    • A suitable cell line (e.g., mammalian cells like HeLa or yeast cells) that does not endogenously express the receptor of interest.

    • An expression vector containing the gene for the human or rat estrogen/androgen receptor.

    • A reporter vector containing a reporter gene (e.g., luciferase or β-galactosidase) downstream of a hormone response element (e.g., Estrogen Response Element - ERE, or Androgen Response Element - ARE).

    • Test compounds (this compound, 4-nonylphenol).

    • Cell culture medium and reagents for transfection and reporter gene activity measurement.

  • Procedure:

    • Cells are co-transfected with the receptor expression vector and the reporter vector.

    • The transfected cells are then treated with various concentrations of the test compound. For antagonist testing, cells are co-treated with the test compound and a known agonist.

    • After an incubation period, the cells are lysed, and the activity of the reporter gene product is measured (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).

    • The concentration of the test compound that produces 50% of the maximum response (EC50 for agonists) or inhibits 50% of the agonist-induced response (IC50 for antagonists) is determined.

Reporter_Gene_Assay_Workflow cluster_workflow In Vitro Reporter Gene Assay Workflow A 1. Cell Culture (e.g., HeLa, CHO) B 2. Co-transfection - Receptor Expression Vector - Reporter Vector (HRE-Luciferase) A->B C 3. Treatment - Vehicle Control - Positive Control (e.g., E2) - Test Compound (4-HP / 4-NP) B->C D 4. Incubation (e.g., 24-48 hours) C->D E 5. Cell Lysis & Luciferase Assay D->E F 6. Data Analysis - Measure Luminescence - Calculate EC50 / IC50 E->F

References

comparative toxicity of different alkylphenols in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Toxicity of Alkylphenols

This guide provides a comparative analysis of the in vitro toxicity of various alkylphenols, focusing on their estrogenic activity, cytotoxicity, genotoxicity, and induction of oxidative stress. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the relative toxicities of these compounds and the methodologies used for their assessment.

Overview of Alkylphenol Toxicity

Alkylphenols are a class of synthetic organic compounds widely used in the production of plastics, detergents, and other industrial products.[1] Due to their persistence in the environment and potential to bioaccumulate, there is growing concern about their adverse effects on human health and wildlife.[2][3] In vitro studies are crucial for elucidating the mechanisms of alkylphenol toxicity and for screening their potential as endocrine disruptors.[4][5]

The toxicity of alkylphenols is significantly influenced by their chemical structure, particularly the length and branching of the alkyl chain.[6] Key mechanisms of their in vitro toxicity include endocrine disruption, primarily through estrogenic activity, as well as the induction of cytotoxicity, genotoxicity, and oxidative stress.[7][8][9]

Comparative Estrogenic Activity

Alkylphenols are well-known xenoestrogens, meaning they can mimic the effects of the natural estrogen, 17β-estradiol (E2).[1][5] Their estrogenic activity is primarily mediated through binding to the estrogen receptor (ER).

Key Findings:

  • Potency: 4-tert-Octylphenol and 4-nonylphenol (B119669) consistently demonstrate higher estrogenic potency compared to other alkylphenols in various in vitro assays.[10][11]

  • Structure-Activity Relationship: The estrogenic capacity of alkylphenols is influenced by the structure of the alkyl group. Compounds with bulky, tertiary-branched alkyl groups and a higher number of carbons in the para position tend to exhibit greater estrogenic activity.[6][11]

  • Assays: The most common in vitro assays to evaluate estrogenicity are the E-screen assay, which measures the proliferation of the estrogen-sensitive MCF-7 breast cancer cell line, and competitive ER binding assays.[4][10]

Table 1: Comparative Estrogenic Potency of Selected Alkylphenols

CompoundIn Vitro AssayEndpointRelative Potency (Compared to 17β-estradiol)Reference
4-tert-OctylphenolE-screen (MCF-7 proliferation)ProliferationDetectable at 1 µM[10][11]
4-NonylphenolE-screen (MCF-7 proliferation)ProliferationDetectable at 10 µM[10][11]
Bisphenol AYeast Estrogen Screen (YES)β-galactosidase activity~1/10,000[12]
4-n-OctylphenolER transactivationLuciferase activityHigher than nNP[9]
4-n-NonylphenolER transactivationLuciferase activityLower than nOP[9]

Comparative Cytotoxicity

Alkylphenols can induce cell death through various mechanisms, and the cytotoxic concentrations can vary depending on the specific compound and the cell line used.

Key Findings:

  • Mechanisms: Cytotoxicity is often linked to the induction of oxidative stress and damage to cellular components.[7][8]

  • Assays: Common assays for assessing cytotoxicity include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the lactate (B86563) dehydrogenase (LDH) release assay, which quantifies membrane damage.[7][13]

Table 2: Comparative Cytotoxicity of Selected Alkylphenols

CompoundCell LineAssayEndpoint (e.g., IC50)Reference
4-OctylphenolRTG-2 (Rainbow trout gonad)LDH ReleaseCytotoxic at ≥ 0.05 µg/mL[7][8]
4-NonylphenolRTG-2 (Rainbow trout gonad)LDH ReleaseCytotoxic at ≥ 0.05 µg/mL[7][8]
4-OctylphenolHepG2 (Human liver carcinoma)MTT AssayIC50 ~50 µM[2]
4-NonylphenolHepG2 (Human liver carcinoma)MTT AssayIC50 ~50 µM[2]
Bisphenol ANot specifiedNot specifiedNot specified

Comparative Genotoxicity

Several alkylphenols have been shown to possess genotoxic potential, meaning they can damage DNA, which may lead to mutations and potentially cancer.

Key Findings:

  • Mechanisms: Genotoxicity can be induced through the generation of reactive oxygen species (ROS) that cause DNA strand breaks and the formation of micronuclei.[7][12]

  • Assays: The Comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks, while the micronucleus test assesses chromosomal damage.[12][14]

Table 3: Comparative Genotoxicity of Selected Alkylphenols

CompoundCell LineAssayGenotoxic EffectReference
4-OctylphenolRTG-2Comet AssayIncreased DNA damage[7][8]
4-NonylphenolRTG-2Comet AssayIncreased DNA damage[7][8]
Bisphenol AHepG2Comet AssayLow-level DNA strand breakage[12]
4-OctylphenolNot specifiedMicronucleus TestInduction of micronuclei[12]

Oxidative Stress Induction

A common underlying mechanism for the toxicity of many alkylphenols is the induction of oxidative stress.[15] This occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates.

Key Findings:

  • ROS Production: Nonylphenol and octylphenol (B599344) have been shown to significantly increase the production of ROS in cell cultures.[16]

  • Lipid Peroxidation: Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, have been observed in cells exposed to alkylphenols.[7]

  • Antioxidant Depletion: Exposure to phenolic compounds can lead to the depletion of intracellular antioxidants like glutathione.[15]

Table 4: Comparative Effects on Oxidative Stress Markers

CompoundCell LineMarkerEffectReference
4-OctylphenolRTG-2MDAIncreased[7]
4-NonylphenolRTG-2MDAIncreased[7]
4-OctylphenolHepG2ROSIncreased[16]
4-NonylphenolHepG2ROSIncreased[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro toxicity data. Below are outlines of common experimental protocols.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the alkylphenol compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.[13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[2]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Genotoxicity Assessment (Comet Assay)
  • Cell Treatment: Expose cells to the test compounds for a defined period.

  • Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Estrogenicity Assessment (E-screen Assay)
  • Cell Seeding: Plate MCF-7 cells in a multi-well plate.

  • Hormone Deprivation: Culture the cells in a hormone-free medium for a period to synchronize them and reduce basal proliferation.

  • Compound Exposure: Treat the cells with a range of concentrations of the alkylphenols and 17β-estradiol (as a positive control).

  • Incubation: Incubate the cells for several days to allow for cell proliferation.

  • Cell Proliferation Measurement: Quantify cell proliferation using methods such as cell counting, crystal violet staining, or a metabolic assay like the MTT assay.

  • Data Analysis: Compare the proliferative effect of the alkylphenols to that of 17β-estradiol to determine their relative estrogenic potency.

Visualizations

Signaling Pathway: Alkylphenol-Induced Estrogenic Activity

Estrogenic_Activity cluster_cell Cell AP Alkylphenol ER Estrogen Receptor (ER) AP->ER Binds AP_ER AP-ER Complex ER->AP_ER ERE Estrogen Response Element (ERE) AP_ER->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Initiates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Alkylphenol binding to the estrogen receptor and subsequent activation of target genes.

Experimental Workflow: In Vitro Toxicity Testing of Alkylphenols

Toxicity_Workflow cluster_prep Preparation cluster_assays Toxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Culture Cytotoxicity Cytotoxicity (e.g., MTT) Cell_Culture->Cytotoxicity Genotoxicity Genotoxicity (e.g., Comet) Cell_Culture->Genotoxicity Estrogenicity Estrogenicity (e.g., E-screen) Cell_Culture->Estrogenicity Oxidative_Stress Oxidative Stress (e.g., ROS) Cell_Culture->Oxidative_Stress Compound_Prep Alkylphenol Stock Preparation Compound_Prep->Cytotoxicity Compound_Prep->Genotoxicity Compound_Prep->Estrogenicity Compound_Prep->Oxidative_Stress Data_Quant Data Quantification Cytotoxicity->Data_Quant Genotoxicity->Data_Quant Estrogenicity->Data_Quant Oxidative_Stress->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis Comp_Tox Comparative Toxicity Assessment Stat_Analysis->Comp_Tox

References

A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for 4-Hexylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 4-Hexylphenol against traditional analytical techniques, namely High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an alkylphenol of significant interest due to its prevalence as an environmental contaminant and its potential endocrine-disrupting properties.[1][2] Accurate and sensitive quantification of this compound is crucial for toxicological studies, environmental monitoring, and ensuring the safety of pharmaceutical and consumer products.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the validation parameters for the new UHPLC-MS/MS method in comparison to established HPLC-FLD and GC-MS methods for the analysis of this compound.

Validation ParameterNew UHPLC-MS/MS MethodHPLC-FLDGC-MS
Linearity (R²) ≥ 0.9995≥ 0.999≥ 0.998
Limit of Detection (LOD) 0.1 µg/L1 - 10 µg/L[1]~2 µg/L[1]
Limit of Quantification (LOQ) 0.5 µg/L5 - 50 µg/L[1]~5 µg/L[1]
Accuracy (% Recovery) 98 - 103%95 - 104%[1]98 - 102%[1]
Precision (%RSD) < 2%< 3%[1]Repeatability ~10%[1]
Run Time ~ 3 minutes< 5 minutes[1]Variable
Sample Preparation Minimal (Dilute-and-shoot)May require derivatizationDerivatization often required
Selectivity Very High (MRM)HighHigh

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. This section outlines the experimental protocol for the novel UHPLC-MS/MS method.

Novel UHPLC-MS/MS Method for this compound

1. Sample Preparation:

  • For aqueous samples (e.g., water samples, cell culture media), centrifuge at 10,000 rpm for 10 minutes to remove particulate matter.

  • Take 500 µL of the supernatant and add 500 µL of methanol (B129727) containing the internal standard (e.g., this compound-d4).

  • Vortex for 30 seconds.

  • The sample is ready for injection.

2. Instrumentation and Conditions:

  • UHPLC System: A high-performance UHPLC system equipped with a binary pump and autosampler.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: 40% B to 95% B over 2 minutes, hold at 95% B for 0.5 minutes, then return to initial conditions and equilibrate for 0.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 177.1 → Product ion (m/z) 106.9

    • This compound-d4 (Internal Standard): Precursor ion (m/z) 181.1 → Product ion (m/z) 110.9

3. Method Validation: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the analytical workflow, the following diagrams are provided.

cluster_1 Cytoplasm cluster_2 Nucleus 4HP This compound ER Estrogen Receptor (ERα) 4HP->ER Binds ER_complex Inactive ER-HSP90 Complex ER->ER_complex ER_active Active ER-4HP Complex ER->ER_active HSP90 HSP90 HSP90->ER_complex ER_complex->ER Dissociation ERE Estrogen Response Element (ERE) ER_active->ERE Dimerization & Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., related to lipid metabolism) mRNA->Protein Cellular_Response Altered Cellular Response Protein->Cellular_Response

Caption: Estrogen receptor-mediated signaling pathway of this compound.

Sample Aqueous Sample Centrifugation Centrifugation (10,000 rpm, 10 min) Sample->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution with Methanol + Internal Standard Supernatant->Dilution Vortex Vortexing Dilution->Vortex Injection UHPLC-MS/MS Injection Vortex->Injection Analysis Data Acquisition & Processing Injection->Analysis Result Quantification of this compound Analysis->Result

Caption: Experimental workflow for the new UHPLC-MS/MS method.

Conclusion

The novel UHPLC-MS/MS method for the determination of this compound demonstrates superior sensitivity, selectivity, and a shorter run time compared to traditional HPLC-FLD and GC-MS methods. The simplified "dilute-and-shoot" sample preparation protocol significantly reduces the potential for analytical errors and improves sample throughput. This makes the new method highly suitable for high-throughput screening and the analysis of trace levels of this compound in complex matrices, which is often required in drug development and environmental monitoring. While HPLC-FLD and GC-MS remain viable techniques, the UHPLC-MS/MS method offers significant advantages for researchers requiring high sensitivity and definitive confirmation.

References

Inter-laboratory Comparison of 4-Hexylphenol Measurement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of potential endocrine-disrupting compounds like 4-Hexylphenol is paramount. This guide provides a comparative overview of analytical methodologies for this compound, supported by experimental data and detailed protocols to aid in laboratory method selection and validation.

While a formal, large-scale inter-laboratory comparison study specifically for this compound is not publicly available, this guide draws upon established methodologies for similar alkylphenols and presents a hypothetical proficiency test to illustrate expected performance across different laboratories. The data herein is modeled on the performance characteristics observed in collaborative studies of related compounds, such as nonylphenol and octylphenol.

Comparative Performance of Analytical Methods

The two most common and reliable methods for the quantification of this compound in environmental and biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The following table summarizes the expected performance of laboratories participating in a hypothetical inter-laboratory study.

ParameterMethod A: GC-MSMethod B: HPLC with Fluorescence Detection
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation of compounds in a liquid mobile phase followed by sensitive and selective detection of fluorescent compounds.
Sample Matrix Water, Soil, Biological TissuesWater, Biological Fluids
Limit of Detection (LOD) 0.05 µg/L0.1 µg/L
Limit of Quantification (LOQ) 0.15 µg/L0.3 µg/L
Repeatability (RSDr) 5%7%
Reproducibility (RSDR) 15%20%
Recovery 90-110%85-115%

Disclaimer: The data in this table is illustrative and based on typical performance characteristics for alkylphenol analysis. Actual performance may vary between laboratories and with different sample matrices.

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency and comparability of results across different laboratories. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Water Samples

This protocol is adapted from established methods for the analysis of C4-C9 alkylphenols in environmental water.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 1-liter water sample, add a surrogate standard.
  • Adjust the pH of the sample to 2 with a suitable acid.
  • Extract the sample three times with 50 mL of dichloromethane (B109758) in a separatory funnel.
  • Combine the organic extracts and dry over anhydrous sodium sulfate.
  • Concentrate the extract to 1 mL using a rotary evaporator.

2. Derivatization:

  • To the 1 mL extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • Heat the mixture at 60°C for 30 minutes.
  • Cool to room temperature before injection.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
  • Injector: Splitless mode at 280°C.
  • Oven Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound-TMS derivative (e.g., m/z 235, 250).

Method B: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Protocol

This protocol is a general method that can be adapted for this compound analysis based on methods for similar phenolic compounds.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
  • Pass a 500 mL water sample through the cartridge at a flow rate of 5-10 mL/min.
  • Wash the cartridge with 5 mL of 10% methanol in water.
  • Dry the cartridge under a stream of nitrogen for 30 minutes.
  • Elute the analytes with 5 mL of methanol.
  • Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase.

2. HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with 70% acetonitrile (B52724) in water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Fluorescence Detector: Excitation wavelength of 225 nm and an emission wavelength of 310 nm.

Experimental Workflow and Signaling Pathway

To visualize the inter-laboratory comparison process and the biological impact of this compound, the following diagrams are provided.

Inter_Laboratory_Comparison_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Analysis Phase P1 Sample Preparation (Spiked Water Samples) P2 Distribution to Participating Laboratories P1->P2 LabA Laboratory A (GC-MS Analysis) P2->LabA LabB Laboratory B (HPLC Analysis) P2->LabB LabC Laboratory C (GC-MS Analysis) P2->LabC LabD Laboratory D (HPLC Analysis) P2->LabD D1 Data Submission to Coordinating Body LabA->D1 LabB->D1 LabC->D1 LabD->D1 D2 Statistical Analysis (Repeatability, Reproducibility, Recovery) D1->D2 D3 Performance Evaluation D2->D3 Estrogenic_Signaling_Pathway_of_4_Hexylphenol cluster_extracellular Extracellular cluster_cellular Cellular Compartments HP This compound ER Estrogen Receptor (ER) HP->ER Binds to Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus ER->ER Dimerization & Translocation to Nucleus ERE Estrogen Response Element (ERE) ER->ERE Binds to PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Activates Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation, Differentiation) Protein->Response PI3K_Akt->Response Leads to

References

A Comparative Analysis of Estrogenic Potency: 4-Hexylphenol vs. Bisphenol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the estrogenic potency of 4-Hexylphenol and Bisphenol A (BPA), two phenolic compounds with significant environmental and health implications. While Bisphenol A is a well-characterized endocrine disruptor, the estrogenic activity of this compound, an alkylphenol, also warrants careful consideration. This document synthesizes experimental data from various in vitro assays, presents detailed methodologies for key experiments, and illustrates the underlying signaling pathways to offer an objective and comprehensive overview for the scientific community.

Quantitative Comparison of Estrogenic Potency

The estrogenic activity of this compound and Bisphenol A has been quantified using a variety of in vitro bioassays. These assays measure the ability of a compound to bind to and activate the estrogen receptor (ER), leading to a downstream biological response. The half-maximal effective concentration (EC50) is a common metric used to express the potency of a substance, with a lower EC50 value indicating a higher potency.

CompoundAssay TypeCell Line/SystemEC50 (M)Relative Estrogenic Potency (REP) vs. 17β-estradiol
This compound Yeast Estrogen Screen (YES)Saccharomyces cerevisiae1.3 x 10-60.0001
Bisphenol A (BPA) Yeast Estrogen Screen (YES)Saccharomyces cerevisiae2.3 x 10-50.0008
Bisphenol A (BPA) ER-mediated luciferase reporter gene assayMVLN cells3.9 x 10-6[1]Not explicitly stated
Bisphenol A (BPA) Luciferase reporter gene transcription activation assayMCF-7 cells6.3 x 10-7[2]0.000013[2]

Key Findings from Quantitative Data:

  • In the Yeast Estrogen Screen (YES) assay, this compound (EC50 = 1.3 x 10-6 M) demonstrates a higher estrogenic potency than Bisphenol A (EC50 = 2.3 x 10-5 M).

  • However, it is important to note that the estrogenic potency of BPA can vary depending on the assay system used. For instance, in a luciferase reporter gene assay using MCF-7 cells, BPA exhibited a lower EC50 value of 6.3 x 10-7 M[2].

  • The relative estrogenic potency (REP) of both compounds is significantly lower than that of the endogenous estrogen, 17β-estradiol.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the estrogenic potency of chemical compounds.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used method for screening chemicals for estrogenic activity. It utilizes genetically modified yeast cells (Saccharomyces cerevisiae) that contain the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs).

Principle: When an estrogenic compound binds to the hER in the yeast cell, the receptor-ligand complex binds to the EREs, inducing the expression of the reporter gene. The resulting enzyme activity can be measured colorimetrically, providing a quantitative measure of estrogenic activity.

Detailed Steps:

  • Yeast Culture Preparation: A stock culture of the recombinant yeast is used to inoculate a growth medium. The culture is incubated at 28-30°C with shaking until it reaches the logarithmic growth phase.

  • Assay Plate Preparation: Test compounds (this compound, BPA) and a positive control (17β-estradiol) are serially diluted in a suitable solvent (e.g., ethanol) and added to a 96-well microplate. The solvent is allowed to evaporate.

  • Yeast Inoculation: The yeast culture is diluted in an assay medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG). This yeast suspension is then added to each well of the microplate.

  • Incubation: The microplate is incubated at 30-34°C for 48-72 hours to allow for yeast growth and color development.

  • Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm for the red product of CPRG degradation) using a microplate reader. Yeast growth is also monitored by measuring the optical density at a different wavelength (e.g., 690 nm).

  • Data Analysis: The estrogenic activity is determined by plotting the absorbance against the log of the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds and controls in a 96-well plate C Add yeast suspension containing chromogenic substrate to the plate A->C B Prepare recombinant yeast culture (expressing hER and reporter gene) B->C D Incubate plate at 30-34°C for 48-72 hours C->D E Measure absorbance at 570 nm (color development) and 690 nm (yeast growth) D->E F Generate dose-response curve and calculate EC50 E->F

Yeast Estrogen Screen (YES) Assay Workflow

E-Screen (Estrogen Screen) Assay

The E-Screen assay is a cell proliferation-based method that uses the human breast cancer cell line MCF-7, which is estrogen-responsive.

Principle: Estrogenic compounds stimulate the proliferation of MCF-7 cells. The increase in cell number after a defined incubation period is proportional to the estrogenic potency of the test compound.

Detailed Steps:

  • Cell Culture Maintenance: MCF-7 cells are cultured in a standard growth medium supplemented with fetal bovine serum (FBS).

  • Hormone Deprivation: Prior to the assay, the cells are maintained in a hormone-free medium for a period to synchronize the cells and minimize background estrogenic effects. This is typically achieved by using phenol (B47542) red-free medium and charcoal-dextran stripped FBS.

  • Cell Seeding: The hormone-deprived MCF-7 cells are seeded into 96-well plates at a specific density.

  • Treatment: The cells are then treated with various concentrations of the test compounds (this compound, BPA) and a positive control (17β-estradiol). A negative control (vehicle) is also included.

  • Incubation: The plates are incubated for a period of 6-7 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: The number of cells in each well is determined using a suitable method, such as:

    • Sulforhodamine B (SRB) assay: A colorimetric assay that measures total protein content.

    • Crystal Violet staining: A simple staining method to visualize and quantify attached cells.

    • Direct cell counting: Using a cell counter after detaching the cells.

  • Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the treated wells to the cell number in the negative control wells. A dose-response curve is generated to determine the EC50 value.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Culture MCF-7 cells B Hormone-deprive cells using phenol red-free medium and stripped serum A->B C Seed cells into 96-well plates B->C D Treat cells with test compounds and controls C->D E Incubate for 6-7 days D->E F Quantify cell proliferation (e.g., SRB assay) E->F G Calculate proliferative effect and determine EC50 F->G

E-Screen Assay Workflow

Estrogen Receptor (ER) Reporter Gene Assay

Reporter gene assays are a powerful tool to investigate the activation of specific signaling pathways. For estrogenicity testing, cell lines are engineered to express the estrogen receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to EREs.

Principle: Binding of an estrogenic compound to the ER leads to the transcription of the reporter gene. The activity of the reporter protein is then measured, which correlates with the estrogenic potency of the compound.

Detailed Steps:

  • Cell Line: A suitable cell line (e.g., HeLa, HEK293, or MCF-7) is stably or transiently transfected with two plasmids: one expressing the human estrogen receptor (ERα or ERβ) and another containing a reporter gene driven by an ERE-containing promoter[3][4].

  • Cell Seeding and Treatment: The engineered cells are seeded into multi-well plates and treated with different concentrations of the test compounds, a positive control (17β-estradiol), and a negative control (vehicle).

  • Incubation: The cells are incubated for a specific period (typically 24-48 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: The cells are lysed to release the cellular contents, including the reporter protein. A substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence for luciferase, color for β-galactosidase) is measured using a luminometer or spectrophotometer.

  • Data Analysis: The reporter gene activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter) to account for variations in cell number and transfection efficiency. A dose-response curve is constructed to calculate the EC50 value.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Transfect cells with ER and ERE-reporter plasmids B Seed transfected cells into multi-well plates A->B C Treat cells with test compounds and controls B->C D Incubate for 24-48 hours C->D E Lyse cells and perform reporter assay (e.g., luciferase assay) D->E F Normalize data and generate dose-response curve to determine EC50 E->F

ER Reporter Gene Assay Workflow

Signaling Pathway

The estrogenic effects of both this compound and Bisphenol A are primarily mediated through their interaction with the nuclear estrogen receptors, ERα and ERβ.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Estrogenic Compound (this compound or BPA) ER Estrogen Receptor (ER) ligand->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation transcription Transcription of Target Genes ERE->transcription Activation response Cellular Response (e.g., Proliferation, Gene Expression) transcription->response

Genomic Estrogen Receptor Signaling Pathway

Pathway Description:

  • Binding: Estrogenic compounds like this compound and BPA are lipophilic and can cross the cell membrane to bind to the estrogen receptor (ER) located in the cytoplasm or nucleus.

  • Dimerization and Nuclear Translocation: Upon ligand binding, the ER undergoes a conformational change, dissociates from heat shock proteins, and forms a dimer (homo- or heterodimer). This complex then translocates to the nucleus if it was in the cytoplasm.

  • DNA Binding and Transcription Activation: The ER dimer binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter region of target genes.

  • Gene Expression: The binding of the ER complex to EREs recruits co-activator proteins and the general transcription machinery, leading to the transcription of estrogen-responsive genes.

  • Cellular Response: The newly synthesized proteins mediate various cellular responses, including cell proliferation, differentiation, and regulation of other signaling pathways.

References

Cross-Validation of HPLC and GC-MS for the Quantitative Analysis of 4-Hexylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of alkylphenols such as 4-Hexylphenol is critical for safety assessment and quality control. As a compound with both hydrophilic and hydrophobic properties, this compound can be analyzed by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two analytical techniques, supported by experimental data from studies on this compound and structurally similar compounds, to assist in selecting the most appropriate method for specific analytical needs.

Introduction to this compound and Analytical Techniques

This compound (C₁₂H₁₈O) is an organic compound consisting of a phenol (B47542) ring substituted with a hexyl alkyl chain.[1] Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a hydrophobic alkyl tail, influences its chemical behavior and analytical characteristics. The choice between HPLC and GC-MS for its analysis depends on factors such as the required sensitivity, sample matrix complexity, and the need for definitive identification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[2] It is particularly well-suited for non-volatile or thermally labile compounds. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra.[3][4][5]

Quantitative Performance Comparison

The performance of HPLC and GC-MS for the analysis of this compound and similar phenolic compounds is summarized in the table below. It is important to note that a direct head-to-head comparison for this compound was not available in the literature; therefore, the data for HPLC is based on a validated method for the structurally similar compound 4-hexylresorcinol, while the GC-MS data is from a validated method for this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-FLD)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999> 0.99
Limit of Detection (LOD) 0.04 mg/kg2 ng/g
Limit of Quantitation (LOQ) 0.06 mg/kgNot Reported
Accuracy (% Recovery) 92.54 - 97.67%86.0 - 93.4% (for similar nonylphenols)
Precision (%RSD) 0.07 - 1.88%< 15%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline representative experimental protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

This protocol is adapted from a validated method for 4-hexylresorcinol, a compound structurally similar to this compound.

1. Sample Preparation:

  • Extraction: A representative sample is homogenized and extracted with a suitable organic solvent, such as a mixture of hexane (B92381) and ethyl acetate.

  • Clean-up: The extract is then purified using solid-phase extraction (SPE) with a silica-based sorbent to remove interfering matrix components.

  • Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

2. HPLC-FLD Conditions:

  • HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, autosampler, and fluorescence detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation wavelength at 280 nm and emission wavelength at 310 nm.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction SPE_Cleanup SPE Cleanup Extraction->SPE_Cleanup Evaporation Evaporation & Reconstitution SPE_Cleanup->Evaporation HPLC_Injection HPLC Injection Evaporation->HPLC_Injection C18_Column C18 Column Separation HPLC_Injection->C18_Column FLD_Detection Fluorescence Detection C18_Column->FLD_Detection Data_Analysis Data Analysis FLD_Detection->Data_Analysis

HPLC-FLD Experimental Workflow for this compound Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the determination of this compound in complex matrices.

1. Sample Preparation:

  • Extraction: Magnetic solid-phase extraction (MSPE) using oleic acid-coated CoFe₂O₄ nanoparticles is an efficient method for extracting this compound.

  • Derivatization: To improve volatility and chromatographic performance, the extracted this compound is derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Conditions:

  • GC System: An Agilent 7890A or equivalent gas chromatograph.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 280 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: An Agilent 5975C or equivalent mass selective detector.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis MSPE Magnetic SPE Derivatization Derivatization (BSTFA) MSPE->Derivatization GC_Injection GC Injection Derivatization->GC_Injection DB5ms_Column DB-5ms Column Separation GC_Injection->DB5ms_Column MS_Detection Mass Spec Detection (SIM) DB5ms_Column->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

Performance Showdown: Selecting the Optimal SPE Cartridge for 4-Hexylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of 4-Hexylphenol, an alkylphenol of interest in environmental and toxicological studies, relies on efficient sample preparation. Solid-Phase Extraction (SPE) is a widely adopted technique for the selective extraction and concentration of analytes from complex matrices. The choice of SPE cartridge is a critical factor that directly impacts recovery, reproducibility, and overall method performance. This guide provides a comprehensive comparison of different SPE cartridges for the analysis of this compound, supported by experimental data from closely related compounds and established analytical protocols.

Performance Comparison of SPE Cartridges

While direct comparative recovery data for this compound across a range of SPE cartridges is limited in publicly available literature, a study on the structurally similar compound, 4-hexylresorcinol, provides valuable insights into the relative performance of different sorbent chemistries. The following table summarizes the estimated recovery rates based on a comparative study, offering a strong indication of the expected performance for this compound.

SPE Cartridge TypeSorbent ChemistryEstimated Recovery Rate (%) for 4-HexylresorcinolKey Characteristics
Prime HLB Hydrophilic-Lipophilic Balanced Polymer~95%Excellent retention for a broad range of compounds, including polar and non-polar analytes. High binding capacity and pH stability.
Oasis HLB Hydrophilic-Lipophilic Balanced Polymer~85%Widely used for a variety of analytes. Good retention for both polar and non-polar compounds.
C18 Octadecyl-bonded Silica~75%Traditional reversed-phase sorbent. Effective for non-polar compounds. Potential for secondary interactions with residual silanols.
MAX Mixed-Mode Anion ExchangeLowPrimarily designed for the extraction of acidic compounds. Not optimal for neutral phenols like this compound.
Amino Aminopropyl-bonded SilicaLowPrimarily used for normal-phase or weak anion exchange applications. Not suitable for retaining this compound from aqueous samples.

Note: The recovery rates for 4-hexylresorcinol are estimated from graphical data presented in a study by Zhang et al. (2018) and should be considered as a relative performance indicator for this compound.

Based on this data, polymeric sorbents with a hydrophilic-lipophilic balance, such as Prime HLB and Oasis HLB , demonstrate superior performance for the extraction of compounds with structural similarities to this compound. The balanced chemistry of these sorbents allows for strong retention of the hydrophobic hexylphenol moiety while also interacting effectively with the polar phenolic group.

Experimental Workflow & Protocols

A robust and reproducible SPE method is essential for accurate analysis. The following section details a general experimental workflow and specific protocols for utilizing reversed-phase SPE cartridges for this compound extraction.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Aqueous Sample (e.g., Water, Plasma) Acidify Acidify to pH ~2-4 Sample->Acidify Condition 1. Condition Cartridge (e.g., Methanol) Acidify->Condition Equilibrate 2. Equilibrate Cartridge (e.g., Acidified Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., Methanol (B129727)/Water) Load->Wash Elute 5. Elute this compound (e.g., Acetonitrile) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS or GC-MS Analysis Evaporate->Analysis

Caption: General experimental workflow for the extraction and analysis of this compound using Solid-Phase Extraction.

Detailed Experimental Protocols

The following are generalized protocols for SPE using C18 and HLB cartridges. These should be optimized for specific sample matrices and analytical instrumentation.

1. C18 SPE Protocol for 4-Alkylphenols in Water

This protocol is adapted from methods for the analysis of similar alkylphenols in aqueous matrices.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Follow with 5 mL of reagent water. Do not allow the sorbent to dry.

  • Sample Preparation and Loading:

    • Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with a suitable acid (e.g., hydrochloric acid).

    • Load the acidified sample onto the conditioned C18 cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove polar interferences.

    • Dry the cartridge under vacuum for at least 30 minutes.

  • Elution:

    • Elute the retained this compound with 10 mL of acetonitrile (B52724) or a suitable organic solvent.

    • Collect the eluate for subsequent analysis.

  • Analysis:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument (e.g., HPLC or GC-MS).

2. Prime HLB SPE Protocol for 4-Hexylresorcinol in Shrimp

This protocol, developed for 4-hexylresorcinol, is highly relevant for this compound due to their structural similarity and demonstrates the high recovery achievable with polymeric sorbents.[1]

  • Cartridge Conditioning:

    • Activate the Prime HLB cartridge with 5 mL of methanol.[1]

    • Equilibrate with 5 mL of water.[1]

  • Sample Preparation and Loading:

    • Extract the sample with methanol and dilute the extract with water to a 1:1 ratio.[1]

    • Load 10 mL of the prepared extract onto the conditioned Prime HLB cartridge.[1]

  • Washing:

    • Rinse the cartridge with 6 mL of a 20% methanol in water solution.[1]

    • Dry the column thoroughly under vacuum.[1]

  • Elution:

    • Elute the target analyte with 4 mL of a 1% aqueous ammonia-methanol/acetonitrile (9:1, v/v) solution.[1]

    • Collect the eluate for analysis.[1]

  • Analysis:

    • The collected eluate can be directly analyzed by UPLC-MS/MS.[1]

Conclusion

For the robust and high-recovery solid-phase extraction of this compound, polymeric reversed-phase cartridges with a hydrophilic-lipophilic balance, such as Prime HLB or Oasis HLB, are highly recommended. These sorbents demonstrate superior retention and recovery for structurally similar compounds compared to traditional C18 silica-based cartridges. The provided experimental protocols offer a solid foundation for method development, which should be further optimized to meet the specific requirements of the sample matrix and analytical instrumentation. The selection of an appropriate SPE cartridge is a critical step in achieving accurate and reliable quantification of this compound in various research and development applications.

References

A Comparative Guide to the Linearity and Recovery of 4-Hexylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Hexylphenol, a member of the alkylphenol class of compounds, is critical in various fields, including environmental monitoring and toxicology studies. The choice of analytical methodology significantly impacts the reliability of these measurements. This guide provides an objective comparison of common analytical techniques for this compound analysis, focusing on the key validation parameters of linearity and recovery, supported by experimental data from published studies.

Quantitative Performance Comparison

The performance of an analytical method is determined by its ability to produce results that are both accurate and proportional to the concentration of the analyte. The following tables summarize typical validation parameters for the analysis of this compound and related alkylphenols using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: Linearity of this compound Analysis

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (R²)
HPLC-DAD Milk0.10 - 2.0 µg/mL> 0.99
GC-MS Water0.05 - 5 µg/LNot explicitly stated, but method deemed reliable
UPLC-MS/MS Surface Water10.0 - 500 ng/L> 0.99[1]
LC-MS/MS Environmental WaterNot explicitly stated, but R² > 0.99 demonstrated for 35 endocrine disruptors> 0.99[2]

Table 2: Recovery of this compound Analysis

Analytical MethodMatrixSpike Level(s)Average Recovery (%)
HPLC-DAD Milk0.1, 1.0, and 2.0 mg/KgWithin ±10% of the true value[3][4]
GC-MS Surface Water & Wastewater0.05 - 0.4 µg/L & 0.1 - 5 µg/L98.0 - 144.1% (Surface Water), 95.4 - 108.6% (Wastewater)[5][6]
UPLC-MS/MS Surface WaterNot explicitly stated> 90%[1]
LC-MS/MS Environmental WaterLow, medium, and high concentrations80.1 - 110.2%[2]

Experimental Workflows and Methodologies

The assessment of linearity and recovery is a fundamental component of analytical method validation. Below is a generalized workflow for these experiments, followed by specific protocols for each analytical technique.

Linearity and Recovery Assessment Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation StockSolution Prepare Analyte Stock Solution CalibrationStandards Prepare Calibration Standards StockSolution->CalibrationStandards SpikedSamples Prepare Spiked Matrix Samples StockSolution->SpikedSamples InstrumentalAnalysis Instrumental Analysis CalibrationStandards->InstrumentalAnalysis SpikedSamples->InstrumentalAnalysis LinearityAssessment Assess Linearity (Calibration Curve, R²) InstrumentalAnalysis->LinearityAssessment RecoveryCalculation Calculate % Recovery InstrumentalAnalysis->RecoveryCalculation

Caption: A generalized workflow for assessing the linearity and recovery of an analytical method.

Experimental Protocols

1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

  • Sample Preparation (Milk Matrix): A supported liquid extraction (SLE) is utilized to minimize matrix effects.[3][4] Milk samples are spiked with a standard solution of alkylphenols at different concentration levels (e.g., 0.1, 1.0, and 2.0 mg/Kg).[3]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

    • Detection: Diode-Array Detector (DAD) allows for the monitoring of multiple wavelengths.

  • Linearity Assessment: Calibration standards are prepared by diluting a stock solution to final concentrations ranging from 0.10 to 2.0 µg/mL.[3] A calibration curve is generated by plotting the peak area against the concentration.

  • Recovery Assessment: The concentration of the analyte in the spiked samples is determined using the calibration curve, and the percentage of recovery is calculated.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (Water Matrix): Solid-phase extraction (SPE) is employed to extract the analytes from acidified water samples.[5][6] This is followed by solvent elution and derivatization.[5]

  • Chromatographic and Mass Spectrometric Conditions:

    • GC System: A gas chromatograph with a suitable capillary column is used for separation.

    • MS System: A mass spectrometer is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Linearity Assessment: Linearity is evaluated by analyzing a series of calibration standards prepared in a suitable solvent.

  • Recovery Assessment: Water samples are spiked with known concentrations of the analytes (e.g., in the range of 0.05 to 5 µg/L) and are taken through the entire extraction and analysis procedure.[5][6]

3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation (Environmental Water Matrix): Solid-phase extraction (SPE) with a wide-spectrum polymer packing material is used to extract a broad range of endocrine-disrupting chemicals, including alkylphenols, from water samples.[2]

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: A liquid chromatograph provides separation of the analytes.

    • MS/MS System: A triple quadrupole mass spectrometer operating in both positive and negative ionization modes is used for sensitive and selective detection.[2]

  • Linearity Assessment: Calibration curves are established using deuterated internal standards to compensate for matrix effects and variations in instrument response.[2]

  • Recovery Assessment: Recovery is determined by analyzing spiked matrix samples at low, medium, and high concentration levels across the linear range.[2]

Conclusion

Both chromatographic and mass spectrometric methods are suitable for the quantification of this compound and related compounds. HPLC-DAD offers a cost-effective approach for routine analysis in less complex matrices. GC-MS provides excellent separation and is a robust technique, particularly for volatile and semi-volatile compounds. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level analysis in complex environmental and biological samples. The selection of the most appropriate method will depend on the specific requirements of the study, including the sample matrix, the required limit of quantification, and the available instrumentation.

References

Determining the Limit of Detection for 4-Hexylphenol in Water: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying trace amounts of environmental contaminants like 4-Hexylphenol in water is critical. This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The detection and quantification of this compound in aqueous matrices are primarily achieved through chromatographic techniques. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are two common and powerful approaches.

Analytical MethodPrincipleReported Limit of Detection (LOD) for this compound in WaterAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase. The mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of fragmented ions.0.002 - 0.006 µg/L[1]High selectivity and sensitivity, providing structural information for compound identification.Derivatization may be required to increase volatility.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Separates compounds based on their partitioning between a mobile phase and a stationary phase. The UV detector measures the absorbance of the analyte at a specific wavelength.Not specifically reported for this compound, but for other phenols, LODs are in the range of 0.006 to 0.05 mg/L (6 to 50 µg/L).[2][3]Robust and widely available. Suitable for non-volatile or thermally labile compounds.Lower sensitivity and selectivity compared to MS detection. Matrix interference can be a significant issue.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field.Not specifically reported for this compound, but for some emerging contaminants, the LOD can be one-thousandth that of GC or HPLC.High separation efficiency, low solvent consumption.Lower sensitivity for some analytes compared to chromatographic methods.

Experimental Protocols for LOD Determination

The determination of the Limit of Detection is a critical aspect of method validation, ensuring the reliability of analytical data at low concentrations. Several internationally recognized protocols are available, with the most common approaches outlined by the International Council for Harmonisation (ICH) and the U.S. Environmental Protection Agency (EPA).

Method Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This widely used method is recommended by the ICH.[2][4][5][6]

Protocol:

  • Prepare a Calibration Curve: A series of calibration standards of this compound in reagent water are prepared at concentrations near the expected limit of detection. A minimum of five concentration levels is recommended.[4][6]

  • Analyze the Standards: Analyze each standard using the chosen analytical method (e.g., GC-MS or HPLC-UV).

  • Construct the Calibration Curve: Plot the analytical response versus the concentration of this compound and determine the linear regression equation (y = mx + c).

  • Calculate the Standard Deviation of the y-Intercepts (σ): This can be obtained from the regression analysis of the calibration curve.

  • Calculate the Slope of the Calibration Curve (S).

  • Calculate the LOD: The limit of detection is calculated using the following formula: LOD = 3.3 * (σ / S)

U.S. EPA Method Detection Limit (MDL) Procedure

The EPA defines the MDL as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.[7][8]

Protocol:

  • Estimate the Initial MDL: This can be based on the signal-to-noise ratio (3 to 5 times the noise level) or a previously determined detection limit.

  • Prepare Spiked Samples: Prepare a minimum of seven replicate samples of reagent water spiked with this compound at a concentration one to five times the estimated MDL.

  • Process and Analyze the Samples: The spiked samples must be processed through the entire analytical method, including any extraction or derivatization steps.

  • Calculate the Standard Deviation (s): Calculate the standard deviation of the measured concentrations of the replicate samples.

  • Determine the Student's t-value: For seven replicates, the Student's t-value for a 99% confidence level is 3.143.

  • Calculate the MDL: The MDL is calculated using the following formula: MDL = s * t

Workflow for LOD Determination

LOD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_result Result start Estimate Initial LOD prep_standards Prepare Low-Level Spiked Samples or Calibration Standards start->prep_standards extraction Sample Extraction (e.g., SPE) prep_standards->extraction instrument_analysis Instrumental Analysis (GC-MS or HPLC) extraction->instrument_analysis data_acquisition Acquire Analytical Data (Signal/Concentration) instrument_analysis->data_acquisition calc_method Select Calculation Method data_acquisition->calc_method epa_mdl EPA MDL Calculation (LOD = s * t) calc_method->epa_mdl EPA Method ich_lod ICH LOD Calculation (LOD = 3.3 * σ / S) calc_method->ich_lod ICH Method final_lod Determined Limit of Detection epa_mdl->final_lod ich_lod->final_lod

General workflow for determining the limit of detection.

References

Evaluating the Accuracy and Precision of 4-Hexylphenol Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Hexylphenol is critical for environmental monitoring, toxicology studies, and as a quality control parameter. As an endocrine-disrupting compound, the ability to reliably measure its concentration in various matrices is of significant importance.[1] This guide provides a comparative overview of common analytical methods for the quantification of this compound and related alkylphenols, with a focus on assay performance, supported by experimental data.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound quantification is a critical decision that impacts data quality and reliability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most prevalent techniques employed for the analysis of phenolic compounds. While specific performance data for this compound assays are not always readily available in a comparative format, data from closely related alkylphenols such as 4-Hexylresorcinol and 4-Ethylphenol can provide valuable benchmarks for expected assay performance. The following table summarizes key performance metrics for HPLC and GC-MS methods based on available literature for these related compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-FLD) for 4-HexylresorcinolGas Chromatography-Mass Spectrometry (GC-MS) for 4-Ethylphenol
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) 0.25 µg/kg~2 µg/L
Limit of Quantitation (LOQ) 0.80 µg/kg~5 µg/L
Accuracy (% Recovery) 81.35 - 94.80%98 - 102%
Precision (%RSD) 1.23 - 2.74%Repeatability ~10%

Note: The data presented is for the analysis of 4-Hexylresorcinol and 4-Ethylphenol and should be considered as a reference for the expected performance of a validated this compound assay. Actual performance may vary depending on the specific matrix, instrumentation, and method validation protocol.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are representative protocols for HPLC-FLD and GC-MS methods, which are commonly adapted for the analysis of this compound.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is well-suited for the analysis of phenolic compounds that exhibit natural fluorescence, offering high sensitivity and selectivity.

1. Sample Preparation:

  • For solid samples, such as shrimp tissue, a representative portion is homogenized.

  • The homogenate is then extracted with a suitable organic solvent, such as a mixture of hexane (B92381) and isopropanol.

  • The extract is centrifuged, and the supernatant is evaporated to dryness.

  • The residue is reconstituted in the mobile phase for injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: An isocratic or gradient elution with a mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 3) and an organic solvent (e.g., acetonitrile) is common.

  • Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.

  • Detection: Fluorescence detection is employed with an excitation wavelength of approximately 280 nm and an emission wavelength of around 310 nm.

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation efficiency and definitive compound identification, making it a powerful tool for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • For liquid samples, a liquid-liquid extraction with a solvent like dichloromethane (B109758) may be employed to isolate this compound.

  • For solid or complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective sample preparation technique.[2] The sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace, where they are adsorbed onto an SPME fiber.

2. GC-MS Conditions:

  • GC Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used.

  • Injector: The SPME fiber is thermally desorbed in the hot GC injector, or the liquid extract is injected.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 50°C and ramping up to 300°C.

  • Mass Spectrometry: The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve based on the peak area or height of the target ion at different concentrations of this compound standards.

Visualizing the Workflow and Biological Context

To better understand the analytical process and the biological relevance of this compound, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_detection Detection cluster_data Data Analysis Sample Sample Collection Homogenization Homogenization (for solids) Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up / Concentration Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Liquid Injection GC GC Separation Cleanup->GC Liquid Injection / SPME FLD Fluorescence Detection HPLC->FLD MS Mass Spectrometry GC->MS Quantification Quantification FLD->Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound, from sample preparation to final data reporting, highlighting the paths for both HPLC and GC-MS techniques.

As a potential endocrine disruptor, this compound may exert its effects by interacting with cellular signaling pathways, such as the estrogen receptor pathway.

estrogen_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hexylphenol This compound (Estrogen Mimic) ER_mem Membrane Estrogen Receptor (ER) Hexylphenol->ER_mem Binds ER_cyto Cytoplasmic ER Hexylphenol->ER_cyto Binds Signal_Cascade Signal Transduction Cascade ER_mem->Signal_Cascade Activates ER_dimer ER Dimer ER_cyto->ER_dimer Dimerization & Translocation Gene_Expression Altered Gene Expression Signal_Cascade->Gene_Expression Modulates ERE Estrogen Response Element (DNA) ER_dimer->ERE Binds ERE->Gene_Expression Regulates

Caption: A simplified diagram of the estrogen signaling pathway, illustrating how an estrogen mimic like this compound can potentially interfere with normal hormone function.[3][4][5][6][7]

References

A Comparative Toxicological Assessment: 4-Hexylphenol vs. 4-tert-Octylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of two alkylphenols of significant environmental and industrial interest: 4-Hexylphenol and 4-tert-octylphenol (B29142). This document summarizes key toxicity data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed risk assessment and research decisions.

Executive Summary

Both this compound and 4-tert-octylphenol are classified as endocrine-disrupting chemicals (EDCs) due to their ability to interact with the estrogen receptor. However, the extent of their toxicity across various endpoints differs. This guide presents a side-by-side comparison of their acute toxicity, endocrine-disrupting potential, cytotoxicity, genotoxicity, and environmental toxicity. While a considerable body of data exists for 4-tert-octylphenol, quantitative toxicological data for this compound is less comprehensive in the current literature.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative toxicological data for this compound and 4-tert-octylphenol.

Table 1: Acute Toxicity

CompoundTest SpeciesRoute of AdministrationLD50 ValueReference
This compound Data Not AvailableOralData Not Available
4-tert-Octylphenol RatOral1200-2400 mg/kg[1]
RabbitDermal~2000 mg/kg[1]

Table 2: Endocrine Disruption - Estrogen Receptor Interaction

CompoundAssayEndpointResultRelative Potency (vs. Estradiol)Reference
This compound Estrogen Receptor Binding-Binds to the estrogen receptor.Data Not Available[2]
4-tert-Octylphenol Competitive Estrogen Receptor Binding AssayKi0.05-65 µM<0.0004[3][4][5]
Uterotrophic Assay (in vivo, rat)Uterine Weight IncreaseEffective at 50-200 mg/kg (oral)Weak estrogenic activity[4][5]

Table 3: Cytotoxicity

CompoundCell LineAssayEndpointValueReference
This compound Data Not AvailableData Not AvailableIC50Data Not Available
4-tert-Octylphenol Various human cell linesMTT AssayIC50Varies by cell line (µM range)[6]

Table 4: Genotoxicity

CompoundTest SystemAssayResultReference
This compound Data Not AvailableData Not AvailableData Not Available
4-tert-Octylphenol In vivo (mice)Comet AssayInduced DNA damage in multiple organs.[7]

Table 5: Environmental Toxicity

CompoundOrganismTest DurationEndpointValue (mg/L)Reference
This compound Aquatic Organisms--Moderate acute toxicity[2]
4-tert-Octylphenol Hyalella azteca96 hoursEC500.0207[1]
Daphnia magna48 hoursEC50Data Not Available
Green Algae72-96 hoursEC50Data Not Available

Signaling Pathways and Experimental Workflows

Estrogenic Activity Signaling Pathway

Both this compound and 4-tert-octylphenol are known to exert their endocrine-disrupting effects primarily through the estrogen receptor signaling pathway. The diagram below illustrates the general mechanism of action.

EstrogenSignaling cluster_cell Target Cell EDC This compound or 4-tert-Octylphenol ER Estrogen Receptor (ER) EDC->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Transcription Transcription of Target Genes ERE->Transcription Initiates BiologicalResponse Endocrine Disruption (e.g., altered gene expression) Transcription->BiologicalResponse Leads to MTWorkflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding (e.g., HepG2 cells in 96-well plate) B 2. Compound Exposure (Varying concentrations of This compound or 4-tert-Octylphenol) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Addition of MTT Reagent C->D E 5. Incubation (Formation of formazan (B1609692) crystals) D->E F 6. Solubilization of Formazan (Addition of DMSO or other solvent) E->F G 7. Absorbance Measurement (Spectrophotometer at ~570 nm) F->G H 8. Data Analysis (Calculation of IC50 values) G->H CometWorkflow cluster_workflow Comet Assay Workflow A 1. Cell Treatment (Exposure to this compound or 4-tert-Octylphenol) B 2. Cell Harvesting & Embedding (Cells mixed with low-melting agarose) A->B C 3. Lysis (Removal of cell membranes and proteins) B->C D 4. DNA Unwinding (Alkaline solution) C->D E 5. Electrophoresis (Migration of damaged DNA) D->E F 6. Neutralization & Staining (e.g., with SYBR Green) E->F G 7. Visualization & Scoring (Fluorescence microscopy and image analysis software) F->G H 8. Data Analysis (% Tail DNA, Tail Moment) G->H

References

Safety Operating Guide

Proper Disposal of 4-Hexylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Hexylphenol, a compound recognized for its potential as an environmental endocrine disruptor and its corrosive properties.[1][2] Adherence to these guidelines is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

Engineering Controls :

  • All handling of this compound, including stock solutions and waste, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]

Personal Protective Equipment (PPE) :

  • Gloves : Wear double-layered nitrile gloves for incidental contact with dilute solutions. For concentrated solutions or direct handling, use heavy-duty neoprene or butyl gloves over nitrile gloves.[3]

  • Eye Protection : Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Protective Clothing : A fully buttoned lab coat is required.[3] If there is a risk of significant splashing, a chemically resistant apron (neoprene or butyl rubber) should be worn over the lab coat.[3]

  • Footwear : Always wear closed-toe shoes in the laboratory.[3]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Small Spills (≤50 mL) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[5][6]

    • Carefully collect the absorbed material into a sealable, chemically compatible container.[5][6]

    • Label the container as "Hazardous Waste: this compound Spill Debris."

    • Decontaminate the spill area with soap and water.[7]

  • Large Spills (>50 mL) :

    • Evacuate the laboratory immediately and secure the area.[6]

    • Remove any potential ignition sources.[6]

    • Contact your institution's Environmental Health and Safety (EHS) department for emergency response.[6][7]

Step-by-Step Disposal Protocol

This compound and materials contaminated with it are classified as hazardous waste and must be disposed of accordingly. Never pour this compound down the drain or discard it in regular trash.[4][5]

Step 1: Waste Segregation and Collection

  • Liquid Waste :

    • Collect all aqueous solutions and solvent mixtures containing this compound in a designated, leak-proof, and shatter-resistant container.[8]

    • The container must be clearly labeled "Hazardous Waste: this compound" and list all chemical constituents with their approximate percentages.[9][10]

    • Keep the waste container tightly sealed when not in use and store it in a secondary containment bin.[4][9]

    • Do not mix this compound waste with incompatible chemicals such as strong oxidizers (e.g., nitric acid, bromine) or strong bases.[4][6]

  • Solid Waste :

    • This includes contaminated PPE (gloves, aprons), absorbent materials, and empty containers.

    • Place these items in a sealable, leak-tight container or a double-lined plastic bag.[6][8]

    • Label the container "Hazardous Waste: this compound Contaminated Debris."

    • Empty containers must be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as liquid hazardous waste.[11]

Step 2: Waste Storage

  • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[6]

  • Ensure containers are stored below eye level.[3][4]

  • Keep waste away from heat, sparks, or any potential ignition sources.[3][6]

Step 3: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to schedule a pickup.[4][6]

  • Follow all institutional procedures for waste manifest and pickup requests.

  • The primary and safest method for the ultimate disposal of phenolic compounds is through high-temperature incineration at a licensed chemical disposal facility.[5][8]

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not broadly established and depend on local regulations, the following table summarizes key physical and hazard properties relevant to its handling and disposal.

PropertyValueCitation(s)
CAS Number 2446-69-7
Molecular Formula C₁₂H₁₈O[1]
Molecular Weight 178.27 g/mol [1]
Physical Form Crystals / Solid
Melting Point 23-32 °C
Boiling Point 288-292 °C[1]
Flash Point 127 °C[1]
Solubility in Water Approx. 6-28.57 mg/L at 25 °C[1]
GHS Hazard Codes H314 (Causes severe skin burns and eye damage)[2]
Storage Class 8A - Combustible, corrosive hazardous materials[12]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G start Start: Generate This compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always segregate 2. Segregate Waste ppe->segregate liquid_waste Liquid Waste (Aqueous/Solvent Mixtures) segregate->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, Debris) segregate->solid_waste Solid collect_liquid 3a. Collect in Labeled, Sealed Container liquid_waste->collect_liquid collect_solid 3b. Collect in Labeled, Sealed Container/Bag solid_waste->collect_solid store 4. Store in Designated Hazardous Waste Area collect_liquid->store collect_solid->store contact_ehs 5. Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal (Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 4-Hexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemicals is paramount. This document provides immediate, essential safety protocols, operational procedures, and disposal plans for 4-Hexylphenol.

Chemical Identifier:

NameThis compound
Synonymsp-n-Hexylphenol, 1-(4-Hydroxyphenyl)hexane
CAS Number2446-69-7
Molecular FormulaC₁₂H₁₈O
Molecular Weight178.27 g/mol
AppearanceSolid crystals
Hazard Identification and Classification

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or in contact with the skin.

GHS Hazard Classification:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation1CGHS05DangerH314: Causes severe skin burns and eye damage.
Acute Toxicity (Oral)4GHS07WarningH302: Harmful if swallowed.
Acute Toxicity (Dermal)4GHS07WarningH312: Harmful in contact with skin.
Serious Eye Damage/Irritation1GHS05DangerH318: Causes serious eye damage.

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure when handling this compound.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Chemical safety goggles and face shieldGoggles must be worn at all times when handling this compound. A face shield is required when there is a risk of splashing or when handling larger quantities.
Skin Chemical-resistant gloves and a lab coatDue to the corrosive nature of this compound, appropriate gloves are critical. While specific breakthrough times for this compound are not readily available, general recommendations for handling phenolic compounds suggest using Butyl rubber, Viton, Barrier, or Silver Shield gloves for prolonged contact.[2] For incidental contact, thicker nitrile gloves (e.g., 8 mil) may be sufficient, but should be changed immediately upon contamination.[3] A fully buttoned lab coat must be worn. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[3]
Respiratory NIOSH/MSHA approved respiratorTo be used in case of inadequate ventilation, when exposure limits may be exceeded, or when generating dust.[4] All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation risk.[5][6][7][8][9]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for minimizing risks associated with this compound.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][7][8][9]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[3]

Handling Protocol
  • Preparation: Before starting work, ensure all necessary PPE is correctly worn. De-clutter the work area and ensure all required equipment is within reach inside the fume hood.

  • Weighing and Transfer: Handle solid this compound carefully to avoid generating dust. Use a chemical-resistant spatula for transfers. If possible, weigh the chemical directly into the reaction vessel within the fume hood.

  • Solution Preparation: When dissolving this compound, slowly add the solid to the solvent to avoid splashing. Be aware that dissolving some chemicals can be exothermic.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Storage Requirements
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.

  • Store containers below eye level to minimize the risk of spills and injuries.[3][6]

  • Segregate from incompatible chemicals to prevent hazardous reactions.[6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Unused or contaminated solid this compound is classified as hazardous waste.[10][11] It should be collected in a clearly labeled, sealed, and chemical-resistant container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated and disposed of as hazardous solid waste.[10][11]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this compound solutions down the drain.[12]

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage of Waste: Store waste containers in a designated, secure area, away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. For significant exposure, it is recommended to gently wipe the affected area with polyethylene (B3416737) glycol (PEG) 300 or 400 before washing, if available.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Spill Response
  • Small Spills: For small spills of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's EHS department or emergency response team immediately.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon Handling Complete disp_collect Collect Hazardous Waste handle_dissolve->disp_collect Generate Waste cleanup_wash Wash Hands cleanup_decon->cleanup_wash storage Store in Designated Area cleanup_wash->storage storage->prep_ppe For next use disp_label Label Waste Container disp_collect->disp_label disp_contact Contact EHS for Disposal disp_label->disp_contact

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.